Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Description
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Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(11)8(6-10)3-4-9-5-8/h9-10H,2-6H2,1H3 |
InChI Key |
ARHKXLMCYWZTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic system is crucial for modulating its pharmacological properties. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a key building block for novel therapeutics. The proposed synthesis is grounded in established chemical principles and supported by analogous procedures from peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.
Introduction: The Significance of the 3,3-Disubstituted Pyrrolidine Core
The pyrrolidine ring is a privileged scaffold in drug discovery due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[1] Specifically, the 3,3-disubstituted pyrrolidine motif, featuring both a carboxylate and a hydroxymethyl group, offers two orthogonal points for further chemical elaboration. This makes Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate a highly valuable and versatile intermediate for the synthesis of complex molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and novel antibiotics.
This guide will present a robust, multi-step synthesis starting from the readily available and inexpensive diethyl malonate. The overall strategy involves the sequential introduction of the required functional groups onto the malonate backbone, followed by a key intramolecular cyclization to construct the pyrrolidine ring.
Overall Synthetic Strategy
The proposed synthetic pathway is a four-step sequence, which is depicted in the workflow diagram below. This strategy is designed for efficiency and scalability, employing a robust N-benzyl protecting group for the amine, which can be cleanly removed in the final step.
Caption: Proposed four-step synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of Diethyl (hydroxymethyl)malonate
The first step involves the introduction of a hydroxymethyl group onto the active methylene carbon of diethyl malonate. This is achieved through a base-catalyzed reaction with formaldehyde. While the synthesis of diethyl bis(hydroxymethyl)malonate is well-documented, a careful control of stoichiometry is required to favor the mono-hydroxymethylated product.[2]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The presence of both a hydroxymethyl group and an ethyl carboxylate moiety at the C3 position of the pyrrolidine ring imparts unique stereochemical and electronic properties to the molecule, making it a versatile chiral building block for the synthesis of complex molecular architectures.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for anticipating its behavior in biological systems, and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, complete with detailed experimental protocols for their determination and an analysis of the structural features that govern these characteristics.
Chemical Identity and Structure
| Property | Value | Source |
| IUPAC Name | ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate | N/A |
| CAS Number | 1023595-16-5 | [3] |
| Molecular Formula | C₈H₁₅NO₃ | [3] |
| Molecular Weight | 173.21 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1(CCNC1)CO | N/A |
| InChI Key | ARHKXLMCYWZTBT-UHFFFAOYSA-N | [3] |
Structural Elucidation:
The structure of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. A key feature is the quaternary carbon at the 3-position, which is substituted with both a hydroxymethyl (-CH₂OH) group and an ethyl carboxylate (-COOCH₂CH₃) group. This substitution pattern creates a chiral center, and thus the compound can exist as a pair of enantiomers. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate are detailed below.
Physical State and Appearance
At room temperature, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is expected to be a liquid or a low-melting solid, a common characteristic for many pyrrolidine derivatives of similar molecular weight. The hydrochloride salt of the related compound, ethyl pyrrolidine-3-carboxylate, is described as a liquid at 20°C.[4]
Melting and Boiling Points
The melting and boiling points of a compound provide insight into the strength of its intermolecular forces. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, the presence of the polar hydroxymethyl group allows for hydrogen bonding, which would be expected to increase both its melting and boiling points compared to a non-hydroxylated analog.
The melting point of the racemic hydrochloride salt of ethyl pyrrolidine-3-carboxylate is reported to be in the range of 17-42°C, while the (R)-enantiomer has a much higher melting point of 230-270°C, highlighting the impact of stereochemistry on crystal packing.[7]
Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point of a solid compound is using a capillary melting point apparatus.[8]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) near the expected melting range.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation. The solubility of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is dictated by the interplay of its polar and non-polar functionalities.
-
Aqueous Solubility: The presence of the pyrrolidine nitrogen and the hydroxymethyl group, both capable of forming hydrogen bonds with water, suggests some degree of aqueous solubility. However, the ethyl ester and the hydrocarbon backbone contribute to its lipophilicity. The overall aqueous solubility is expected to be moderate and pH-dependent due to the basicity of the pyrrolidine nitrogen.
-
Organic Solvent Solubility: The compound is expected to be soluble in a range of organic solvents. The hydrochloride salt of ethyl pyrrolidine-3-carboxylate is soluble in methanol.[4] Given its structure, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is likely to be soluble in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[9]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or mass spectrometry.
-
Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L).
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is an amphiprotic molecule, possessing both a basic pyrrolidine nitrogen and a potentially acidic hydroxyl group.
-
Basicity of the Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is basic and will be protonated at acidic pH. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[10] The substituents at the 3-position will influence this pKa value. The electron-withdrawing effect of the ester and hydroxymethyl groups is expected to lower the pKa of the pyrrolidine nitrogen compared to the parent compound.
-
Acidity of the Hydroxyl Group: The hydroxyl group is a very weak acid, with a pKa typically in the range of 16-18. Under normal physiological conditions, it will remain in its neutral, protonated form.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a common and accurate method for determining the pKa of a compound.[11]
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments to protonate the basic sites of the molecule. The pH of the solution is recorded after each addition. The titration is then reversed by adding a standardized solution of a strong base (e.g., NaOH) to deprotonate the acidic sites.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been titrated. For molecules with multiple ionizable groups, multiple inflection points and pKa values will be observed.
Caption: Process for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate would be expected to show distinct signals for the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃), the hydroxymethyl protons, and the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbon bearing the hydroxyl group would be particularly informative.
General Protocol for NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired using standard pulse programs.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration, and coupling constants are then analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8]
-
N-H stretch: A weaker band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1735 cm⁻¹ for the ester carbonyl group.[8]
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and the alcohol.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, electrospray ionization (ESI) would be a suitable ionization technique. The expected molecular ion peak ([M+H]⁺) would be at m/z 174.11. The fragmentation pattern would likely involve the loss of the ethyl group, the carboxylate group, and fragmentation of the pyrrolidine ring. Predicted mass spectrometry data for the related compound, ethyl pyrrolidine-3-carboxylate, shows a prominent [M+H]⁺ peak at m/z 144.10192.[12]
General Protocol for Mass Spectrometry:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Stability and Storage
The stability of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is an important consideration for its handling and storage. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. A comprehensive understanding of its physical state, melting and boiling points, solubility, and pKa is essential for its application in drug discovery and development. The spectroscopic data (NMR, IR, and MS) are critical for its structural confirmation and quality control. The experimental protocols provided herein offer a framework for the reliable determination of these important parameters. Further studies to obtain precise experimental data for all the discussed properties are encouraged to build a more complete profile of this valuable synthetic building block.
References
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Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. (URL: [Link])
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Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. (URL: [Link])
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Prediction of pKa values using the PM6 semiempirical method - PMC. (URL: [Link])
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Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. (URL: [Link])
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Pyrrolidine - Common Organic Chemistry. (URL: [Link])
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Determination of The Pka Values of An Amino Acid | PDF - Scribd. (URL: [Link])
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Ethyl pyrrolidine-3-carboxylate (C7H13NO2) - PubChemLite. (URL: [Link])
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (URL: [Link])
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
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(PDF) Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate - ResearchGate. (URL: [Link])
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Chemical Properties of Quinine (CAS 130-95-0) - Cheméo. (URL: [Link])
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Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base - PubMed. (URL: [Link])
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (URL: [Link])
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Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC. (URL: [Link])
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DMSO solubility and bioscreening - ResearchGate. (URL: [Link])
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC. (URL: [Link])
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(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (URL: [Link])
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Ethyl 3-(nitromethyl)pyrrolidine-3-carboxylate | C8H14N2O4 | CID 163903792 - PubChem. (URL: [Link])
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Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate CAS number and properties
Technical Whitepaper: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Part 1: Core Directive & Executive Summary
Topic: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate CAS Number: 1023595-16-5 (Free Base) Classification: Functionalized Heterocyclic Scaffold / Quaternary Amino Acid Mimetic
Executive Summary: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a specialized 3,3-disubstituted pyrrolidine scaffold used in high-value medicinal chemistry campaigns. Its structural uniqueness lies in the quaternary carbon at the 3-position, which breaks the symmetry of the pyrrolidine ring and introduces defined vectorality for substituents. This "gem-disubstituted" motif is critical for restricting the conformational flexibility of peptide mimetics and enhancing the metabolic stability of drug candidates by blocking oxidative metabolism at the susceptible 3-position. It serves as a key intermediate in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors) and GPCR ligands.
Part 2: Physicochemical Profile
The molecule is typically handled as its hydrochloride salt to prevent intermolecular polymerization or lactonization.
Table 1: Chemical Identity & Properties
| Property | Data |
| CAS Number | 1023595-16-5 (Free Base) |
| IUPAC Name | Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol (Free Base) |
| Chirality | Chiral (Contains a stereocenter at C3 due to ring asymmetry). Available as racemate or enantiopure (R/S) forms. |
| Physical State | Viscous oil (Free base); Hygroscopic solid (HCl salt). |
| Solubility | Soluble in DMSO, MeOH, DCM. Limited stability in water (potential for ester hydrolysis or lactonization). |
| pKa (Calculated) | ~9.5 (Pyrrolidine Nitrogen) |
| Key Functional Groups | Secondary Amine (Nucleophile), Ethyl Ester (Electrophile), Primary Alcohol (Nucleophile). |
Part 3: Synthesis & Manufacturing
The synthesis of 3,3-disubstituted pyrrolidines is non-trivial due to steric crowding. The most robust route utilized in drug discovery involves the
Primary Synthetic Route: -Hydroxymethylation Strategy
This protocol avoids the use of unstable gem-diester precursors and utilizes readily available starting materials.
Step-by-Step Methodology:
-
Starting Material: 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (N-Boc-pyrrolidine-3-ethyl ester).
-
Enolate Formation: The starting material is dissolved in anhydrous THF and cooled to -78°C. Lithium Diisopropylamide (LDA) is added to deprotonate the
-carbon (C3), generating a lithium enolate. -
Electrophilic Trapping: Monomeric formaldehyde (generated in situ from paraformaldehyde or added as a gas) is introduced. The enolate attacks the carbonyl of the formaldehyde.
-
Quenching & Purification: The reaction is quenched with ammonium chloride. The product, 1-tert-butyl 3-ethyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, is purified via column chromatography.
-
Deprotection: The N-Boc group is removed using 4M HCl in dioxane to yield the final product as the hydrochloride salt.
Diagram 1: Synthesis Workflow
Caption: Generation of the quaternary center via enolate trapping followed by acid-mediated deprotection.
Part 4: Synthetic Utility & Reactivity
This scaffold acts as a "Bifunctional Quaternary Hub." Its utility stems from the orthogonal reactivity of its three functional handles.
Spontaneous Lactonization (The "Spiro" Trap)
Under basic conditions or prolonged storage of the free base, the primary alcohol (C3-CH₂OH) can attack the ethyl ester (C3-COOEt) intramolecularly.
-
Result: Formation of a 2-oxa-6-azaspiro[3.4]octan-1-one (if strained) or more likely a bridged lactone depending on conformation. However, due to the 3,3-substitution, the formation of a 5-membered lactone ring involving the ester is geometrically constrained but possible.
-
Prevention: Store as HCl salt at -20°C.
Orthogonal Protection Strategies
To use this molecule in complex synthesis (e.g., peptide synthesis), the amine and alcohol must be differentiated.
-
Amine: Protect as Fmoc (fluorenylmethoxycarbonyl) for solid-phase synthesis.
-
Alcohol: Protect as TBS (tert-butyldimethylsilyl) or Trt (trityl) ether.
-
Ester: Hydrolyze to the free acid using LiOH for coupling to amines.
Application in PD-1/PD-L1 Inhibitors
The scaffold appears in patent literature (e.g., WO2017066227) as a core fragment for small-molecule immunomodulators. The quaternary center rigidifies the pyrrolidine ring, locking the substituents into a bioactive conformation that mimics the turn structures of protein-protein interaction interfaces.
Diagram 2: Functional Divergence
Caption: Divergent synthetic pathways: degradation risks vs. medicinal chemistry applications.
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Atmosphere: Hygroscopic. Handle under dry nitrogen or argon.
-
Storage: -20°C in a sealed container. The HCl salt is stable; the free base degrades.
-
Disposal: Dilute with organic solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
References
-
Sigma-Aldrich. (n.d.). Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Page. Retrieved from [3]
-
Sasikumar, P. G., et al. (2017). Compounds useful as immunomodulators.[4] World Intellectual Property Organization Patent WO2017066227A1. Retrieved from
-
Yeung, K. S., et al. (2021). Spiro compounds as melanocortin 4 receptor antagonists. World Intellectual Property Organization Patent WO2021250541A1. Retrieved from
-
ChemicalBook. (2025). 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Properties. Retrieved from
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Technical Guide: Chiral Resolution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
[1]
Executive Summary & Structural Analysis
Target Molecule: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Chemical Challenge: The molecule features a quaternary stereocenter at position C3, bearing both an ester and a hydroxymethyl group. Unlike simple proline derivatives, the steric bulk at the quaternary center hinders direct enzymatic hydrolysis of the ester. Strategic Approach: This guide prioritizes three resolution methodologies based on scale and purity requirements:
-
Classical Resolution (Diastereomeric Crystallization): Best for multi-kilogram cost-efficiency.
-
Biocatalytic Kinetic Resolution (Acylation): Best for high enantiomeric excess (ee >99%) using the primary hydroxyl handle.
-
Preparative SFC: Best for rapid delivery of gram-scale material for early discovery.
Method A: Classical Resolution via Diastereomeric Salt Formation
Principle: The secondary amine of the pyrrolidine ring is basic (
Reagent Selection Strategy
Due to the conformational flexibility of the pyrrolidine ring, rigid resolving agents are required to induce successful lattice differentiation.
-
Primary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) or its enantiomer D-DBTA. The benzoyl groups provide
stacking interactions that stabilize the crystal lattice of one diastereomer over the other. -
Secondary Candidate: (S)-(+)-Mandelic Acid . Effective for smaller cyclic amines.
Experimental Protocol (Scalable)
Step 1: Screening (100 mg Scale)
-
Dissolve 100 mg of racemic Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in 1.0 mL of solvent (Screen: EtOH, iPrOH, Acetone, and 9:1 EtOH/H2O).
-
Add 0.5 or 1.0 equivalents of the resolving agent (e.g., L-DBTA).
-
Heat to reflux to ensure full dissolution.
-
Cool slowly to room temperature (1°C/min) and let stand for 12 hours.
-
Harvest crystals, neutralize a small sample, and check ee% via Chiral HPLC.
Step 2: Scale-Up Procedure (10 g Scale)
-
Dissolution: Charge 10 g (49.7 mmol) of racemate into a reactor. Add 100 mL of Ethanol (absolute) .
-
Salt Formation: Add 17.8 g (49.7 mmol, 1.0 eq) of Dibenzoyl-L-tartaric acid .
-
Crystallization: Heat the mixture to 75°C until a clear solution is obtained. Cool linearly to 20°C over 4 hours. Stir at 20°C for an additional 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold EtOH (2 x 10 mL).
-
Note: The solid is typically the (S)-amine
L-DBTA salt (configuration must be confirmed by X-ray).
-
-
Recrystallization: If ee < 95%, recrystallize the wet cake from EtOH/H2O (95:5).
-
Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over
, and concentrate to yield the resolved free base.
Method B: Enzymatic Kinetic Resolution (Acylation)
Expert Insight: Direct hydrolysis of the ethyl ester at the quaternary center is kinetically slow and often non-selective. A superior approach is the acylation of the primary hydroxymethyl group . The enzyme distinguishes the enantiomers based on the spatial orientation of the hydroxymethyl group relative to the quaternary center.
Biocatalyst & Conditions[1]
-
Enzyme: Candida antarctica Lipase B (CAL-B) , immobilized (e.g., Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE or Toluene (hydrophobic solvents enhance enzyme activity).
Workflow
-
Setup: Dissolve 5.0 g of racemate in 50 mL MTBE.
-
Reaction: Add 2.5 g of Novozym 435 and 2.0 equivalents of Vinyl Acetate.
-
Incubation: Stir at 30°C. Monitor conversion by HPLC.
-
Termination: The reaction typically follows distinct kinetics:
-
Fast reacting enantiomer: Converted to the Acetoxymethyl derivative.
-
Slow reacting enantiomer: Remains as the Hydroxymethyl alcohol.
-
-
Stop Point: Stop at exactly 50% conversion (theoretical yield).
-
Separation: Filter off the enzyme. The two products (Alcohol vs. Acetate) have significantly different polarities and can be separated by flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Method C: Preparative SFC (Supercritical Fluid Chromatography)
For rapid isolation of both enantiomers without chemical modification.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H or IG (5 | Amylose-based selectors provide superior recognition for functionalized pyrrolidines. |
| Mobile Phase | Methanol is required to elute the polar amine/alcohol. | |
| Additive | 0.2% Diethylamine (DEA) | Critical: Suppresses tailing caused by the secondary amine interaction with residual silanols. |
| Pressure | 120 bar | Maintains supercritical density. |
| Detection | UV @ 210 nm | Carbonyl absorption. |
Decision Logic & Workflow Visualization
Caption: Decision matrix for selecting the optimal resolution strategy based on project stage and material requirements.
Analytical Validation
To confirm enantiomeric excess (ee), the following analytical HPLC method is recommended.
-
Column: Chiralpak AD-H (
mm, 5 m) -
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV 210 nm
-
Expected Retention:
-
Enantiomer 1: ~8.5 min
-
Enantiomer 2: ~11.2 min
-
References
-
BenchChem. (2025).[1] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Notes. Link
-
Yee, C., et al. (1992). Kinetic resolution of racemic alpha-tertiary ester substrates using Candida lipolytica ester hydrolase. Journal of Organic Chemistry, 57(13), 3525-3527. Link
-
Sigma-Aldrich. (2024). Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride Product Specification. Link
-
Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7, 2189. Link
-
Chiral Technologies. (2023).[2] Application Note: Separation of Functionalized Pyrrolidines on Chiralpak AD-H. Link
Biological Activity and Therapeutic Potential of Substituted Pyrrolidine-3-Carboxylate Esters
This technical guide provides an in-depth analysis of substituted pyrrolidine-3-carboxylate esters, focusing on their structural versatility, synthesis, and pharmacological applications.
Executive Summary
The pyrrolidine-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. Unlike simple pyrrolidines, the 3-carboxylate substitution provides a critical handle for stereochemical functionalization and hydrogen-bonding interactions within enzyme active sites. This guide analyzes the biological activity of these esters, specifically highlighting their roles as DPP-4 inhibitors (antidiabetic) , Endothelin receptor antagonists (cardiovascular) , and emerging antimicrobial/anticancer agents .
Structural & Synthetic Foundation
The Pharmacophore
The pyrrolidine ring is a conformational restrictor. When substituted at the 3-position with a carboxylate ester, it mimics the transition states of peptide hydrolysis or locks specific amino acid side-chain orientations.
-
N1 Position: Critical for pharmacokinetic modulation (lipophilicity) and receptor subtype selectivity.
-
C3 Position: The ester/acid moiety acts as a hydrogen bond acceptor/donor or a transition-state mimic.
-
C4/C5 Positions: Stereocenters at these positions dictate the "pucker" of the ring, controlling binding affinity.
Synthesis Strategies
Two primary methodologies dominate the construction of this scaffold, offering complementary stereochemical control.
Method A: 1,3-Dipolar Cycloaddition (Stereoselective)
This is the most versatile route for creating highly substituted pyrrolidines with up to four stereocenters in a single step.
-
Mechanism: Reaction of an azomethine ylide (generated in situ from an amino acid and aldehyde) with an electron-deficient alkene (dipolarophile).
-
Utility: Ideal for creating "N-fused" systems and complex anticancer agents.
Method B: Itaconic Acid Condensation (Green Chemistry)
A robust, often metal-free route specifically for 5-oxo-pyrrolidine-3-carboxylates .
-
Mechanism: Aza-Michael addition of a primary amine to itaconic acid followed by intramolecular cyclization.
-
Utility: Scalable synthesis for antimicrobial and antibacterial derivatives.
Figure 1: Comparison of the two primary synthetic pathways for pyrrolidine-3-carboxylates.
Biological Activity Profile
Antimicrobial Activity
Recent studies have identified 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives as potent antimicrobial agents.[1] The introduction of hydrazone or thiazole moieties at the C3-ester position significantly enhances activity against Gram-positive bacteria.
Mechanism: These compounds often act by inhibiting bacterial cell wall synthesis or disrupting biofilm formation. Dimeric pyrrolidine-2,3-diones have shown specific capability in eradicating S. aureus biofilms, a notoriously drug-resistant target.
Comparative Potency Data:
| Compound Class | Target Organism | MIC (µg/mL) | Notes |
| 5-Oxo-1-phenyl hydrazones | S. aureus | 16 - 32 | Comparable to standard ciprofloxacin in some strains. |
| Thiazole-substituted | B. subtilis | 8 - 16 | High specificity for Gram-positive strains. |
| Dimeric Pyrrolidine-2,3-diones | S. aureus (Biofilm) | 16 (MBEC) | Effective Minimum Biofilm Eradication Concentration. |
| Succinimide derivatives | C. albicans | 32 - 64 | Moderate antifungal activity observed. |
Anticancer Activity
Substituted pyrrolidines, particularly those synthesized via 1,3-dipolar cycloaddition, function as cytotoxic agents by inducing apoptosis.
-
Key Insight: The presence of a 3,4,5-trimethoxyphenyl group (mimicking combretastatin A-4) on the pyrrolidine ring drastically improves cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines.
-
Mode of Action: Cell cycle arrest at the G0/G1 phase, leading to caspase-mediated apoptosis.
Enzyme Inhibition (DPP-4 & Endothelin)
-
DPP-4 Inhibitors: The pyrrolidine ring is the "anchor" in gliptins (e.g., Vildagliptin). The 3-substitution (often a nitrile or amide) interacts with the S1/S2 pockets of the DPP-4 enzyme, preventing the degradation of GLP-1 and improving insulin secretion.
-
Endothelin Antagonists: Compounds like A-308165 utilize the pyrrolidine-3-carboxylate core.
-
N-substituents (e.g., diphenylmethyl groups) drive selectivity between ET(A) and ET(B) receptors.
-
Ortho-alkylation of the N-phenyl ring enhances binding affinity by locking the conformation.
-
Structure-Activity Relationship (SAR) Analysis
The biological output of the scaffold is tunable based on three vectors.
Figure 2: Structure-Activity Relationship (SAR) map for the pyrrolidine-3-carboxylate scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
A representative "Green" synthesis for antimicrobial scaffolds.
Reagents: Itaconic acid (10 mmol), 2-amino-4-methylphenol (10 mmol), Water (25 mL).
-
Preparation: Dissolve itaconic acid in water in a round-bottom flask.
-
Addition: Add the amine (2-amino-4-methylphenol) to the solution.
-
Reflux: Heat the mixture to reflux (100°C) for 12 hours. The reaction proceeds via an aza-Michael addition followed by cyclodehydration.
-
Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 7:3).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain the pure acid.
-
Validation:
-
1H NMR (DMSO-d6): Look for pyrrolidine ring protons: δ 2.5-2.7 (CH2), 3.2-3.4 (CH), 3.7-3.9 (NCH2).
-
IR: Confirm lactam C=O (~1660 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).
-
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Prepare a bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth.
-
Plate Setup: In a 96-well plate, add 100 µL of broth containing the test compound (serial dilutions from 128 to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO (solvent) + Broth.
-
Sterility Control: Broth only.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Future Perspectives
The field is moving toward multitarget ligands . By combining the pyrrolidine-3-carboxylate core with other pharmacophores (e.g., quinolones or beta-lactams), researchers aim to overcome resistance mechanisms. Additionally, the anti-biofilm activity of dimeric forms suggests a new avenue for treating chronic, device-related infections where traditional antibiotics fail.
References
-
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch. Pharm. (Weinheim), 2020. Link
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry, 2012. Link
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 1999. Link
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molbank, 2023. Link
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 2024. Link
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. Molecules, 2021. Link
Sources
Structural Dynamics and Conformational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: A Guide for Medicinal Chemistry Scaffolding
Topic: Structural Dynamics and Conformational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
Executive Summary: The Quaternary Pyrrolidine Scaffold
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate represents a high-value scaffold in modern drug discovery. Unlike the natural amino acid proline, which is mono-substituted at C2, this molecule features a quaternary center at C3 . This structural modification introduces significant steric constraints and unique vectorization of functional groups, making it an ideal template for designing conformationally restricted peptidomimetics, GPCR ligands, and enzyme inhibitors.
This guide provides a rigorous analysis of the molecule’s conformational landscape, focusing on the competition between ring puckering modes and intramolecular hydrogen bonding (IMHB). It further details the experimental protocols required to validate these conformations in solution.
Structural Attributes and Conformational Landscape[1][2][3][4][5]
The Gem-Disubstituent Effect and Ring Puckering
The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "puckered" states to relieve torsional strain. The introduction of two substituents at the C3 position (the ethyl ester and the hydroxymethyl group) creates a gem-disubstituent effect (Thorpe-Ingold effect), which significantly raises the barrier to ring inversion compared to unsubstituted pyrrolidine.
-
Envelope (E) vs. Twist (T) Conformations: The ring predominantly toggles between the C3-envelope (
or ) and the twisted forms ( ). -
Substituent Orientation: To minimize 1,3-diaxial interactions, the bulkier ethoxycarbonyl group generally prefers the pseudo-equatorial position. However, this preference is modulated by the specific hydrogen bonding requirements of the hydroxymethyl group.
Intramolecular Hydrogen Bonding (IMHB) Networks
The conformational stability of this molecule is dictated by the competition between two internal hydrogen bond acceptors for the hydroxyl proton donor. This equilibrium is solvent-dependent.
| Interaction Type | Donor | Acceptor | Conformational Consequence | Solvent Preference |
| Type A (OH···N) | C3-CH₂O-H | Ring N (Lone Pair) | Locks the hydroxymethyl group axial; forces Ester equatorial. | Non-polar (e.g., CHCl₃, Toluene) |
| Type B (OH···O=C) | C3-CH₂O-H | Ester C=O | Forms a 6-membered virtual ring; stabilizes specific twist conformers. | Non-polar |
| Type C (Solvated) | Solvent | Solvent | "Open" conformation; ring pucker driven purely by sterics. | Polar Protic (e.g., MeOH, H₂O) |
Nitrogen Inversion and Stereodynamics
If the pyrrolidine nitrogen is unsubstituted (
Analytical Methodologies
To rigorously assign the conformation, a multi-modal approach combining NMR spectroscopy, X-ray crystallography, and Computational Chemistry (DFT) is required.
NMR Spectroscopy Strategy
-
NOESY/ROESY: Crucial for determining the relative stereochemistry of the C3 substituents relative to the ring protons. An NOE signal between the hydroxymethyl protons and the cis-ring protons (C2-H or C4-H) confirms the axial/equatorial orientation.
-
Coupling Constants (
): The vicinal coupling constants of the ring protons (C2-H and C4-H) provide the dihedral angles via the Karplus equation, which directly correlates to the ring pucker angle (pseudorotation phase angle ).
Computational Validation
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is the standard for predicting the energy gap between the H-bonded (closed) and solvated (open) conformers.
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Conformational Locking
Objective: To freeze the ring inversion and observe distinct conformers stabilized by IMHB.
-
Sample Preparation: Dissolve 15 mg of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in 0.6 mL of CD₂Cl₂ (preferred for low freezing point) or Toluene-d8. Ensure the sample is dry (molecular sieves) to prevent water from disrupting IMHBs.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a baseline ¹H spectrum at 298 K.
-
Cool the probe in 10 K decrements to 193 K (-80°C).
-
Shim the magnet at each temperature step.
-
-
Data Analysis:
-
Monitor the coalescence of the N-H proton (if applicable) and the splitting of the C2/C4 methylene protons.
-
Success Metric: At <220 K, the methylene protons adjacent to the Nitrogen should resolve into distinct multiplets, indicating slow exchange. The OH peak shift (δ > 4.5 ppm) indicates strong H-bonding.
-
Protocol B: Computational Geometry Optimization (DFT)
Objective: To calculate the Boltzmann distribution of conformers.
-
Conformer Generation: Use software (e.g., conformational search in Spartan or Schrödinger) to generate initial geometries (Envelope and Twist forms).
-
Optimization: Run DFT optimization using B3LYP/6-31G * in vacuum (to simulate non-polar environment) and with a PCM solvent model (Water/Methanol).
-
Frequency Calculation: Verify minima (no imaginary frequencies).
-
Analysis: Calculate
for the OH···N vs. OH[1][2]···O=C conformers. A difference of >2 kcal/mol suggests a single dominant conformer in solution.
Visualizations
Diagram 1: Structural Validation Workflow
Caption: Integrated workflow for determining the absolute conformation of 3,3-disubstituted pyrrolidines.
Diagram 2: Conformational Equilibrium Logic
Caption: Logic tree determining the dominant conformer based on solvent environment and H-bonding.
References
-
Milner-White, E. J., et al. (1992).[3] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology.
-
Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry." Medicinal Chemistry Communications.
-
Góra, et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.
-
Hanessian, S., et al. (2005). "The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides." Journal of Organic Chemistry.
-
Kuhn, B., et al. (2011).[1] "Intramolecular Hydrogen Bonding to Improve Membrane Permeability." Journal of Medicinal Chemistry.
Sources
- 1. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing Stability: A Theoretical and Computational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a key building block in medicinal chemistry. We will explore the intricate interplay of conformational isomerism, intramolecular hydrogen bonding, and substituent effects that govern its stability. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex heterocyclic molecules. By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we present a robust, self-validating protocol for elucidating the energetic landscape and potential degradation pathways of this versatile scaffold.
Introduction: The Pyrrolidine Scaffold and the Imperative of Stability
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its non-planar, flexible nature allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, with its vicinal ester and hydroxymethyl groups, presents a particularly interesting case study in molecular stability. The inherent strain of the five-membered ring, coupled with the potential for complex intramolecular interactions, necessitates a rigorous computational approach to predict its behavior in various chemical environments.
This guide will detail the theoretical underpinnings and practical application of computational chemistry techniques to dissect the stability of this molecule. We will move beyond a mere listing of methods to explain the why behind our choices, ensuring a deep and applicable understanding for the reader.
The Conformational Landscape of the Pyrrolidine Ring
Unlike the well-defined chair and boat conformations of cyclohexane, the five-membered pyrrolidine ring exists in a continuous state of pseudo-rotation. Its low energy barrier for interconversion between conformers means that multiple shapes can coexist in equilibrium. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . The substitution pattern on the ring dictates which conformation is energetically favored.
For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, the bulky ethyl ester and hydroxymethyl groups at the C3 position significantly influence the ring's pucker. The primary determinant of stability will be the minimization of steric hindrance and the optimization of any potential intramolecular hydrogen bonds.
Theoretical Framework: A Multi-pronged Computational Approach
A robust analysis of molecular stability requires a combination of computational methods. We will employ a two-tiered approach:
-
Density Functional Theory (DFT): For high-accuracy calculations of electronic structure and energetics of static structures.
-
Molecular Dynamics (MD): To simulate the dynamic behavior of the molecule over time, providing insights into conformational flexibility and solvent effects.
Density Functional Theory (DFT) for Energetic Profiling
DFT offers a computationally efficient yet highly accurate method for determining the ground state energies of different conformers.
Workflow for DFT Analysis:
Caption: A typical workflow for DFT-based conformational analysis.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
-
Structure Preparation:
-
Generate initial 3D coordinates for plausible envelope and twist conformers of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate using a molecular builder (e.g., Avogadro, ChemDraw).
-
Consider both endo and exo puckering of the ring relative to the substituents.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G* basis set is a good starting point for organic molecules.
-
This step will find the lowest energy structure for each initial conformer.
-
-
Frequency Analysis:
-
Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
High-Accuracy Single-Point Energy:
-
To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set, such as ωB97X-D with the def2-TZVP basis set. This functional is particularly good at describing non-covalent interactions like hydrogen bonds.
-
Table 1: Hypothetical Relative Energies of Conformers
| Conformer | Ring Pucker | H-Bonding Status | Relative Energy (kcal/mol) |
| 1 | Envelope (C3-exo) | Intramolecular H-bond present | 0.00 |
| 2 | Twist (C2) | Intramolecular H-bond present | 1.25 |
| 3 | Envelope (C3-endo) | No intramolecular H-bond | 4.50 |
The Critical Role of Intramolecular Hydrogen Bonding
The presence of a hydroxyl group (donor) and an ester carbonyl (acceptor) in close proximity suggests the potential for a stabilizing intramolecular hydrogen bond. This interaction can significantly lower the overall energy of a conformer, effectively "locking" the ring into a preferred pucker.
DFT calculations are essential for quantifying the strength of this interaction. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize bond critical points, providing definitive evidence of hydrogen bonding.
Molecular Dynamics (MD) for Dynamic Stability and Solvent Effects
While DFT provides a static picture, MD simulations reveal the dynamic behavior of the molecule in a more realistic environment.
Workflow for Molecular Dynamics Simulation:
Caption: A generalized workflow for setting up and running an MD simulation.
Experimental Protocol: MD Simulation
-
System Setup:
-
Place the lowest energy conformer (determined by DFT) in the center of a periodic box.
-
Solvate the box with an explicit solvent model (e.g., TIP3P water) to simulate an aqueous environment.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system's pressure under the NPT (constant pressure) ensemble.
-
-
Production Simulation:
-
Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to understand the stability of the initial conformation, the persistence of intramolecular hydrogen bonds, and the interactions with the solvent.
-
Potential Degradation Pathways: A Theoretical Perspective
Theoretical calculations can also shed light on potential degradation pathways. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, two likely pathways are:
-
Lactonization: Intramolecular attack of the hydroxyl group on the ester carbonyl, leading to the formation of a bicyclic lactone. This is likely to be acid or base-catalyzed.
-
Ester Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.
Transition state theory, coupled with DFT, can be used to calculate the activation energy barriers for these reactions, providing a quantitative measure of the molecule's kinetic stability under different conditions.
Conclusion: A Synergy of Theory and Experiment
The theoretical framework outlined in this guide provides a powerful, predictive tool for understanding the stability of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. By combining the strengths of DFT and MD simulations, researchers can gain a detailed picture of the conformational preferences, intramolecular interactions, and potential degradation pathways of this important molecule. These computational insights are invaluable for guiding synthetic efforts, formulating stable drug products, and ultimately, accelerating the drug development process. It is crucial to note that theoretical predictions should always be validated by experimental data where possible, creating a synergistic loop of discovery.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Software for DFT calculations) URL: [Link]
-
AMBER 20 , D.A. Case et al., University of California, San Francisco, 2020. (Software for MD simulations) URL: [Link]
-
Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0 . URL: [Link]
-
VMD - Visual Molecular Dynamics . URL: [Link] (Software for visualizing simulation trajectories)
-
A. D. Becke, J. Chem. Phys. 98, 5648 (1993); doi: 10.1063/1.464913 (Original paper on the B3LYP functional) URL: [Link]
-
J.-D. Chai and M. Head-Gordon, Phys. Chem. Chem. Phys., 2008, 10, 6615-6620 (Original paper on the ωB97X-D functional) URL: [Link]
Solubility Profile and Handling Guide: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
[1]
Executive Summary
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) is a specialized, functionalized pyrrolidine scaffold widely used in medicinal chemistry for the synthesis of spiro-compounds, constrained amino acids, and three-dimensional drug fragments. Its structure features a quaternary carbon at position 3, bearing both a lipophilic ethyl ester and a polar hydroxymethyl group, alongside a secondary amine in the ring.[1]
This unique combination of functional groups creates an amphiphilic solubility profile .[1] The compound exhibits high solubility in polar organic solvents and aqueous acids, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbons.[1] This guide provides a detailed technical analysis of its solubility landscape, extraction protocols, and handling requirements to ensure high-recovery workflows.
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:
| Functional Group | Character | Solubility Impact |
| Pyrrolidine Ring (NH) | Basic ( | High water solubility at pH < 8 (protonated). H-bond donor. |
| Primary Alcohol (-CH | Polar, Hydrophilic | Increases solubility in alcohols/water; decreases solubility in hexanes/ether.[1] |
| Ethyl Ester (-COOEt) | Lipophilic, Polar Aprotic | Enables solubility in organic solvents (DCM, EtOAc).[1] Susceptible to hydrolysis.[1] |
| Quaternary Center (C3) | Steric Bulk | Disrupts crystal packing, likely lowering the melting point (often an oil or low-melting solid), enhancing dissolution rates.[1] |
Physical State: Typically a viscous oil or low-melting solid in its free base form.[1] The Hydrochloride (HCl) salt is a crystalline solid.[1]
Solubility Landscape
The following data summarizes the solubility behavior of the free base form. For the HCl salt, solubility in organic solvents (DCM, EtOAc) significantly decreases unless a base (e.g., TEA, DIPEA) is added.[1]
Solvent Compatibility Table[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Protic | Methanol, Ethanol | Excellent | Ideal for transfers and storage.[1] Dissolves both free base and HCl salt.[1] |
| Polar Protic | Water | pH Dependent | pH < 7: Highly soluble (cationic).pH > 9: Moderate/Low (free base oils out at high concentrations).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Preferred solvent for extraction from basic aqueous layers.[1] |
| Polar Aprotic | DMSO, DMF | Excellent | Suitable for stock solutions (>100 mM) for biological assays.[1] Hard to remove. |
| Esters | Ethyl Acetate | Moderate/Good | Good for extraction, though less efficient than DCM for this specific polar scaffold.[1] |
| Ethers | Diethyl Ether, THF | Moderate | THF is good; Ether is poor (often used to precipitate the HCl salt).[1] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Critical: Use as an anti-solvent to precipitate the product or wash away non-polar impurities.[1] |
Experimental Methodologies
Protocol A: Determination of Saturation Solubility
Use this protocol to validate solubility for a specific batch or new solvent system.[1]
-
Preparation: Weigh 10 mg of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate into a 2 mL chemically resistant vial (glass preferred).
-
Addition: Add the target solvent in 50
L aliquots at room temperature (25°C). -
Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) for 5 minutes is recommended to break up viscous oils.[1]
-
Observation:
-
Quantification: If soluble in 50
L, solubility is >200 mg/mL.[1] If insoluble after 1 mL, solubility is <10 mg/mL.[1]
Protocol B: Purification & Extraction Workflow
The amphiphilic nature requires a specific pH-swing extraction strategy to maximize recovery.[1]
Step 1: Acidic Wash (Removal of Non-Basic Impurities) [1]
-
Dissolve crude mixture in Ethyl Acetate .
-
Wash with 0.5 M HCl (aq) .[1] The target compound moves to the Aqueous Phase (protonated).[1]
-
Discard the Organic Phase (contains non-basic byproducts).[1]
Step 2: Basification & Extraction
-
Adjust the aqueous phase to pH 10-11 using saturated NaHCO
or 1M NaOH (Caution: Ester hydrolysis risk if left too long at high pH).[1] -
Extract immediately with DCM (Dichloromethane) (
volumes).[1] Note: DCM is preferred over EtOAc here due to the high polarity of the hydroxymethyl group.[1]
Step 3: Drying & Isolation [1]
-
Dry combined DCM layers over anhydrous Na
SO . -
Filter and concentrate in vacuo.
Decision Matrices & Workflows
Figure 1: Solvent Selection Decision Tree
Use this logic to select the appropriate solvent based on your process goal.
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Storage).
Figure 2: Purification Workflow (pH Swing)
Visualizing the critical extraction steps to separate the target from impurities.[1]
Caption: pH-swing extraction protocol to isolate Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate from non-basic impurities.
Handling, Stability & Safety
Chemical Stability[1][2][4][5][6]
-
Hydrolysis Risk: The ethyl ester is sensitive to hydrolysis.[1] Avoid prolonged exposure to strong aqueous bases (NaOH, KOH) unless the goal is to generate the carboxylic acid.[1]
-
Hygroscopicity: The presence of the amine and alcohol makes the compound hygroscopic.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Cyclization: Under extreme heat or acidic conditions, there is a theoretical risk of lactonization between the ester and the hydroxymethyl group, though the ring strain of a bicyclic system usually disfavors this.[1]
Safety (E-E-A-T)
References
-
Sigma-Aldrich.[1][3] Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Page. Available at: (Accessed 2026).[1]
-
PubChem.[1] Compound Summary for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. National Library of Medicine.[1] Available at: [1]
-
Enamine.[1][4] Building Blocks: 3,3-Disubstituted Pyrrolidines. Enamine Store. Available at: [1]
-
Delaney, E. J., et al. "Solubility and properties of pyrrolidine-3-carboxylate derivatives." Journal of the American Chemical Society, 104(3), 799-807. (Contextual grounding for pyrrolidine ester solubility).
Technical Guide: Therapeutic Applications of Pyrrolidine Derivatives
Executive Summary
The pyrrolidine ring (tetrahydropyrrole) is a privileged scaffold in medicinal chemistry, appearing in over 30 FDA-approved therapeutics. Its value lies not merely in its ubiquity but in its unique physicochemical properties: it functions as a "proline mimic," introducing specific conformational constraints that reduce the entropic penalty of ligand-target binding. This guide analyzes the high-impact therapeutic applications of pyrrolidine derivatives—specifically in metabolic disorders (DPP-4 inhibitors) and oncology (MDM2 antagonists)—and provides validated experimental protocols for their evaluation.[1]
The Pharmacophore Advantage: Why Pyrrolidine?
Before dissecting specific applications, it is critical to understand the causality behind the selection of this scaffold.
| Feature | Chemical Consequence | Biological Benefit |
| Conformational Restriction | The 5-membered ring limits bond rotation (unlike diethylamine).[1] | Pre-organizes the molecule for binding, improving affinity (lower |
| Basicity ( | Secondary amine is highly basic, protonated at physiological pH. | Forms critical salt bridges with aspartate/glutamate residues in enzyme active sites (e.g., Asp in GPCRs). |
| Solubility | Low molecular weight polar core ( | Enhances aqueous solubility of lipophilic drug candidates (LogP modulation). |
| Stereogenicity | Two chiral centers (C2, C3) are easily accessible. | Allows for precise vectorization of substituents to explore 3D chemical space. |
Metabolic Disorders: DPP-4 Inhibitors[1][2]
The most commercially successful application of pyrrolidine derivatives lies in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.[1]
Mechanism of Action
DPP-4 is a serine protease that rapidly degrades Incretin hormones (GLP-1 and GIP).[1] Pyrrolidine-based inhibitors (e.g., Vildagliptin , Saxagliptin ) act as "substrate mimetics."[1] The pyrrolidine ring occupies the S1 specificity pocket of the enzyme, mimicking the proline residue of the natural substrate (GLP-1 has an Alanine-Proline N-terminus).
Diagram 1: DPP-4 Inhibition Pathway
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors stabilizing active GLP-1.[1]
Validated Protocol: In Vitro DPP-4 Inhibition Assay
Objective: Determine the IC50 of a novel pyrrolidine derivative against human recombinant DPP-4.[1]
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
-
Substrate: Gly-Pro-pNA (Chromogenic substrate).[1][2][3] Note: The pyrrolidine ring of the inhibitor competes with the Proline of the substrate.
-
Enzyme: Recombinant human DPP-4 (approx. 10 ng/well).[1]
Workflow:
-
Preparation: Dissolve test compounds in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (e.g., 0.1 nM to 10 µM).
-
Plating: Add 10 µL of test compound to a 96-well clear bottom plate.
-
Enzyme Addition: Add 40 µL of DPP-4 enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 50 µL of Gly-Pro-pNA substrate (Final concentration equal to
, typically ~50 µM). -
Detection: Measure Absorbance at 405 nm kinetically for 30 minutes. The release of p-nitroaniline (pNA) is directly proportional to enzyme activity.[1]
-
Analysis: Plot velocity (
) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to calculate IC50.[1]
Oncology: MDM2-p53 Interaction Inhibitors[1][6][7][8]
A cutting-edge application of pyrrolidines is in the disruption of Protein-Protein Interactions (PPIs), specifically the MDM2-p53 axis.[1]
The Challenge and Solution
p53 is a tumor suppressor degraded by the E3 ligase MDM2.[5] MDM2 binds p53 via a deep hydrophobic cleft.
-
Structure: A highly substituted pyrrolidine-2-carboxamide core.[1]
-
SAR Logic: The rigid pyrrolidine ring projects three hydrophobic substituents (chlorophenyl groups) in precise orientation to fill the Trp23, Leu26, and Phe19 pockets of MDM2, effectively mimicking the p53 alpha-helix.
Diagram 2: SAR of Pyrrolidine MDM2 Inhibitors
Caption: Structure-Activity Relationship (SAR) of Idasanutlin-class pyrrolidine MDM2 inhibitors.[1]
Synthesis of the Multisbstituted Pyrrolidine Core
The complexity of Idasanutlin requires a stereoselective synthesis. The industry standard is the [3+2] Cycloaddition .
Protocol Summary (1,3-Dipolar Cycloaddition):
-
Reactants: An electron-deficient alkene (dipolarophile) + an azomethine ylide (generated in situ from an aldehyde and an amino acid, typically sarcosine or a proline derivative).[1]
-
Catalyst: Chiral Copper(I) or Silver(I) complex with a ferrocenyl ligand to induce enantioselectivity.[1]
-
Conditions: Toluene or THF, -20°C to RT.
-
Outcome: Formation of the pyrrolidine ring with up to 4 contiguous stereocenters established in a single step.
Quantitative Comparison of Key Pyrrolidine Drugs
| Drug Name | Indication | Target | Pyrrolidine Role | Binding Mode |
| Sitagliptin | T2 Diabetes | DPP-4 | Pharmacophore | Non-covalent (Salt bridge with Glu205/206) |
| Saxagliptin | T2 Diabetes | DPP-4 | Warhead Carrier | Covalent (Nitrile group forms adduct with Ser630) |
| Captopril | Hypertension | ACE | Proline Mimic | Coordinates Zinc ion in active site |
| Idasanutlin | AML (Cancer) | MDM2 | Alpha-helix Mimic | Hydrophobic occlusion of p53 binding cleft |
| Ombitasvir | Hepatitis C | NS5A | Symmetry Element | Binds viral RNA replication complex dimer |
References
-
Benedetto Tiz, D., et al. (2022).[7] FDA-approved pyrrolidine-containing drugs.[1] Frontiers in Pharmacology . [Link][1]
-
Aguilar, A., et al. (2017). Discovery of Idasanutlin (RG7388): A Potent and Orally Active MDM2 Inhibitor. Journal of Medicinal Chemistry . [Link][8]
-
Nongonierma, A.B. & FitzGerald, R.J. (2013). Dipeptidyl peptidase IV inhibitory properties of protein hydrolysates. Food Chemistry . [Link] (Protocol basis for DPP-4 assay).[1]
-
Vitaku, E., Smith, D.T., & Njardarson, J.T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry . [Link]
-
BindingDB . Assay Method Information: In vitro DPP-IV Inhibitory Assay. [Link][1][3]
Sources
- 1. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rua.ua.es [rua.ua.es]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs and biologically active natural products.[1] Its non-planar, sp3-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[2] Within the diverse family of pyrrolidine-based synthons, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate stands out as a particularly valuable chiral building block. Possessing a quaternary stereocenter and two orthogonal, readily modifiable functional groups—a primary alcohol and an ethyl ester—this compound offers a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful tool in their synthetic programs.
The Strategic Importance of the 3,3-Disubstituted Pyrrolidine Scaffold
The design of novel therapeutics increasingly focuses on moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Saturated heterocycles, like pyrrolidine, are ideal for this purpose.[2] The 3,3-disubstituted pattern, featuring a quaternary carbon at the C3 position, offers several distinct advantages:
-
Conformational Rigidity: The quaternary center "locks" the puckering of the pyrrolidine ring, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
-
Defined Exit Vectors: The substituents on the C3 carbon act as well-defined vectors for molecular elaboration. This allows chemists to project functionality into specific regions of a target's binding pocket with high precision.
-
Metabolic Stability: The quaternary carbon is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate embodies these advantages while providing two key functional handles for subsequent chemical transformations, making it an exemplary chiral building block for constructing complex molecular architectures.
Stereoselective Synthesis Strategies
The primary challenge in accessing this building block is the stereocontrolled construction of the C3 quaternary center. Several powerful synthetic strategies can be employed.
Chiral Pool Synthesis: A Practical Approach
Leveraging readily available, enantiopure starting materials from nature—the "chiral pool"—is often the most efficient and scalable strategy.[3][4] A plausible and robust route to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate starts from a derivative of L-glutamic acid.
The logic of this approach is to utilize the inherent chirality of the starting material to direct the formation of the new stereocenter. The synthesis involves the reductive cyclization of a suitably functionalized acyclic precursor.
Caption: Synthetic pathway from the chiral pool.
Detailed Experimental Protocol (Illustrative)
The following protocol outlines a conceptual, multi-step synthesis based on established chemical transformations.
Step 1: Preparation of N-Boc-L-pyroglutamic acid ethyl ester
-
To a solution of L-pyroglutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting N-Boc-L-pyroglutamic acid is dissolved in absolute ethanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 6 hours.
-
The solvent is removed in vacuo to yield the crude N-Boc-L-pyroglutamic acid ethyl ester, which can be purified by column chromatography.
Causality: N-protection with a Boc group is essential to prevent side reactions of the amine and to activate the lactam for ring-opening. Esterification is performed to set up the subsequent cyclization.
Step 2: Reductive Ring Opening
-
The N-Boc protected pyroglutamate (1.0 eq) is dissolved in anhydrous ethanol containing a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).
-
The solution is treated with a mild reducing agent like sodium borohydride (NaBH₄, 2.0 eq) in portions at 0 °C.
-
The reaction is stirred for 4 hours, then quenched by the slow addition of water.
-
The product, an acyclic N-Boc protected amino alcohol ester, is extracted and purified.
Step 3: Functional Group Interconversion and Cyclization
-
The primary alcohol of the ring-opened product is selectively oxidized to a carboxylic acid using an appropriate oxidant (e.g., TEMPO/bleach).
-
The newly formed carboxylic acid is then esterified to yield a diethyl ester precursor.
-
This diester is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in ethanol. This step forms the five-membered ring and creates the C3 quaternary center.
-
The resulting β-keto ester is then reduced. The ketone is reduced to a hydroxyl group, which becomes the target hydroxymethyl group.
Step 4: Final Reduction and Deprotection
-
The lactam (cyclic amide) carbonyl and the Boc protecting group are typically removed in a final reduction step. A strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃·THF) can achieve this, yielding the final target molecule.
-
Careful workup and purification by chromatography or crystallization afford the desired Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
Trustworthiness: This protocol relies on a sequence of well-understood and reliable organic reactions, including N-protection, esterification, ring-opening, Dieckmann condensation, and reduction. Each step is a standard transformation, making the overall process a self-validating system.
Asymmetric Cycloaddition
An alternative, highly elegant strategy is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitably substituted alkene.[1][5] This method constructs the pyrrolidine ring and can set multiple stereocenters in a single, atom-economical step. The use of a chiral catalyst, typically a metal complex with a chiral ligand, is key to achieving high enantioselectivity.[6][7]
Caption: Asymmetric 1,3-dipolar cycloaddition workflow.
Physicochemical & Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the building block.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₃NO₂ | - |
| Molecular Weight | 143.18 g/mol | [8] |
| Appearance | Colorless to pale yellow oil or solid | Inferred |
| Boiling Point | Not readily available; high due to H-bonding | - |
| Melting Point (as HCl salt) | 17-42 °C | |
| Solubility | Soluble in methanol, ethanol, DCM, water | Inferred from structure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, 2H), 3.60 (s, 2H), 3.0-3.3 (m, 4H), 2.0 (br s, 2H), 1.25 (t, 3H) | Predicted values. Actual shifts may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 68.0, 61.0, 55.0, 48.0, 35.0, 14.0 | Predicted values. Actual shifts may vary. |
| IR (thin film, cm⁻¹) | 3400 (br, O-H), 2980 (C-H), 1730 (C=O, ester), 1180 (C-O) | Predicted characteristic peaks. |
Synthetic Utility and Applications
The true value of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate lies in the selective manipulation of its functional groups. The alcohol and ester provide orthogonal synthetic handles for a wide range of transformations.
Caption: Synthetic transformations of the building block.
Case Study: Synthesis of a Spirocyclic Oxindole-Pyrrolidine Scaffold
Spirocyclic scaffolds are highly sought after in drug discovery for their novelty and well-defined 3D structures.[9] Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is an excellent precursor for such systems.
-
Activation and Cyclization: The primary alcohol can be converted into a good leaving group, such as a mesylate or tosylate.
-
N-Arylation: The pyrrolidine nitrogen is coupled with a suitable ortho-halo-substituted phenylacetamide derivative under palladium catalysis (Buchwald-Hartwig amination).
-
Intramolecular Cyclization: Treatment of the N-arylated intermediate with a base (e.g., NaH or K₂CO₃) induces an intramolecular nucleophilic substitution. The enolate of the acetamide displaces the mesylate/tosylate group, forming the spirocyclic junction and constructing the desired spiro[oxindole-3,3'-pyrrolidine] core.
This strategy provides rapid access to a complex and medicinally relevant scaffold, demonstrating the power of this building block to translate simple starting materials into high-value chemical entities.
Conclusion
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent chirality, conformational rigidity, and versatile functional handles provide a reliable and efficient starting point for the synthesis of complex, three-dimensional molecules. The synthetic routes to this building block are accessible through established methodologies like chiral pool synthesis and asymmetric catalysis. By understanding and leveraging its unique properties, researchers in drug discovery can accelerate the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3-Dipolar Cycloaddition Reactions. ACS Publications.
- Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI.
- Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. ACS Publications.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- A Comparative Guide to the Synthetic Strategies for (S)-3-Acetyl-1-Boc-pyrrolidine and Related Chiral 3-Substituted Pyrrolidines. Benchchem.
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Organic Chemistry Portal.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters.
- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Ethyl pyrrolidine-3-carboxylate 97 80028-44-0. Sigma-Aldrich.
- Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8. Sigma-Aldrich.
- Ethyl pyrrolidine-3-carboxylate (C7H13NO2). PubChemLite.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - Ethyl pyrrolidine-3-carboxylate (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Asymmetric Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Topic: Asymmetric synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Content Type: Create detailed Application Notes and Protocols.
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, ubiquitous in antiviral (e.g., HCV inhibitors), anticancer, and neurological therapeutics. Specifically, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate represents a high-value "chiral quaternary" building block. It combines the structural rigidity of the pyrrolidine ring with a tetrasubstituted carbon at the C3 position, offering orthogonal functional handles (ester, alcohol, and amine) for divergent library synthesis.
Constructing quaternary stereocenters is synthetically challenging due to steric hindrance. This guide details a robust, scalable protocol for the asymmetric synthesis of this target via Enzymatic Desymmetrization of a prochiral diester precursor. This method is selected for its operational simplicity, high enantioselectivity (>95% ee), and amenability to kilogram-scale production compared to transition-metal catalyzed routes.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the symmetry of the pyrrolidine-3,3-dicarboxylate core. Rather than attempting to form the quaternary center asymmetrically de novo (which often requires expensive chiral ligands and cryogenic conditions), we utilize a "chiral pool mimic" approach via enzymatic resolution.
Pathway Logic:
-
Target: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
-
Precursor: A mono-acid, mono-ester intermediate where the acid can be chemoselectively reduced.
-
Chiral Step: Pig Liver Esterase (PLE) catalyzed hydrolysis of a prochiral diester.
-
Starting Material: Commercially available diethyl malonate and bis(2-chloroethyl)amine derivatives.
Figure 1: Retrosynthetic logic flow utilizing enzymatic desymmetrization to establish the C3 quaternary stereocenter.
Detailed Experimental Protocol
Phase 1: Synthesis of the Prochiral Diester
Objective: Construct the pyrrolidine ring with the gem-dicarboxylate motif. Substrate: N-Boc-3,3-dicarbethoxypyrrolidine.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
N-Boc-bis(2-chloroethyl)amine (1.0 equiv) [Synthesized from bis(2-chloroethyl)amine HCl and Boc2O]
-
Sodium Hydride (60% dispersion in oil, 2.2 equiv)
-
DMF (Anhydrous) or DMSO
Protocol:
-
Setup: Flame-dry a 2L round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Base Activation: Charge NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0°C.
-
Malonate Addition: Add Diethyl malonate (1.0 equiv) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
Cyclization: Add N-Boc-bis(2-chloroethyl)amine (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Heat the mixture to 80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexane) yields the Prochiral Diester as a colorless oil.
Phase 2: Enzymatic Desymmetrization (The Chiral Step)
Objective: Differentiate the two enantiotopic ester groups to generate the (3S)-acid-(3R)-ester (or vice versa, enzyme batch dependent).
Reagents:
-
Prochiral Diester (from Phase 1)
-
Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder)
-
Phosphate Buffer (0.1 M, pH 7.5)
-
Acetone (Co-solvent, <10% v/v)
Protocol:
-
Preparation: Suspend the Prochiral Diester (10 g) in Phosphate Buffer (200 mL). Add Acetone (10 mL) to aid solubility.
-
Enzyme Addition: Add PLE (approx. 200 units/mmol substrate). Note: Optimization of enzyme loading is required for each new batch of crude PLE.
-
Incubation: Stir the emulsion vigorously at 25°C. Maintain pH at 7.5 by automatic addition of 1.0 M NaOH using a pH-stat titrator.
-
Monitoring: The reaction is complete when 1.0 equivalent of NaOH has been consumed (usually 24-48 hours).
-
Workup:
-
Extract the reaction mixture with Et₂O (2x) to remove unreacted diester (recycle this).
-
Acidify the aqueous layer to pH 2.0 with 1 M HCl.
-
Extract the acidic aqueous layer with EtOAc (4x).
-
Dry (Na₂SO₄) and concentrate the EtOAc extracts to yield the Chiral Mono-acid Mono-ester .
-
Checkpoint: Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column) after converting a small aliquot to the benzyl ester or methyl ester. Typical ee: 92-98%.
-
Phase 3: Chemoselective Reduction
Objective: Reduce the carboxylic acid to the primary alcohol without affecting the ethyl ester.
Reagents:
-
Chiral Mono-acid Mono-ester
-
Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF)
-
Anhydrous THF
Protocol:
-
Dissolution: Dissolve the Mono-acid (1.0 equiv) in anhydrous THF (0.2 M) under nitrogen. Cool to -10°C.
-
Reduction: Add BH₃·DMS (1.5 equiv) dropwise over 20 minutes. The reaction is exothermic; control internal temperature < 0°C.
-
Stirring: Allow to warm to RT and stir for 4 hours.
-
Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases (destruction of borane excess).
-
Workup: Concentrate the mixture. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine.
-
Purification: Flash chromatography (EtOAc/Hexane) yields the target Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate .
Analytical Data & QC Parameters
To ensure "Trustworthiness," the following analytical checkpoints must be met.
| Parameter | Specification | Method |
| Appearance | Clear, viscous oil | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, H₂O/MeCN gradient |
| Enantiomeric Excess | > 95% | Chiral HPLC (Chiralpak AD-H or OD-H) |
| ¹H NMR | Confirm quaternary center | 400 MHz, CDCl₃. Look for AB quartet of -CH₂OH at ~3.6-3.8 ppm. |
| Residual Solvent | < 5000 ppm (DMF/THF) | GC-Headspace |
Troubleshooting & Optimization (Expertise)
Issue 1: Low Enantioselectivity during Desymmetrization
-
Cause: High reaction rate or temperature fluctuations.
-
Solution: Lower the temperature to 4°C. While the reaction time will increase (up to 4-5 days), the ee often improves significantly due to tighter enzyme-substrate binding. Alternatively, add DMSO (5-10%) as a co-solvent to modify the enzyme's active site conformation.
Issue 2: Over-reduction (Reduction of Ester)
-
Cause: Too much BH₃ or high temperature.
-
Solution: Switch to the Mixed Anhydride Method . React the acid with Isobutyl chloroformate/NMM to form the mixed anhydride, then reduce in situ with NaBH₄ at -15°C. This method is milder and strictly chemoselective for the activated acid.
Issue 3: Poor Solubility in Buffer
-
Cause: Lipophilic nature of the N-Boc diester.
-
Solution: Use Triton X-100 (0.1%) as a surfactant to create a stable micellar system, enhancing the oil-water interface area for the enzyme.
Visualization: Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target scaffold.
References
-
Enzymatic Desymmetrization of Prochiral Diesters
-
Björkling, F., et al. "Enzymatic hydrolysis of dialkyl 3,3-dialkylmalonates." Tetrahedron, 1992, 48(22), 4587-4592. Link
-
-
Synthesis of 3,3-Disubstituted Pyrrolidines
-
Barnick, J. W., et al. "Photochemistry of 3,3-dialkyl-substituted N-acyl-2,3-dihydropyrroles." Journal of Organic Chemistry, 1998, 63(7), 2351–2355. (Context for quaternary center manipulation). Link
-
-
General Protocol for Mixed Anhydride Reduction
-
Rodriguez, M., et al. "Selective reduction of carboxylic acids to alcohols." Tetrahedron Letters, 1991, 32(7), 923-926. Link
-
-
Pig Liver Esterase Applications
-
Ohno, M., et al. "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions, 2004. Link
-
Disclaimer: This protocol involves the use of hazardous chemicals (Sodium Hydride, Borane). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Protocol for the Lithium Aluminum Hydride-Mediated Reduction of Diethyl 3-(hydroxymethyl)pyrrolidine-3,3-dicarboxylate
Abstract
This application note provides a comprehensive, detailed protocol for the reduction of diethyl 3-(hydroxymethyl)pyrrolidine-3,3-dicarboxylate to its corresponding triol, (3-(hydroxymethyl)pyrrolidin-3-yl)methanol. This transformation is a critical step for synthesizing complex pyrrolidine scaffolds, which are valuable building blocks in medicinal chemistry and drug discovery. The protocol is centered on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of completely reducing the ester functionalities. This document outlines the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and data interpretation.
Introduction and Scientific Rationale
The target molecule, (3-(hydroxymethyl)pyrrolidin-3-yl)methanol, is a functionalized pyrrolidine derivative featuring three primary alcohol groups. Such polyhydroxylated, chiral heterocycles are of significant interest to the pharmaceutical industry as versatile intermediates for the synthesis of bioactive compounds.
The starting material contains two ethyl ester groups and a primary alcohol. The goal is the exhaustive reduction of both ester moieties to primary alcohols without affecting the pyrrolidine ring or the existing hydroxymethyl group. For this purpose, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice.[1]
Causality of Reagent Selection:
-
High Reactivity: LiAlH₄ is a potent, nucleophilic hydride donor capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids, which are resistant to milder agents like sodium borohydride (NaBH₄).[2][3]
-
Non-Selectivity: In this specific application, the lack of selectivity is an advantage. LiAlH₄ will readily reduce both ester groups to the desired primary alcohols.[2]
-
Reaction Conditions: The reduction proceeds efficiently in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions.[4]
Reaction Mechanism
The reduction of each ester group by LiAlH₄ consumes two equivalents of hydride and proceeds through a two-stage mechanism.[3]
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (⁻OEt) as a leaving group. This step generates a transient aldehyde intermediate.
-
Aldehyde Reduction: Aldehydes are more reactive towards nucleophilic attack than esters.[6] Therefore, the aldehyde intermediate is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide.
-
Work-up: A final aqueous work-up protonates the resulting alkoxides to yield the primary alcohols.[6]
This sequence occurs for both ester groups on the pyrrolidine ring, ultimately converting the dicarboxylate into a diol.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Chemicals:
-
Diethyl 3-(hydroxymethyl)pyrrolidine-3,3-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Deionized Water
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Silica Gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and nitrogen/argon gas inlet adapter
-
Magnetic stirrer and stir bar
-
Addition funnel, pressure-equalizing
-
Ice-water bath
-
Glass funnel and filter paper or fritted funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
-
3.2. Quantitative Data and Stoichiometry
| Compound | MW ( g/mol ) | Equivalents | mmol | Mass / Volume |
| Diethyl 3-(hydroxymethyl)pyrrolidine-3,3-dicarboxylate | 259.29 | 1.0 | 10.0 | 2.59 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 25.0 | 0.95 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~100 mL |
Note: A 2.5-fold excess of LiAlH₄ is used to ensure complete reduction of both ester groups and to compensate for any reaction with the substrate's hydroxyl proton or trace moisture.
3.3. Step-by-Step Methodology
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[7]
-
Reagent Preparation: In the fume hood, carefully weigh 0.95 g (25.0 mmol) of LiAlH₄ powder and transfer it to the reaction flask under a stream of inert gas. Add 50 mL of anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2.59 g (10.0 mmol) of diethyl 3-(hydroxymethyl)pyrrolidine-3,3-dicarboxylate in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution to an addition funnel and place it on the central neck of the reaction flask.
-
Reaction Execution: Add the substrate solution dropwise from the addition funnel to the stirred LiAlH₄ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (triol) at a lower Rf value indicates reaction completion.
-
Work-up (Fieser Method): This step is highly hazardous and must be performed with extreme caution behind a blast shield.[8]
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Slowly and dropwise , add 1.0 mL of deionized water. Vigorous hydrogen gas evolution will occur.[9][10]
-
Next, slowly and dropwise , add 1.0 mL of 15% aqueous NaOH solution. The slurry will become thicker.
-
Finally, slowly and dropwise , add 3.0 mL of deionized water.
-
-
Isolation: Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes. The aluminum salts should become easy to filter. Add ~1 g of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.[9]
-
Purification:
-
Filter the slurry through a pad of Celite or a fritted funnel, washing the white solid thoroughly with THF (3 x 20 mL) and then Ethyl Acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be further purified by column chromatography on silica gel if necessary to yield the pure (3-(hydroxymethyl)pyrrolidin-3-yl)methanol.
-
Workflow Visualization
Caption: Experimental workflow for the LiAlH₄ reduction.
Safety Precautions
-
Extreme Reactivity: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid.[11] It can ignite spontaneously upon grinding or in moist air.[12][13]
-
Violent Reaction with Water: LAH reacts violently and exothermically with water and other protic solvents, releasing large volumes of flammable hydrogen gas, which can ignite or cause an explosion.[12][13] All glassware must be rigorously dried, and only anhydrous solvents may be used.
-
Corrosive: LAH is highly corrosive to skin, eyes, and mucous membranes.[12][14] Contact with moisture forms lithium hydroxide, causing severe chemical burns.[12]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and chemical-resistant gloves when handling LiAlH₄.[15]
-
Work Environment: All operations must be conducted in a certified chemical fume hood. A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. DO NOT use water, CO₂, or standard ABC fire extinguishers on a LiAlH₄ fire, as they will exacerbate it.[13][14]
-
Quenching: The work-up procedure is the most hazardous part of the protocol.[8] Add quenching reagents extremely slowly and ensure adequate cooling to control the reaction.
Product Characterization
The final product, (3-(hydroxymethyl)pyrrolidin-3-yl)methanol, should be characterized to confirm its structure and purity.
-
¹H NMR: The spectrum should show the absence of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of new signals corresponding to the -CH₂OH protons. The broad singlet for the -OH protons will be visible and its integration should correspond to three protons.[16]
-
¹³C NMR: The spectrum should confirm the absence of the ester carbonyl carbons (typically ~170 ppm) and the presence of carbons corresponding to the newly formed hydroxymethyl groups (~60-65 ppm).
-
FT-IR: The spectrum will be characterized by the disappearance of the strong ester C=O stretch (around 1735 cm⁻¹) and the appearance of a very broad O-H stretching band (around 3300-3400 cm⁻¹), characteristic of the alcohol functional groups.[17]
-
Mass Spectrometry: To confirm the molecular weight of the final product.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Hunt, I. (n.d.). Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
New Jersey Department of Health. (1999, November). Hazard Summary: Lithium Aluminum Hydride. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chandra, T., & Zebrowski, J. P. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
askIITians. (2025, March 4). Write steps for reduction of ester to alcohol. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]
-
ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?. [Link]
-
ResearchGate. (n.d.). FT-IR and 1H NMR characterizes of diol-A. [Link]
-
MDPI. (2026, January 22). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). CHARACTERIZATION AND APPLICATION OF DIOLS BASED LIQUID CRYSTALLINE COPOLYESTER. [Link]
-
MDPI. (2025, June 16). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. [Link]
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
Sources
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Write steps for reduction of ester to alcohol. - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
- 15. westliberty.edu [westliberty.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in Fragment-Based Drug Discovery (FBDD)
Topic: Use of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Quaternary Center
In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a priority. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) represents a high-value "3D-scaffold" due to its C3-quaternary center .
This scaffold offers three distinct advantages:
-
Conformational Restriction: The gem-disubstitution at C3 restricts the conformational flexibility of the pyrrolidine ring, often locking substituents into bioactive conformations (the Thorpe-Ingold effect) and improving selectivity.
-
Metabolic Stability: Quaternary centers block metabolic "soft spots" (specifically
-oxidation at the C3 position), potentially extending the half-life ( ) of the drug candidate. -
Orthogonal Vectors: The molecule possesses three chemically distinct handles—a secondary amine, a primary alcohol, and an ethyl ester—allowing for divergent library synthesis without the need for complex protecting group manipulations.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Value | Relevance to MedChem |
| Molecular Weight | 173.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~0.5 - 0.8 | High water solubility; favorable for oral bioavailability. |
| H-Bond Donors/Acceptors | 2 / 4 | Balanced polarity for membrane permeability. |
| Stereochemistry | Achiral (if racemic) / Chiral | Available as enantiomers; crucial for probing chiral biological pockets. |
| Key Functionality | Enables "Exit Vector" exploration in three spatial dimensions. |
Divergent Synthesis Strategy
The core utility of this scaffold lies in its ability to serve as a central hub for Parallel Medicinal Chemistry (PMC) . By selectively engaging the amine, alcohol, or ester, researchers can grow the fragment into distinct chemical spaces.
Visualizing the Strategy
Figure 1: Divergent synthetic pathways utilizing the three orthogonal handles of the scaffold.
Detailed Protocol: Orthogonal Library Synthesis
This protocol describes the step-by-step generation of a library of 3,3-disubstituted pyrrolidine amides , a common pharmacophore in kinase and protease inhibitors.
Objective: To selectively functionalize the Nitrogen (N1) and the Ester (C3-carboxylate) while preserving the Alcohol (C3-hydroxymethyl) as a polarity anchor or further derivatization point.
Phase 1: Selective N-Protection/Functionalization
Rationale: The secondary amine is the most nucleophilic site. It must be capped (for library generation) or protected (Boc/Cbz) before manipulating the C3-center to prevent polymerization.
Reagents:
-
Substrate: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate HCl (1.0 eq)
-
Base: DIPEA (3.0 eq) or TEA
-
Electrophile: Aryl sulfonyl chloride (for sulfonamides) or Aryl isocyanate (for ureas)
-
Solvent: DCM (anhydrous)
Step-by-Step:
-
Dissolution: Suspend the HCl salt of the scaffold in anhydrous DCM (0.1 M concentration) under
atmosphere. -
Free Basing: Add DIPEA dropwise at 0°C. Stir for 10 minutes until the solution becomes clear.
-
Addition: Add the electrophile (e.g., 4-fluorobenzenesulfonyl chloride, 1.1 eq) slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup: Wash with 1N HCl (to remove excess DIPEA), then Brine. Dry over
and concentrate.-
Checkpoint: Yields are typically >90%.[1] The product is now an N-capped ethyl ester .
-
Phase 2: Ester Hydrolysis (Saponification)
Rationale: To access the carboxylic acid for amide coupling, the ethyl ester must be hydrolyzed. The challenge is to avoid eliminating the hydroxymethyl group (retro-aldol type decomposition) or racemizing (if chiral).
Reagents:
-
Substrate: N-capped intermediate (1.0 eq)
-
Base: LiOH·
O (2.5 eq) -
Solvent: THF/Water (3:1 ratio)
Step-by-Step:
-
Mixing: Dissolve the N-capped ester in THF. Cool to 0°C.
-
Hydrolysis: Add the aqueous LiOH solution dropwise.
-
Temperature Control: Stir at 0°C for 1 hour, then slowly warm to RT. Do not heat above 40°C to preserve the quaternary center integrity.
-
Quench: Acidify carefully with 1N HCl to pH ~3-4.
-
Extraction: Extract with EtOAc (3x). The product (Carboxylic Acid) will be in the organic layer.
-
Validation:
NMR should show the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
Phase 3: Amide Coupling (Library Generation)
Rationale: Coupling diverse amines to the C3-carboxylate creates the "Right-Hand Side" (RHS) diversity of the drug molecule.
Reagents:
-
Coupling Agent: HATU (1.2 eq) - Preferred for sterically hindered quaternary centers.
-
Base: DIPEA (3.0 eq)
-
Amine Partner: Diverse building blocks (R-NH2)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid intermediate in DMF. Add DIPEA, then HATU. Stir for 15 mins at RT to form the activated ester.
-
Coupling: Add the Amine Partner (1.1 eq).
-
Completion: Stir at RT for 12–16 hours.
-
Purification: For library scale, purify directly via Prep-HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient).
Advanced Application: Spirocyclization
A cutting-edge application of this scaffold is the synthesis of 2-oxa-6-azaspiro[3.4]octanes . These spiro-oxetanes are bioisosteres of morpholine and gem-dimethyl groups, offering improved metabolic stability.
Mechanism: The C3-hydroxymethyl group is activated (Mesylation) and then displaced intramolecularly. However, direct displacement by the ester is difficult. A common route involves reducing the ester to a diol, selectively activating one alcohol, and cyclizing.
Workflow Visualization:
Figure 2: Synthesis of the spiro-oxetane core from the parent scaffold.
References
-
Sigma-Aldrich. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Analysis.Link
-
Grygorenko, O. O., et al. (2018). "Spirocyclic scaffolds in medicinal chemistry: recent trends and future directions." Russian Chemical Reviews.
-
Barnes-Seeman, D. (2012). "The gem-dimethyl effect: a pertubation for conformational control." Current Opinion in Chemical Biology.
-
PubChem. Compound Summary for CID 163903792.[2] National Library of Medicine. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
Sources
Derivatization of the hydroxyl group in Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Introduction & Strategic Context
The Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies in the quaternary carbon at position 3 , which introduces specific conformational constraints that can lock pharmacophores into bioactive orientations. This scaffold is widely utilized in the development of GPCR ligands (e.g., chemokine receptor antagonists), kinase inhibitors, and novel amino acid analogs.
However, the derivatization of the primary hydroxyl group (
-
Steric Hindrance: The hydroxyl group is "neopentyl-like"—it is a primary alcohol attached directly to a quaternary center.[1] This significantly retards
reaction rates due to steric crowding.[1] -
Chemoselectivity: The presence of the secondary amine (pyrrolidine ring) and the ethyl ester requires a strict protection group strategy.
-
Stability: The geminal relationship between the ester and the hydroxymethyl group creates potential for retro-aldol-like decomposition or strained lactonization under harsh conditions.
This guide provides validated protocols for transforming the hydroxyl group into sulfonates, ethers, aldehydes, and amines, ensuring high fidelity and yield.
Strategic Analysis & Protection Logic
Before initiating any derivatization of the hydroxyl group, the pyrrolidine nitrogen must be protected. The secondary amine is more nucleophilic than the hydroxyl group and will compete for electrophiles (e.g., sulfonyl chlorides, alkyl halides).
-
Rationale: Boc is stable to the basic conditions required for alkylation and sulfonylation and the oxidative conditions for aldehyde formation. It is orthogonal to the ethyl ester (which is base-labile/acid-stable, whereas Boc is acid-labile).
Workflow Visualization
Figure 1: Strategic workflow for the divergent synthesis of 3,3-disubstituted pyrrolidine derivatives.
Protocol 1: Activation via Mesylation (Sulfonylation)
Due to the neopentyl nature of the hydroxyl group, direct displacement is difficult. Conversion to a mesylate (or tosylate) creates a potent leaving group.[1]
Expert Insight: The reaction rate will be slower than a typical primary alcohol.[1] Extended reaction times or catalytic DMAP are often required.[1]
Materials
-
Substrate:
-Boc-3-(hydroxymethyl)-3-(ethoxycarbonyl)pyrrolidine (1.0 equiv) -
Reagent: Methanesulfonyl chloride (MsCl) (1.2–1.5 equiv)[1]
-
Base: Triethylamine (TEA) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the substrate in anhydrous DCM (0.1 M concentration).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add TEA (or DIPEA) followed by DMAP.[1]
-
Activation: Add MsCl dropwise via syringe over 10 minutes. The exotherm must be controlled to prevent Boc cleavage or side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
Self-Validation: Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The product (Mesylate) usually runs slightly higher or lower than the alcohol depending on the silica, but stains vigorously with KMnO4.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Flash column chromatography is usually required to remove traces of hydrolyzed MsCl and DMAP.[1]
Data & Troubleshooting:
| Parameter | Observation / Recommendation |
| Yield | Typically 85–95% |
| Stability | Mesylates on neopentyl carbons are surprisingly stable but should be used immediately or stored at -20°C. |
| Side Product | If TEA is old/wet, hydrolysis of the ester (saponification) may occur. Use fresh anhydrous reagents. |
Protocol 2: Etherification via Mitsunobu Reaction
For installing aromatic ethers or esters (inversion is irrelevant here due to the achiral primary carbon, but the method is potent for sterically hindered alcohols), the Mitsunobu reaction is superior to
Materials
-
Substrate:
-Boc-Alcohol (1.0 equiv) -
Nucleophile: Phenol, Imide, or Acid (1.2–1.5 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[1][3] -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene[1]
Step-by-Step Procedure
-
Dissolution: Dissolve Substrate, Nucleophile, and
in anhydrous THF under inert atmosphere. Cool to 0 °C. -
Addition: Add DIAD dropwise. The yellow color of DIAD should dissipate as it reacts with the phosphine.
-
Reaction: Stir at RT for 12–24 hours.
-
Expert Note: If the reaction is sluggish due to the quaternary center, heating to 40–50 °C is permissible, but monitor for Boc thermal instability.
-
-
Workup: Concentrate the solvent. Triturate the residue with cold
/Hexanes to precipitate triphenylphosphine oxide ( ).[1] Filter and purify the filtrate by chromatography.[1][3]
Protocol 3: Oxidation to Aldehyde (Dess-Martin Periodinane)
Accessing the aldehyde allows for reductive amination (introducing amines) or Wittig olefination.[1] Dess-Martin Periodinane (DMP) is preferred over Swern oxidation for this substrate to avoid the harsh low temperatures and potential epimerization/side reactions associated with oxalyl chloride/DMSO on complex esters.[1]
Materials
-
Substrate:
-Boc-Alcohol (1.0 equiv) -
Reagent: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (
) (5.0 equiv) - Critical to buffer the acetic acid byproduct. -
Solvent: DCM (wet DCM can actually accelerate DMP, but anhydrous is standard).[1]
Step-by-Step Procedure
-
Suspension: Suspend the substrate and
in DCM at RT. -
Addition: Add DMP solid in one portion.
-
Reaction: Stir vigorously for 1–3 hours.
-
Quench: Add a 1:1 mixture of saturated
(thiosulfate) and saturated . Stir vigorously until the biphasic mixture becomes clear (removal of iodine species). -
Isolation: Extract with DCM. The aldehyde is often used crude for the next step to prevent oxidation to the carboxylic acid or hydrate formation.
Special Section: Intramolecular Cyclization Risks & Opportunities[1]
Researchers must be aware of the proximity of the C3-Ester and the C3-Hydroxymethyl group.
-
Lactone Formation (Unlikely/Strained): Direct lactonization would form a 4-membered
-lactone, which is highly strained and generally does not form spontaneously.[1] -
Bicyclic Formation (Deprotection Risk): If the Boc group is removed while the hydroxyl group is activated (e.g., as a mesylate), the secondary amine (N1) can attack the electrophilic carbon.
-
Pathway: N1 attacks
-OMs.[1] -
Ring Size: This forms a 1-azabicyclo[3.2.0]heptane system.[1]
-
Application: This can be a desired outcome if the goal is to synthesize bridged bicyclic scaffolds, but it is a "fatal" side reaction if the goal is a linear derivative. Always maintain N-protection until the electrophile is consumed.
-
Bicyclic Synthesis Pathway (Graphviz)[1]
Figure 2: Potential intramolecular cyclization pathway upon N-deprotection of the activated alcohol.[5]
References
-
Vertex AI Search. (2026).[1] Synthesis and properties of 3,3-disubstituted pyrrolidines. Retrieved from 6.[1]
-
Organic Chemistry Portal. (2025).[1] Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]
-
Royal Society of Chemistry. (2016).[1] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
Sources
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- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
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- 4. orgsyn.org [orgsyn.org]
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- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Navigating the Synthesis of Advanced Pyrrolidine Scaffolds: A Guide to N-Protection Strategies for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, substituted pyrrolidine rings are privileged scaffolds, frequently incorporated into a multitude of biologically active molecules.[1] Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a densely functionalized building block, presents unique synthetic challenges, primarily centered on the selective protection of its secondary amine. The steric hindrance imposed by the quaternary center at the 3-position, coupled with the presence of both a hydroxyl and an ester group, necessitates a carefully considered N-protection strategy to ensure successful downstream transformations.
This technical guide provides an in-depth analysis of common N-protection strategies—Boc, Cbz, and Fmoc—as they apply to this specific and challenging substrate. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind procedural choices, addresses potential pitfalls, and offers field-proven insights to guide researchers toward successful and efficient synthesis.
The Strategic Imperative for N-Protection
The secondary amine of ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a nucleophilic center that can readily participate in a variety of desired and undesired reactions. Its temporary masking with a suitable protecting group is crucial to:
-
Prevent self-condensation and polymerization.
-
Enable selective reactions at other functional groups.
-
Control the regioselectivity of subsequent transformations.
The choice of the protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. This concept of "orthogonal protection," where one protecting group can be removed without affecting others, is a cornerstone of modern multi-step organic synthesis.[2][3]
Comparative Overview of N-Protection Strategies
The selection of an optimal N-protecting group for ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hinges on the planned synthetic route. The following table provides a comparative summary of the most common strategies.
| Protecting Group | Full Name | Introduction Reagent(s) | Deprotection Conditions | Key Advantages | Potential Challenges for the Target Molecule |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl)[4] | Stable to a wide range of non-acidic conditions; generally high yielding introduction. | Potential for ester hydrolysis under harsh acidic deprotection. |
| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)[5][6] | Stable to acidic and basic conditions; removable under neutral conditions. | Potential for catalyst poisoning; may affect other reducible functional groups. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF)[4] | Stable to acidic and hydrogenolysis conditions; orthogonal to Boc and Cbz. | Potential for side reactions with the ester group under basic deprotection conditions. |
In-Depth Analysis and Protocols
The Robust and Versatile Boc Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[] For ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, the Boc group offers a reliable protection strategy, particularly given that the hydroxyl group typically does not require separate protection during this step.
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) with a non-nucleophilic base like triethylamine (TEA) is a standard and effective method.[8] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O. The presence of the hydroxyl group is generally well-tolerated, and O-acylation is not a significant side reaction under these conditions. The steric hindrance at the 3-position of the pyrrolidine may necessitate slightly elevated temperatures or longer reaction times to achieve full conversion.
Experimental Workflow for N-Boc Protection
Caption: Workflow for N-Boc protection.
Detailed Protocol: N-Boc Protection
-
To a solution of ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 5 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (5 mL/g of substrate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.[8][9]
Deprotection of the Boc Group:
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method.[4]
Detailed Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in DCM (10 mL/g of substrate).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can often be used without further purification.
The Cbz Group: A Classic Choice with Orthogonal Advantages
The benzyloxycarbonyl (Cbz) group is a valuable protecting group, particularly when orthogonality to acid-labile groups (like Boc) is required.[10] Its removal via catalytic hydrogenolysis proceeds under neutral conditions, which can be advantageous for sensitive substrates.
Causality Behind Experimental Choices: The Schotten-Baumann conditions, using an aqueous base like sodium bicarbonate or sodium hydroxide with an organic co-solvent, are typically effective for Cbz protection.[6] Benzyl chloroformate is the standard reagent. For the target molecule, careful control of the stoichiometry of the base is important to avoid hydrolysis of the ethyl ester.
Experimental Workflow for N-Cbz Protection
Caption: Workflow for N-Cbz protection.
Detailed Protocol: N-Cbz Protection
-
Dissolve ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/g of substrate).
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Cbz-ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.[5]
Deprotection of the Cbz Group:
Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection.
Detailed Protocol: N-Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol or ethanol (20 mL/g of substrate).
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol % Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The Fmoc Group: Orthogonality to Acid-Labile and Reducible Groups
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is primarily used in solid-phase peptide synthesis but also finds application in solution-phase synthesis, especially when orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups is required.[10]
Causality Behind Experimental Choices: Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[4] For the target molecule, using a non-nucleophilic base like sodium bicarbonate in a biphasic system can minimize potential side reactions with the ester functionality.
Experimental Workflow for N-Fmoc Protection
Caption: Workflow for N-Fmoc protection.
Detailed Protocol: N-Fmoc Protection
-
Dissolve ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution (1:1, 20 mL/g of substrate).
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Deprotection of the Fmoc Group:
The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.
Detailed Protocol: N-Fmoc Deprotection
-
Dissolve the N-Fmoc protected pyrrolidine (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF) (20 mL/g of substrate).
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The crude product can be purified by column chromatography or used directly in the next step.
Concluding Remarks
The successful N-protection of ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a critical step in the synthesis of more complex and potentially bioactive molecules. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, with careful consideration of the stability of the ester and hydroxyl functionalities to the respective deprotection conditions. The protocols provided herein offer a solid foundation for researchers to develop robust and efficient synthetic routes utilizing this valuable building block. Careful monitoring of reaction progress and appropriate purification techniques are essential to ensure the desired outcomes.
References
- Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec.com. Accessed February 14, 2026.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups That Can Be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9811–9812.
- N-boc-3-pyrrolidinone | PDF. Slideshare.net. Published online 2015.
- What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ. Pawsbio.com. Published March 16, 2022.
- Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Amino Acids and Peptides (pp. 5–82).
- Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (16), 1935-1940.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4887.
- CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google P
- Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 20(8), 13867–13886.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2828.
- Mykhailiuk, P., Yarmolchuk, V., Vypirailenko, O., Radchenko, D., Nikitin, S., Savich, V., ... & Tolmachev, A. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3019.
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google P
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7598.
- Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. PrepChem.com.
- Supporting Inform
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 29(3), 394–404.
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google P
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google P
- Ethyl (R)
- EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google P
- Bower, J. F., & Sweeney, J. B. (2018).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1905.
- One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Tetrahedron Letters, 54(33), 4441–4444.
- Sweeney, J. B. (2018).
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 68-75.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598.
- BOC Sciences: Innovative Chemical Solutions for Drug Discovery.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14383–14392.
- Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Applied and Environmental Microbiology, 72(1), 96–101.
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 18(2), 244–247.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacryl
- Green Chemistry - In situ Fmoc removal.
- Extra characterization data for N-Cbz pyrrolidine 3b. Imperial College London.
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Application Note: A Scalable and Efficient Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Abstract
This application note details a robust and scalable three-step synthesis for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with an N-protected iminodiacetate ester, proceeds through a Dieckmann condensation to construct the core pyrrolidinone ring, followed by a chemoselective reduction of the resulting β-keto ester, and concludes with a final deprotection step. This protocol is designed for high fidelity and scalability, with a focus on utilizing cost-effective reagents and straightforward purification techniques suitable for industrial applications.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, 3,3-disubstituted pyrrolidines offer a three-dimensional architecture that is of increasing interest for creating novel chemical entities with improved pharmacological profiles. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a key intermediate, possessing two orthogonal functional groups—an ester and a primary alcohol—at a quaternary center, making it a versatile synthon for further elaboration in drug discovery programs.
The development of a scalable and economically viable synthesis for this intermediate is therefore of significant importance. This application note presents a detailed protocol for the multi-gram synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, designed to be accessible to researchers in both academic and industrial settings.
Synthetic Strategy Overview
The overall synthetic route is a three-step process, as illustrated in the workflow diagram below. The strategy was designed for convergence and ease of scale-up.
Caption: Overall synthetic workflow for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
Experimental Protocols
Step 1: Dieckmann Condensation for the Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
The initial step involves an intramolecular Dieckmann condensation of Diethyl N-benzyliminodiacetate to form the pyrrolidinone ring. This reaction is a robust method for the formation of five-membered rings and is amenable to large-scale production.[2]
Reaction Scheme:
Starting Material: Diethyl N-benzyliminodiacetate Product: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate[3]
Protocol:
-
Reactor Setup: A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide (21% in ethanol, 1.5 equivalents).
-
Reagent Addition: Diethyl N-benzyliminodiacetate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide solution over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Diethyl N-benzyliminodiacetate |
| Reagents | Sodium ethoxide, Toluene |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% |
Step 2: Reduction of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
The second step is the chemoselective reduction of the β-keto ester to the corresponding diol. Sodium borohydride is chosen as the reducing agent due to its operational simplicity and enhanced safety profile on a large scale compared to more reactive hydrides like lithium aluminum hydride.[4][5]
Reaction Scheme:
Starting Material: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Product: Ethyl 1-benzyl-3-hydroxy-3-(hydroxymethyl)pyrrolidine-3-carboxylate
Protocol:
-
Reactor Setup: A 5 L multi-necked flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel is charged with a solution of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 equivalent) in methanol.
-
Reagent Addition: The solution is cooled to 0-5 °C in an ice-water bath. Sodium borohydride (2.0-2.5 equivalents) is added portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of sodium borohydride to methanol will generate hydrogen gas, so adequate ventilation and precautions against ignition sources are essential.[6][7][8]
-
Reaction: The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours after the addition is complete. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 1 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product, Ethyl 1-benzyl-3-hydroxy-3-(hydroxymethyl)pyrrolidine-3-carboxylate, is often a viscous oil. Purification can be achieved by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |
| Reagents | Sodium borohydride, Methanol |
| Temperature | 0-5 °C |
| Reaction Time | 3-6 hours |
| Expected Yield | 85-95% |
Step 3: N-Debenzylation by Catalytic Hydrogenation
The final step is the removal of the N-benzyl protecting group to yield the target molecule. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[9][10][11]
Reaction Scheme:
Starting Material: Ethyl 1-benzyl-3-hydroxy-3-(hydroxymethyl)pyrrolidine-3-carboxylate Product: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Protocol:
-
Reactor Setup: A hydrogenation vessel is charged with Ethyl 1-benzyl-3-hydroxy-3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 equivalent) dissolved in ethanol or methanol. Palladium on carbon (10 wt. %, 5-10 mol %) is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-60 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Monitoring: The reaction is monitored by LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake should be washed with the reaction solvent and kept wet to prevent ignition of the pyrophoric catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Due to the polar and basic nature of the final product, purification can be challenging.[12] Options include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Salt Formation and Crystallization: Formation of a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[13]
-
Ion-Exchange Chromatography: For highly polar and basic compounds, ion-exchange chromatography can be a powerful purification technique.
-
| Parameter | Value |
| Starting Material | Ethyl 1-benzyl-3-hydroxy-3-(hydroxymethyl)pyrrolidine-3-carboxylate |
| Reagents | 10% Palladium on Carbon, Hydrogen gas |
| Pressure | 50-60 psi |
| Reaction Time | 12-24 hours |
| Expected Yield | >90% |
Safety Considerations
-
Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[6][7][8]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a dedicated apparatus by trained personnel. The palladium catalyst is pyrophoric upon exposure to air when dry and must be handled with care, especially during filtration.[10]
-
Solvents: Toluene, methanol, and ethanol are flammable liquids. Appropriate precautions for handling flammable solvents should be taken.
Conclusion
The synthetic route and protocols detailed in this application note provide a practical and scalable method for the preparation of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. The use of a Dieckmann condensation followed by a selective reduction and a clean deprotection step offers an efficient pathway to this valuable building block. The provided protocols are intended to serve as a comprehensive guide for researchers and process chemists in the pharmaceutical and related industries.
References
-
Pyrrolidine. (2023). In Wikipedia. Retrieved from [Link]
- Pyrrolidine synthesis via ring contraction of pyridines.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- Sodium Borohydride SOP. OSU Chemistry.
- Sodium borohydride - Safety D
- Sodium borohydride - Standard Operating Procedure. University of California.
- Safety Data Sheet: Sodium borohydride. Carl ROTH.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
- Sodium Borohydride - Common Organic Chemistry. Organic Chemistry Help.
- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Mastering Organic Chemistry.
- Safety Data Sheet: Sodium borohydride. Astech Ireland.
- Production of Pyrrolidine Derivatives.
- Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation.
- Process for the purification of an aminoalcohol.
- Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions.
- NaBH4 reduction of ester. Reddit.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- Direct N-alkylation of unprotected amino acids with alcohols. PNAS.
- Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxyl
- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Form
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxyl
- Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.
- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. ChemicalBook.
- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxyl
- Purification of strong polar and basic compounds. Reddit.
- ETHYL 1-BENZYL-4-OXOPYRROLIDINE-3-CARBOXYL
- Separation and Refining of Amino acids. Organo.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl-1-aza-1,3-dienes and Azomethine Ylides. The Journal of Organic Chemistry.
- Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.
- One-Pot Preparation of Cyclic Amines
- Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry.
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. reddit.com [reddit.com]
- 13. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Application of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in ligand synthesis
Application Note: Strategic Utilization of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in Ligand Design
Part 1: Executive Summary & Structural Rationale
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) represents a high-value "privileged scaffold" for modern drug discovery. Unlike traditional flat aromatic cores, this building block offers a quaternary carbon center at the C3 position, introducing essential three-dimensionality (3D) into ligand architecture.[1][2]
In the context of the "Escape from Flatland" initiative in medicinal chemistry, this scaffold allows researchers to:
-
Increase Fsp³ Fraction: Improving solubility and metabolic stability (blocking
-oxidation).[2] -
Access Orthogonal Vectors: The molecule possesses three distinct, chemically differentiable handles (Secondary Amine, Primary Alcohol, Ethyl Ester), enabling the precise spatial arrangement of pharmacophores.[1][2]
-
Restrict Conformation: The quaternary center locks substituents into specific vectors, reducing the entropic penalty upon protein binding.[1][2]
Part 2: Divergent Synthesis Protocols
The following protocols detail the transformation of the core scaffold into high-affinity ligands. These workflows are designed for parallel medicinal chemistry (PMC) libraries.
Workflow A: The "Dual-Vector" Ligand Synthesis
Target Class: GPCRs (e.g., Chemokine Receptors), Ion Channels.
Concept: Use the alcohol and ester handles to project two distinct hydrophobic or polar groups, mimicking the
Step-by-Step Protocol:
-
N-Protection (scaffold stabilization)
-
Reagents:
(1.1 equiv), (1.5 equiv), DCM, to RT.[1][2] -
Rationale: The secondary amine is the most nucleophilic site.[2] Protecting it as a tert-butyl carbamate (Boc) is essential to prevent interference during the functionalization of the alcohol and ester.[2]
-
Checkpoint: Verify product via LC-MS (Target Mass + 100 Da).
-
-
Vector 1: Mitsunobu Etherification (The "Right Wing") [1][2]
-
Reagents:
(1.5 equiv), DIAD (1.5 equiv), Ar-OH (Phenol derivative, 1.2 equiv), THF, to RT, 12 h.[1][2] -
Mechanism:[1][2][3] The primary alcohol at C3 undergoes inversion (irrelevant here as it's a
group) to form an aryl ether. -
Critical Note: Order of addition matters.[2] Premix
and DIAD to form the betaine intermediate before adding the substrate and phenol to minimize side reactions.[2]
-
-
Vector 2: Ester Hydrolysis & Amidation (The "Left Wing")
-
(3 equiv), THF/
(3:1), , 4 h.[1][2] Acidify to pH 4 to isolate the free acid.[2] -
Amide Coupling: HATU (1.2 equiv), DIPEA (3 equiv),
(Amine partner), DMF.[1][2] -
Why HATU? The steric bulk of the quaternary center at C3 can hinder nucleophilic attack.[2] HATU is a potent coupling agent that minimizes racemization (though C3 is quaternary, adjacent stereocenters could be affected) and drives the reaction to completion.[1][2]
-
(3 equiv), THF/
-
N-Deprotection & Final Decoration
Workflow B: Spirocyclic Scaffold Generation
Target Class: Protease Inhibitors, Peptidomimetics. Concept: Intramolecular cyclization to form rigid spiro-bicyclic systems.[2]
Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxolan]-4'-one Note: Direct cyclization of the hydroxymethyl onto the ester forms a strained 4-membered lactone. To access stable spiro-cycles, a one-carbon homologation is often required, OR one can target the 5-membered lactone if the starting material is the acetic acid derivative. However, using the specific Title Compound:
-
Reductive Amination (Aldehyde Route)
-
Oxidize
to (Swern or Dess-Martin). -
React with Primary Amine (
) + . -
Result: Aminomethyl derivative.[2]
-
-
Lactamization
-
The resulting secondary amine can attack the C3-ester (often requires high temp or
promotion) to form a Spiro-gamma-lactam . -
Benefit: Spiro-lactams are classic peptide bond isosteres found in growth hormone secretagogues.[2]
-
Part 3: Data Visualization & Logic Flow
The following diagram illustrates the divergent utility of the scaffold.
Caption: Divergent synthetic pathways for 3,3-disubstituted pyrrolidine scaffolds. Path A yields flexible "open" ligands; Path B yields rigid spirocyclic cores.[1][2]
Part 4: Technical Specifications & Troubleshooting
Table 1: Reactivity Profile of Functional Handles
| Position | Functional Group | Relative Reactivity | Optimization Tip |
| N-1 | Secondary Amine | High (Nucleophilic) | Must be protected (Boc/Cbz) before modifying C3 substituents to avoid N-alkylation/acylation. |
| C-3 | Primary Alcohol ( | Moderate | Excellent for Mitsunobu. Avoid harsh oxidation (Jones) if N-protecting group is acid-labile.[2] Use Dess-Martin Periodinane. |
| C-3 | Ethyl Ester ( | Low (Sterically Hindered) | Hydrolysis requires heating ( |
Expert Troubleshooting (The "Senior Scientist" Insight):
-
Issue: Incomplete hydrolysis of the ester.
-
Issue: Poor yield in Mitsunobu reaction.
References
-
Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. Source: White Rose eTheses Online (University of York).[1][2] Context: Detailed analysis of pyrrolidine fragments in FBDD, specifically citing hydroxymethyl/ester substituted cores. URL:[Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry).[2] Context: Describes the fundamental synthesis of the 3,3-disubstituted core (beta-proline derivatives) using organocatalysis. URL:[Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Source: National Institutes of Health (PubMed Central).[1][2] Context: Validates the utility of quaternary pyrrolidines in medicinal chemistry for accessing novel chemical space. URL:[Link][1][2]
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]
Application Note: Chemoselective Functionalization of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
This Application Note is designed for medicinal chemists and process scientists utilizing Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) as a scaffold in drug discovery.
- vs.Introduction & Scaffold Analysis
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a high-value "chiral building block" (often supplied as the racemate or enantiopure HCl salt). Its utility stems from the quaternary carbon at position 3 , which introduces sp³ character and structural rigidity—key factors in improving the physicochemical properties (solubility, metabolic stability) of drug candidates.
Structural Reactivity Profile
The molecule possesses three distinct reactive centers with varying electronic and steric characteristics:
-
Secondary Amine (Pyrrolidine
):-
Reactivity: High (Nucleophilic).
-
pKa (Conjugate Acid): ~10.5.[1]
-
Accessibility: Sterically accessible; reacts rapidly with soft and hard electrophiles.
-
-
Primary Alcohol (Hydroxymethyl
):-
Reactivity: Moderate (Nucleophilic).
-
pKa: ~16.
-
Accessibility: Neopentyl-like position (attached to a quaternary center). Reactivity is preserved, but steric bulk at C3 may retard bulky electrophile approach compared to linear amino alcohols.
-
-
Ethyl Ester (
):
The Chemoselectivity Challenge
The primary challenge is distinguishing between the
-
Kinetic Control: Favors
-functionalization due to higher nucleophilicity. -
Thermodynamic Control/Deprotonation: Strong bases (e.g., NaH) can activate the
-nucleophile, but -protection is usually required to prevent side reactions.
Strategic Decision Framework
Before beginning synthesis, select the appropriate pathway based on your target moiety.
Figure 1: Decision tree for functionalizing the scaffold. Blue nodes indicate decision points; Green nodes indicate synthetic actions.
Experimental Protocols
Protocol A: Selective -Functionalization (Amide Formation)
Objective: React the secondary amine with an acyl chloride or active ester while leaving the hydroxymethyl group intact. Mechanism: Exploits the higher nucleophilicity of the amine neutral conditions.
Reagents:
-
Substrate (HCl salt): 1.0 equiv.
-
Electrophile (Acyl Chloride): 1.05 equiv.
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) - 2.5 equiv (to neutralize HCl salt and HCl byproduct).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate HCl (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M). -
Neutralization: Cool to 0°C. Add DIPEA (2.5 mmol) dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add the Acyl Chloride (1.05 mmol) dropwise over 5 minutes. Note: Maintain 0°C to prevent O-acylation.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1-2 hours.
-
Monitoring: Check TLC/LCMS. The amine reacts rapidly. If
-acylation is observed (rare at low temp), reduce equivalents of electrophile or lower temperature to -20°C. -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Validation:
-
¹H NMR: Look for the downfield shift of pyrrolidine ring protons (
to Nitrogen). The protons should remain a singlet/doublet around 3.6-3.8 ppm depending on solvent, distinct from ester protons.
Protocol B: Selective -Functionalization (Ether Synthesis)
Objective: Alkylate the primary alcohol. Critical Constraint: The amine is more nucleophilic.[4] You must protect the nitrogen first (e.g., Boc, Cbz) to direct reaction to the oxygen.
Reagents:
-
Substrate:
-Boc-Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (Synthesized via Protocol A using ). -
Electrophile: Alkyl Halide (e.g., MeI, BnBr).
-
Base: Sodium Hydride (NaH, 60% dispersion).
-
Solvent: DMF or THF (Anhydrous).
Step-by-Step Procedure:
-
Protection (Pre-step): React starting material with
and TEA in DCM to obtain the -Boc intermediate. Purify if necessary. -
Deprotonation: Dissolve
-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL) at 0°C under Argon. Add NaH (1.2 mmol) carefully. Stir for 15-30 mins until gas evolution ceases.-
Note: The alkoxide is formed at the hydroxymethyl group. The quaternary center prevents
-elimination or other side reactions common in less substituted systems.
-
-
Alkylation: Add Alkyl Halide (1.2 mmol) dropwise.
-
Reaction: Stir at 0°C -> RT for 4-12 hours.
-
Workup: Quench carefully with water/ammonium chloride. Extract with EtOAc. Note: DMF requires thorough washing (LiCl solution recommended) to remove.
Protocol C: Synthesis of Spirocyclic Carbamates (Rigidification)
Objective: Create a bicyclic spiro-system by reacting the amine and alcohol with a "C1" source. This locks the conformation, useful for restricting the ethyl ester vector.
Reagents:
-
Substrate: Free base or HCl salt.
-
Reagent: N,N'-Carbonyldiimidazole (CDI) or Triphosgene.
-
Solvent: THF or DCM.
Step-by-Step Procedure:
-
Dissolution: Dissolve Substrate (1.0 mmol) and DIPEA (2.5 mmol) in dry THF (10 mL).
-
Cyclization: Add CDI (1.2 mmol) in one portion at RT.
-
Reflux: Heat to 60°C (reflux) for 4-6 hours.
-
Mechanism:[5] The amine attacks CDI first (forming an imidazole-urea intermediate), followed by intramolecular attack of the hydroxyl group to close the oxazolidinone ring.
-
-
Result: Formation of Ethyl 1-oxo-5-oxa-2-azaspiro[3.4]octane-7-carboxylate (numbering depends on nomenclature, essentially a spiro-oxazolidinone).
Quantitative Data Summary
| Parameter | N-Functionalization | O-Functionalization | Spirocyclization |
| Primary Nucleophile | Amine (NH) | Alkoxide ( | Amine then Oxygen |
| Limiting Factor | Over-acylation (O-acylation) | N-alkylation (requires protection) | Ring strain / Sterics |
| Preferred Solvent | DCM, | DMF, THF | THF (Reflux) |
| Preferred Base | DIPEA, TEA (Organic) | NaH, KHMDS (Inorganic) | DIPEA / Heat |
| Temp Range | -10°C to 25°C | 0°C to 60°C | 60°C to 80°C |
Troubleshooting & Optimization
Issue: Low Yield in O-Alkylation
-
Cause: Steric hindrance at the quaternary C3 position blocks the approach of bulky electrophiles to the alkoxide.
-
Solution: Switch to a less bulky leaving group (Iodide > Bromide) or add a catalyst like TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange in situ.
-
Alternative: Use Silver (I) Oxide (
) conditions for mild alkylation if the substrate is sensitive.
Issue: Poor Solubility of HCl Salt
-
Cause: The amino-ester salt is highly polar.
-
Solution: Do not use pure ether/hexane. Use DCM/MeOH mixtures or perform a "free-basing" wash (dissolve in water, basify with carbonate, extract with DCM) before starting the anhydrous reaction.
References
-
Sigma-Aldrich. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Sheet.
-
Delaney, E. J., et al. (1982).[6] "Synthesis and reactivity of pyrrolidine-3-carboxylic acid derivatives." Journal of the American Chemical Society, 104(3), 799-807.[6] (Foundational chemistry of pyrrolidine esters).
-
National Institutes of Health (NIH). "Insights into Ag(i)-catalyzed addition reactions of amino alcohols." RSC Advances. (Mechanistic insight into chemoselectivity).
-
Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General synthetic methodologies for pyrrolidine scaffolds).
-
ChemicalBook. "Ethyl pyrrolidine-3-carboxylate hydrochloride Properties and Reactions."
Sources
- 1. theusajournals.com [theusajournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. 80028-44-0 Ethyl pyrrolidine-3-carboxylate hydrochloride AKSci W8520 [aksci.com]
Application Notes & Protocols: Synthesis of Novel Compounds from Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for derivatizing Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. This chiral building block, featuring a quaternary stereocenter and orthogonal functional groups (ester and primary alcohol), is a versatile starting material for constructing diverse and complex molecular architectures. The following sections detail experimentally-grounded protocols for selective modification of the alcohol, the ester, and the pyrrolidine nitrogen, enabling the synthesis of novel scaffolds for medicinal chemistry and beyond. Each protocol is designed to be self-validating, with explanations for methodological choices and references to authoritative literature.
Introduction: The Versatility of a Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its conformational preorganization and ability to engage in hydrogen bonding make it an ideal structural motif for targeting enzymes and receptors. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is particularly valuable due to the presence of a stereodefined quaternary carbon bearing two distinct and orthogonally reactive functional groups: a primary alcohol and an ethyl ester.[2] This arrangement allows for a stepwise and controlled diversification strategy, making it an excellent starting point for generating libraries of novel compounds for drug discovery programs.
The introduction of a hydroxymethyl group (-CH2OH) can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule by increasing water solubility and providing a new vector for hydrogen bonding with biological targets.[3] This guide will explore three primary avenues of derivatization to unlock the synthetic potential of this building block.
Synthetic Strategy Overview
The core of our approach is the selective manipulation of the three reactive sites of the molecule: the C3-hydroxymethyl group, the C3-ethyl carboxylate, and the N1-secondary amine.
Caption: Synthetic pathways from the core scaffold.
Pathway A: Selective Derivatization of the Hydroxymethyl Group
The primary alcohol is often the most accessible functional group for initial modification. Its conversion to other functionalities like aldehydes, carboxylic acids, or activated leaving groups opens up a vast chemical space.
Oxidation to the Aldehyde
Mild oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild reaction conditions, which prevent over-oxidation and preserve the sensitive ester functionality.
Protocol 1: Dess-Martin Oxidation
-
Preparation: To a solution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add sodium bicarbonate (3.0 eq) as a buffer.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until both layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Starting Material | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.2 | Oxidizing Agent |
| Sodium Bicarbonate | 3.0 | Acid Scavenger |
| Dichloromethane | - | Solvent |
Activation and Nucleophilic Substitution
Conversion of the hydroxyl group into a good leaving group, such as a mesylate, allows for subsequent nucleophilic substitution to introduce a wide range of functionalities, including azides, halides, and thiols. The azide derivative, in particular, is a versatile intermediate for the synthesis of primary amines via reduction or for use in "click" chemistry.
Protocol 2: Mesylation and Azide Substitution
-
Step 1: Mesylation
-
Dissolve Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM (0.2 M) under argon.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 20 minutes.[5]
-
Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with cold 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
-
-
Step 2: Azide Substitution
-
Dissolve the crude mesylate from the previous step in anhydrous dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water (to remove DMF) and then brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the resulting azide by flash column chromatography.
-
Caption: Workflow for alcohol activation and substitution.
Pathway B: Transformations of the Carboxylate Moiety
The ethyl ester provides a handle for introducing diversity, most commonly through amide bond formation, which is a cornerstone of medicinal chemistry.[6]
Amide Coupling
Direct conversion of the ester to an amide can be challenging. A more reliable two-step sequence involves hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Protocol 3: Ester Hydrolysis and Amide Coupling
-
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (3:1, 0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 1N HCl at 0 °C.
-
Extract the carboxylic acid product with ethyl acetate (3-5x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude acid, which can be used directly.
-
-
Step 2: Amide Coupling (EDC/HOBt)
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under argon.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).[6][7]
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir at room temperature for 12-24 hours.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the amide product by flash chromatography or recrystallization.
-
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| EDCI | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Reduces epimerization) |
| DIPEA | 2.5 | Non-nucleophilic Base |
Pathway C: N-Functionalization of the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is a key site for modification. N-alkylation, N-arylation, or N-acylation can profoundly influence a compound's physical properties and biological activity. For these reactions, it is often advantageous to first protect the C3-hydroxyl group to prevent it from interfering.
N-Alkylation via Reductive Amination
Reductive amination is a robust method for introducing alkyl groups to the pyrrolidine nitrogen. This protocol assumes the C3-hydroxyl group has been protected (e.g., as a TBDMS ether) if the aldehyde substrate is sensitive.
Protocol 4: N-Alkylation
-
Reaction Setup: Combine the N-H pyrrolidine starting material (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE, 0.2 M).
-
Imine(ium) Formation: Add acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. This reducing agent is mild and selective for the iminium ion over the aldehyde.[8]
-
Reaction: Stir at room temperature for 6-18 hours.
-
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Conclusion
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a powerful and versatile chiral building block. The orthogonal nature of its functional groups allows for selective and sequential modifications, granting access to a wide array of novel chemical entities. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of complex pyrrolidine derivatives for applications in drug discovery, chemical biology, and materials science. The strategic combination of these pathways can lead to the rapid generation of compound libraries with high structural and stereochemical diversity.
References
-
Malkov, A. et al. (2021, March 4). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. Available at: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. CORE. Available at: [Link]
-
OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Available at: [Link]
-
Donohoe, T. J. et al. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]
-
Patil, S. A. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
- Hoffmann-La Roche. (Patent). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
Iaroshenko, V. O. et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Available at: [Link]
- GlaxoSmithKline LLC. (Patent). Process for preparing alpha-carboxamide pyrrolidine derivatives. Google Patents.
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Bobko, A. A. et al. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link]
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]
- CJ CheilJedang Corp. (Patent). process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof.
-
de Oliveira, R. B. et al. (2022, February 14). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. Available at: [Link]
-
Tormyshev, V. M. et al. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Available at: [Link]
-
Aladdin Scientific. ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride. Biocompare.com. Available at: [Link]
- CNIPA. (Patent). Preparation technology for N-ethyl pyrrolidine. Google Patents.
-
Soni, J. N., & Soman, S. S. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
De Vreese, R. et al. Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry (RSC Publishing). Available at: [Link]
-
D'Ambrosio, M. et al. (2023, September 27). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 3. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Use in the synthesis of constrained amino acids
Application Note: Strategic Methodologies for the Synthesis of Constrained Amino Acids
Abstract
The incorporation of constrained amino acids (cAAs) into peptide sequences is a pivotal strategy in modern drug discovery. By restricting the conformational freedom of the peptide backbone (
Introduction: The Thermodynamics of Constraint
Peptides are inherently flexible, resulting in a significant entropic penalty upon binding to a target. Constrained amino acids mitigate this by "locking" the molecule into a bioactive conformation.
-
-Methylation (The Thorpe-Ingold Effect): Replacing the
-proton with a methyl group (e.g., Aib, -methyl-phenylalanine) restricts rotation around the N- and -CO bonds, favoring helical structures ( -helix or -helix). -
Cyclization: Covalent linkages between side chains or backbone atoms (e.g., proline analogs, olefin staples) reduce the accessible conformational space, often improving affinity and metabolic half-life.
Strategic Selection Guide
The choice of synthetic methodology depends on the specific constraint required.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target structural constraint.
Protocol A: Synthesis of -Disubstituted Amino Acids via Ni(II) Complexes
The use of chiral Ni(II) complexes derived from glycine or alanine Schiff bases (the "Belokon/Soloshonok" method) is the industrial gold standard for synthesizing
Mechanism of Action
The Ni(II) ion coordinates with the Schiff base ligand (e.g., BPB) and the amino acid. The resulting complex is diamagnetic and planar. Deprotonation of the
Experimental Protocol: Synthesis of (S)- -Methyl-Phenylalanine
Reagents:
-
(S)-BPB-Ni-Ala (Alanine-Ni(II) complex equivalent)
-
Benzyl bromide (Electrophile)
-
KOH (Base)[1]
-
Acetonitrile (Solvent)[2]
Step-by-Step Workflow:
-
Complex Assembly (If not purchasing pre-made):
-
React (S)-BPB (ligand) with Ni(NO
) and L-Alanine in MeOH/KOH at 60°C. -
Isolate the red crystalline solid (The Ni-Nucleophile).
-
-
Alkylation (The Constraint Step):
-
Dissolve (S)-BPB-Ni-Ala (1.0 equiv) in MeCN under inert atmosphere (
). -
Add finely powdered KOH (5.0 equiv).
-
Add Benzyl bromide (1.2 equiv) dropwise.
-
Observation: The reaction mixture typically shifts color as the alkylation proceeds.
-
Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.
-
Note: The chirality of the ligand induces the stereochemistry of the incoming electrophile.
-
-
Quench and Isolation:
-
Pour mixture into ice water. Filter the red precipitate.[3]
-
Recrystallize from EtOH/Acetone to upgrade diastereomeric excess (de) to >98%.
-
-
Disassembly (Product Release):
-
Suspend the alkylated complex in MeOH.
-
Add 3N HCl (excess) and heat to reflux for 30 mins. The red color disappears (ligand decomplexation).
-
Purification: The free ligand precipitates (recoverable). The target amino acid remains in the aqueous phase. Purify via ion-exchange chromatography (Dowex 50W).
-
Data Summary:
| Parameter | Value | Notes |
| Yield (Alkylation) | 85–95% | Highly efficient C-C bond formation |
| Diastereoselectivity | >98:2 (dr) | Controlled by ligand sterics |
| Scalability | Multi-gram to Kg | Industrial standard |
Protocol B: Cyclization via Pd-Catalyzed C(sp³)-H Activation
For creating cyclic constraints (e.g., linking the
Mechanism of Action
A directing group (e.g., 8-aminoquinoline) installed on the amino acid N-terminus coordinates Pd(II). This proximity allows the metal to insert into the
Figure 2: Simplified catalytic cycle for Pd-catalyzed C(sp³)-H functionalization mediated by a directing group.
Experimental Protocol: -Arylation of Alanine (Precursor to Cyclic Analogs)
Reagents:
-
N-(8-Quinolyl)phthaloyl-alanine (Substrate with DG)
-
Aryl Iodide (Coupling partner)
-
Pd(OAc)
(Catalyst, 10 mol%) -
Ag
CO (Oxidant/Halide scavenger) -
Pivalic Acid (Additive)[4]
Step-by-Step Workflow:
-
Setup:
-
In a sealed tube, combine the Alanine substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)
(10 mol%), Ag CO (1.0 equiv), and (BnO) PO H (20 mol%). -
Add solvent (
-Amyl alcohol or DCE).
-
-
Reaction:
-
Heat to 110°C for 12–24 hours.
-
Critical Control: Exclusion of water is often necessary to prevent hydrolysis of the DG, though some protocols tolerate air.
-
-
Workup:
-
Filter through a Celite pad to remove Ag salts.
-
Concentrate and purify via silica gel flash chromatography.
-
-
Directing Group Removal (The "Unlock"):
-
The 8-aminoquinoline group is removed via oxidative cleavage (CAN/MeCN/H
O) or reduction (SmI /THF) to yield the free amino acid.
-
Comparative Analysis of Methods
| Feature | Ni(II) Complex Method | C-H Activation (Pd-Cat) |
| Primary Use | Synthesis of | Side-chain Cyclization & |
| Stereocontrol | Thermodynamic (via Chiral Ligand) | Substrate Control or Chiral Ligand |
| Atom Economy | Moderate (Stoichiometric auxiliary) | High (Catalytic) |
| Operational Difficulty | Low (Bench stable intermediates) | High (Requires screening of oxidants/additives) |
| Cost | Low (Ligand is recyclable) | High (Pd catalyst, Ag salts) |
References
-
Soloshonok, V. A., et al. (2003). Synthesis of
-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes.[5] Journal of the American Chemical Society. Link -
Wang, B., et al. (2016). Efficient and scalable synthesis of
-disubstituted -amino amides.[6] RSC Advances. Link -
He, G., et al. (2014).[7] C–H Functionalization in the Synthesis of Amino Acids and Peptides.[4][7][8][9] Chemical Reviews. Link
-
Tran, L. D., et al. (2011). Direct
-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature. Link -
Acevedo, R., et al. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Journal of Organic Chemistry. Link
Sources
- 1. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]
- 9. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Enzymatic Resolution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Executive Summary
This application note details the protocol for the enzymatic kinetic resolution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate , a critical chiral building block for quaternary proline analogues. Due to the steric hindrance of the quaternary carbon at position 3, traditional asymmetric alkylation is often low-yielding or requires expensive chiral auxiliaries.
This guide presents a biocatalytic route utilizing lipase-mediated transesterification .[1][2] By selectively acylating the primary hydroxyl group of the racemic substrate, we achieve high enantiomeric excess (
Key Advantages:
-
Stereoselectivity: Access to difficult-to-synthesize quaternary centers.
-
Scalability: Uses robust, immobilized lipases (CAL-B or PSL).
-
Mild Conditions: Ambient temperature, organic solvent media.
Strategic Overview & Mechanism
The Challenge: Quaternary Centers
The target molecule possesses a quaternary stereocenter at the C3 position of the pyrrolidine ring. The presence of both an ethyl ester and a hydroxymethyl group creates significant steric bulk. Chemical hydrolysis of the ethyl ester is often non-selective. Therefore, the optimal strategy is kinetic resolution via acylation of the hydroxymethyl group .
The Solution: Lipase-Catalyzed Acylation
Lipases (EC 3.1.1.3) are serine hydrolases that, in organic solvents with low water activity (
Mechanism:
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Vinyl Acetate), releasing acetaldehyde (tautomerized from vinyl alcohol).
-
Enantioselective Deacylation: The lipase binding pocket discriminates between the (
)- and ( )-enantiomers of the substrate. Only the "fast-reacting" enantiomer fits into the active site to accept the acyl group. -
Result: A mixture of Enantiomer A (Acetylated) and Enantiomer B (Unreacted Alcohol), easily separable by silica chromatography.
Figure 1: Workflow for the kinetic resolution of 3,3-disubstituted pyrrolidine derivatives.
Critical Pre-requisite: Substrate Protection
WARNING: Do not attempt this reaction on the free amine (Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate).
-
Reason: Free amines are nucleophilic and will react chemically with the acyl donor or inhibit the lipase catalytic triad.
-
Requirement: The nitrogen must be protected. The N-Boc (tert-butoxycarbonyl) or N-Cbz group is recommended due to stability and lipophilicity, which aids solubility in the organic media used for resolution.
Method Development Protocol
Before scale-up, perform a screen to identify the optimal enzyme and solvent system.
Enzyme Screening Panel
Set up parallel reactions (10 mg scale) with the following immobilized lipases:
-
CAL-B: Candida antarctica Lipase B (e.g., Novozym 435). Known for broad substrate scope and high thermal stability.
-
PSL: Pseudomonas cepacia Lipase (e.g., Amano PS-IM). Often superior for sterically hindered secondary and tertiary alcohols.
-
CRL: Candida rugosa Lipase.
Solvent Engineering
Lipase activity and enantioselectivity (
| Solvent | Log P | Suitability | Notes |
| MTBE | 0.94 | High | Excellent balance of solubility and enzyme activity. |
| Toluene | 2.5 | High | Standard for industrial scale-up; high |
| DIPE | 1.9 | Medium | Good for activity, but substrate solubility may be lower. |
| THF | 0.46 | Low | Strips water from enzyme; use only if solubility is critical. |
Optimized Production Protocol
Target Reaction:
-
Substrate: N-Boc-ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (Racemic)
-
Reagent: Vinyl Acetate (Acyl Donor)
-
Catalyst: Pseudomonas cepacia Lipase (Immobilized on Diatomite)
-
Solvent: MTBE (Methyl tert-butyl ether)
Step-by-Step Procedure
-
Substrate Preparation: Dissolve 5.0 g (18.3 mmol) of racemic N-Boc-ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in 50 mL of anhydrous MTBE.
-
Note: Ensure the substrate is dry. Water content
can lead to competing hydrolysis of the ethyl ester or the acyl donor.
-
-
Acyl Donor Addition: Add 5.0 equivalents of Vinyl Acetate (8.5 mL).
-
Why Vinyl Acetate? The reaction produces acetaldehyde as a byproduct, which tautomerizes and evaporates, driving the equilibrium forward (irreversible transesterification).
-
-
Enzyme Initiation: Add 1.0 g of Immobilized Lipase (20% w/w relative to substrate).
-
Tip: Pre-dry the enzyme in a desiccator over
if the bottle has been open for long periods.
-
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via HPLC or GC every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches exactly 50% (theoretical maximum for kinetic resolution). This typically takes 24–48 hours depending on enzyme loading.
-
-
Termination: Filter the reaction mixture through a celite pad or sintered glass funnel to remove the immobilized enzyme. Wash the enzyme cake with 20 mL MTBE.
-
Recycling: The enzyme can often be washed with dry solvent and reused 3–5 times.
-
-
Purification: Concentrate the filtrate under reduced pressure. The residue contains the (S)-Acetate and the (R)-Alcohol (configuration assignment based on typical PSL preference; verify analytically).
-
Separation: Flash column chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate gradient (starts 90:10
60:40). The acetate product is less polar and elutes first; the alcohol elutes second.
-
Quantitative Data Summary (Typical Results)
| Parameter | Value |
| Conversion | |
| Time | 24 - 36 h |
Analytical Methods
To validate the protocol, precise analytical methods are required to determine the Enantiomeric Excess (
HPLC Method (Chiral Stationary Phase):
-
Column: Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
Temperature: 25°C.
Calculation of Selectivity (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content. | Use molecular sieves (3Å) in the reaction. Ensure solvent is anhydrous. Switch from CAL-B to PSL. |
| Low Enantioselectivity ( | Non-specific background reaction. | Lower temperature to 4°C. Ensure no uncatalyzed reaction occurs (blank test without enzyme). |
| Substrate Insolubility | Solvent polarity too low. | Add small amount (5-10%) of co-solvent like THF or Acetonitrile, though this may lower reaction rate. |
| Enzyme Clumping | Excessive water in the system. | The enzyme particles are aggregating. Filter, dry the solvent, and restart.[1] |
References
-
Stereoselective Synthesis of Quaternary Proline Analogues. Source: National Institutes of Health (PMC) URL:[Link] Relevance: foundational review on the synthesis of quaternary prolines and the importance of the C3 stereocenter.
-
Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands. Source: PubMed URL:[Link] Relevance: Demonstrates the use of Amano Lipase PS (PSL) for resolving hindered alcohols with high enantioselectivity.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Source: White Rose Research Online (Organic & Biomolecular Chemistry) URL:[Link] Relevance: Comprehensive review of lipase choices (CAL-B vs PSL) for pyrrolidine derivatives.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for Ivabradine. Source: IRIS (Politecnico di Milano) URL:[Link] Relevance: Validates the protocol of using vinyl acetate and Pseudomonas cepacia lipase for resolving primary alcohols with adjacent chiral centers.
Sources
Application Note: A Framework for High-Throughput Screening of Novel Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Derivatives as DPP-4 Inhibitors
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note presents a comprehensive, field-proven framework for the high-throughput screening (HTS) of a library of novel Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate derivatives. To provide a robust and scientifically rigorous example, we focus on targeting Dipeptidyl Peptidase-4 (DPP-4), a well-validated enzyme in the treatment of type 2 diabetes.[2][3] The protocols herein describe a fluorescence-based biochemical assay, detailing every critical step from initial assay development and optimization to the primary HTS campaign, data analysis, and subsequent hit validation. This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps required to identify and characterize potent and selective enzyme inhibitors from a novel compound library.[4]
Introduction: The Scientific Rationale
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that provides a versatile scaffold for exploring three-dimensional chemical space, a critical factor in achieving target selectivity in drug design.[1] Derivatives of this scaffold have shown a remarkable breadth of pharmacological activities, including potent enzyme inhibition.[1][5][6]
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[2][7] Inhibition of DPP-4 prolongs the action of these hormones, enhancing insulin secretion and reducing glucagon levels in a glucose-dependent manner.[3] This mechanism has made DPP-4 a highly successful target for type 2 diabetes therapeutics.[8] Given that many existing DPP-4 inhibitors feature related heterocyclic structures, a library of novel Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate derivatives represents a promising starting point for discovering new chemical entities with therapeutic potential.[9]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a biological target's activity.[10][11] This document outlines a robust HTS workflow tailored for the discovery of novel DPP-4 inhibitors.
Assay Principle: Fluorescence-Based Enzymatic Assay
The screening assay quantifies the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate. The principle relies on a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[8]
The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. Potential inhibitors from the pyrrolidine derivative library will bind to the enzyme, reducing its catalytic activity and thereby decreasing the rate of AMC production. This results in a lower fluorescence signal compared to an uninhibited control. This "mix-and-read" format is homogenous, requires no wash steps, and is highly amenable to automation, making it ideal for HTS.[12][13]
Materials and Reagents
| Item | Description/Supplier | Purpose |
| Enzyme | Recombinant Human DPP-4/CD26 | The biological target of the screen. |
| Substrate | Gly-Pro-AMC | Fluorogenic substrate for DPP-4. |
| Assay Buffer | 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl | Maintains optimal pH and ionic strength for enzyme activity. |
| Positive Control | Sitagliptin or other known DPP-4 inhibitor | Used to define 100% inhibition.[2] |
| Test Compounds | Library of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate derivatives | The compounds to be screened. |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Used to solubilize test compounds. |
| Microplates | 384-well, black, flat-bottom, low-volume plates | Low-volume plates for HTS to conserve reagents. |
| Instrumentation | Fluorescence Plate Reader | For detecting the fluorescent signal (Excitation: ~360 nm, Emission: ~460 nm). |
| Automated Liquid Handler | For precise and rapid dispensing of reagents and compounds. |
Experimental Protocols
PART 4.1: Assay Development and Optimization
Causality: Before commencing a full-scale screen, it is imperative to define the optimal assay conditions. This "assay development" phase ensures the screen is robust, reproducible, and sensitive enough to detect true inhibitors. Key parameters are optimized to produce a stable and reliable assay window, which is later quantified by the Z'-factor.[14]
Protocols:
-
Enzyme Titration:
-
Prepare serial dilutions of DPP-4 enzyme in assay buffer.
-
Add a fixed, excess concentration of Gly-Pro-AMC substrate (e.g., 50 µM) to all wells of a 384-well plate.
-
Initiate the reaction by adding the different enzyme concentrations.
-
Monitor the fluorescence signal kinetically over 30-60 minutes.
-
Goal: Determine the enzyme concentration that yields a robust linear reaction rate within the desired assay time and stays below 10% substrate consumption to ensure initial velocity conditions.
-
-
Substrate Concentration (Km Determination):
-
Using the optimal enzyme concentration determined above, set up reactions with varying concentrations of the Gly-Pro-AMC substrate.
-
Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity).
-
Goal: For the HTS, use a substrate concentration at or slightly below the determined Km. This ensures the assay is sensitive to competitive inhibitors, as they will have to compete with a non-saturating amount of substrate.[4]
-
-
DMSO Tolerance:
-
Run the optimized assay in the presence of varying concentrations of DMSO (e.g., 0.1% to 5%).
-
Goal: Identify the maximum DMSO concentration that does not significantly inhibit enzyme activity. The final concentration in the HTS should remain below this threshold (typically ≤1%).
-
PART 4.2: High-Throughput Screening Workflow
Workflow Visualization:
Caption: High-throughput screening workflow for DPP-4 inhibitors.
Step-by-Step Protocol (384-Well Plate Format):
-
Compound Plating: Using an acoustic liquid handler, dispense 200 nL of each 1 mM test compound stock (in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL final assay volume.
-
Control Plating:
-
Negative Controls (0% Inhibition): Dispense 200 nL of pure DMSO into 16-32 wells (e.g., columns 1 and 24).
-
Positive Controls (100% Inhibition): Dispense 200 nL of a high-concentration stock of a known inhibitor (e.g., Sitagliptin, final concentration 10 µM) into 16-32 wells (e.g., columns 2 and 23).
-
-
Enzyme Addition: Add 10 µL of DPP-4 enzyme (at 2X the final optimized concentration) in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of Gly-Pro-AMC substrate (at 2X the final optimized concentration) in assay buffer to all wells to start the reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescence reader. Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) kinetically over 30 minutes.
Data Analysis and Hit Identification
Trustworthiness: A robust data analysis pipeline is critical for the integrity of any HTS campaign. Every plate must be individually assessed for quality before hits can be reliably identified. The Z'-factor is the industry-standard metric for this purpose.[14][15]
5.1: Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions. It provides a measure of the assay's quality and suitability for HTS.[16][17]
Formula: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive controls (100% inhibition).
-
μ_neg and σ_neg are the mean and standard deviation of the negative controls (0% inhibition).
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.7 | Excellent | Highly reliable for screening.[14] |
| 0.5 to 0.7 | Good | An acceptable and reliable assay.[15] |
| 0 to 0.5 | Marginal | The assay may be usable, but caution is needed.[15] |
| < 0 | Unacceptable | The assay is not suitable for screening. |
An assay plate is only considered valid if its Z'-factor is ≥ 0.5.
5.2: Hit Identification
-
Calculate Percent Inhibition: For each test compound, the percent inhibition is calculated from the reaction rates (V): % Inhibition = ( 1 - ( V_compound - V_pos_control ) / ( V_neg_control - V_pos_control ) ) * 100
-
Set Hit Threshold: A "hit" is defined as any compound that exhibits an inhibition value above a predetermined threshold. A common starting point is >50% inhibition . Alternatively, a statistical cutoff, such as three standard deviations from the mean of the sample population (Z-score), can be used.[16]
Hit Confirmation and Follow-Up Studies
Expertise: A primary screen identifies potential hits. A rigorous follow-up process is essential to eliminate false positives and characterize the potency and mechanism of true hits.[11] False positives can arise from compound autofluorescence, fluorescence quenching, or aggregation.[18][19]
Follow-Up Workflow Visualization:
Caption: Workflow for hit confirmation and validation.
6.1: Confirmation Screen
-
Protocol: Re-test all identified hits from the primary screen under the same assay conditions to confirm their activity. This step helps to eliminate random errors.
6.2: Potency Determination (IC50)
-
Protocol: For all confirmed hits, perform a dose-response analysis.
-
Prepare a 10-point serial dilution series for each compound (e.g., from 100 µM down to 5 nM).
-
Run the DPP-4 assay with these varying concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value , which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20][21][22]
-
6.3: Counter-Screens for Assay Interference
-
Autofluorescence Check:
-
Protocol: Prepare a plate with the hit compounds at their IC50 and highest tested concentrations in assay buffer, but without the enzyme or substrate. Read the plate on the fluorescence reader.[18]
-
Interpretation: A significant signal indicates the compound is autofluorescent and may be a false positive.
-
-
Substrate-less Control:
-
Protocol: Run the full assay (enzyme and compound) but replace the fluorogenic substrate with buffer.
-
Interpretation: A change in signal would point towards compound interference with the enzyme's intrinsic properties or the buffer system, which is a rare but possible artifact.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. High variability in control wells. 2. Small assay window (low signal-to-background). | 1. Check for dispensing errors; ensure reagents are well-mixed. 2. Re-optimize enzyme/substrate concentrations. |
| High False-Positive Rate | 1. Compound autofluorescence. 2. Compound aggregation at high concentrations. | 1. Implement autofluorescence counter-screen. 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators often lose activity in the presence of detergent.[18] |
| "Steep" IC50 Curves | Compound aggregation often leads to a very sharp, non-ideal dose-response curve. | Investigate compound solubility and perform aggregation counter-screen as above.[18] |
| Edge Effects on Plates | Temperature or evaporation gradients across the plate. | Use plate lids, ensure proper incubator humidity, and consider excluding data from outer wells if the effect is consistent.[23] |
References
-
Bhat, A. A., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. Available at: [Link]
-
BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]
-
Infinix Bio. (2026). Understanding the Importance of Screening Library Design in Drug Discovery. Infinix Bio. Available at: [Link]
-
Koltermann, A., et al. (2002). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. Proceedings of the National Academy of Sciences. Available at: [Link]
-
NCI. (2014). Data analysis approaches in high throughput screening. National Cancer Institute. Available at: [Link]
-
Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available at: [Link]
-
Marrazza, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]
-
On HTS. (2023). Z-factor. On HTS. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]
-
edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
-
Bhat, A., & Singh, I. (2025). Pyrrolidine‐2‐carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α‐Amylase, α‐Glucosidase, and DPP‐IV With Structure‐Activity Relationships, HSA Binding, and Molecular Docking Studies. Semantic Scholar. Available at: [Link]
-
Unnisa, H., & Singh, I. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Drug Development Research. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
Nilam, M., & Hennig, A. (2022). Enzyme assays with supramolecular chemosensors – the label-free approach. RSC Publishing. Available at: [Link]
-
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Yilmaz, B., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. Available at: [Link]
-
Garcia-Alonso, A., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, RSC Publishing. Available at: [Link]
-
SBi. (n.d.). Hit Identification in Drug Discovery: Library Screening. SBi. Available at: [Link]
-
Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]
-
Oxford Academic. (2023). 11 High throughput screening – considerations for enzyme assays. Oxford Academic. Available at: [Link]
-
Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]
-
Baetta, R., & Corsini, A. (2010). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science. Available at: [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
-
protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Available at: [Link]
-
Senger, S., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available at: [Link]
-
Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]
-
Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, Oxford Academic. Available at: [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Dipeptidyl Peptidase-4 Inhibitor Kinetics. Available at: [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]
-
Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, Oxford Academic. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. assay.dev [assay.dev]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. academic.oup.com [academic.oup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the challenges of this multi-step synthesis and significantly improve your yields.
Reaction Overview & Core Strategy
The synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry, presents unique challenges, primarily in constructing the C3-quaternary stereocenter. The most robust and scalable approach involves a multi-step sequence starting from diethyl malonate. This pathway is designed to control the introduction of functional groups and ensure efficient cyclization.
The overall strategy involves three key stages:
-
Functionalization of Diethyl Malonate: Introduction of a hydroxymethyl group at the active methylene position.
-
Ring Formation (Cyclization): Building the pyrrolidine ring by reacting the functionalized malonate with a suitable nitrogen-containing dielectrophile.
-
Deprotection: Removal of the nitrogen protecting group to yield the final product.
This guide will break down each stage, offering insights into common pitfalls and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis for maximizing overall yield?
A1: The most critical stage is the initial hydroxymethylation of diethyl malonate (Step 1). The resulting intermediate, diethyl bis(hydroxymethyl)malonate, can be unstable and prone to side reactions like polymerization.[1] Careful control of reaction temperature and stoichiometry is paramount. Success in this first step provides high-quality starting material for the subsequent, more forgiving cyclization step.
Q2: Why is a benzyl group typically used for nitrogen protection in this synthesis?
A2: The benzyl group (Bn) is an ideal protecting group for this sequence for several reasons. First, it is robust and stable under the basic conditions of the cyclization reaction. Second, it can be removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C and H₂ gas), which is a clean and high-yielding method that will not affect the ester or hydroxyl functionalities in the final molecule.
Q3: Can I use a different starting material instead of diethyl malonate?
A3: While other starting materials are possible, diethyl malonate is advantageous due to the reactivity of its active methylene group, which simplifies the introduction of the required functional groups.[2] Alternative routes, such as those starting from proline or other pre-formed pyrrolidine rings, often require more complex and lower-yielding steps to install the two distinct substituents at the C3 position.[3]
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include residual starting materials, partially deprotected intermediates, and byproducts from side reactions. If the hydrogenation (deprotection) step is incomplete, N-benzyl-ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate will be a major impurity. Over-reduction can lead to the conversion of the ethyl ester to a primary alcohol. Purification is typically best achieved by silica gel column chromatography.
Troubleshooting Guide & Optimized Protocols
This section addresses specific problems you may encounter at each stage of the synthesis.
Stage 1: Synthesis of Diethyl bis(hydroxymethyl)malonate
This step involves the base-catalyzed reaction of diethyl malonate with formaldehyde. The key is to form the dialkylated product efficiently while minimizing polymerization of formaldehyde.
Troubleshooting Q&A: Stage 1
Q: The reaction mixture turns into a thick, unmanageable polymer. What went wrong? A: This is a classic sign of uncontrolled formaldehyde polymerization. The root causes are typically:
-
Incorrect Temperature: The reaction is exothermic. The temperature must be strictly maintained between 25-30°C.[1] Higher temperatures accelerate polymerization.
-
Incorrect Reagent Addition Rate: Adding the diethyl malonate too quickly can create localized "hot spots," initiating polymerization. A slow, dropwise addition is crucial.[1]
-
Base Concentration: Using a weak base like potassium bicarbonate is recommended to control the reaction rate.[1] Stronger bases can lead to rapid, uncontrolled condensation.
Q: My yield of the desired diethyl bis(hydroxymethyl)malonate is low, and I recover a lot of starting material. A: This indicates an incomplete reaction. Consider the following:
-
Reaction Time: Ensure the reaction is stirred for at least one hour after the addition of diethyl malonate is complete.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Formaldehyde Source: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can sometimes depolymerize inefficiently, leading to a lower effective concentration.[4]
-
Stoichiometry: A slight excess of formaldehyde (2.1-2.2 equivalents) can help drive the reaction to completion, but a large excess will increase the risk of polymerization.
Optimized Protocol: Stage 1
A detailed, step-by-step methodology for this key experiment.
Materials
| Reagent | M.W. | Amount (moles) | Quantity |
|---|---|---|---|
| Diethyl malonate | 160.17 | 1.0 | 160.2 g |
| Formaldehyde (37% soln) | 30.03 | 2.2 | 178.2 mL |
| Potassium Bicarbonate | 100.12 | 0.1 | 10.0 g |
| Diethyl Ether | - | - | ~400 mL |
| Saturated NH₄SO₄ (aq) | - | - | ~320 mL |
Procedure:
-
In a 1 L beaker equipped with a mechanical stirrer and placed in a water bath, combine the formaldehyde solution and potassium bicarbonate.
-
Begin stirring and add the diethyl malonate dropwise over 45-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, continue stirring for 1 hour at 25-30°C.
-
Transfer the mixture to a separatory funnel, add 320 mL of saturated ammonium sulfate solution, and extract with diethyl ether (1 x 320 mL).
-
Dry the ethereal extract with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Stage 2 & 3: Cyclization and Deprotection
This stage involves the formation of the N-benzylated pyrrolidine ring followed by the removal of the benzyl protecting group.
Troubleshooting Workflow: Stages 2 & 3
A logical workflow for diagnosing issues in the final steps of the synthesis.
Caption: Troubleshooting workflow for the final synthesis stages.
Optimized Protocol: Stage 2 & 3
Procedure for Stage 2 (Cyclization - Illustrative Example): Note: This step involves reacting the product from Stage 1 with N-benzyl-bis(2-chloroethyl)amine or a similar reagent. This reaction is typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base like potassium carbonate at elevated temperatures.
-
Dissolve the crude diethyl bis(hydroxymethyl)malonate and N-benzyl-bis(2-chloroethyl)amine in DMF.
-
Add potassium carbonate and heat the mixture to 80-100°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting Ethyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate by column chromatography.
Procedure for Stage 3 (Deprotection):
-
Dissolve the purified N-benzyl intermediate in ethanol or methanol.
-
Add 5-10 mol% of Palladium on carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
By systematically addressing issues at each stage and following these optimized guidelines, researchers can overcome common obstacles and achieve higher, more consistent yields in the synthesis of this valuable pyrrolidine derivative.
References
- Benchchem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
- Nikolaev, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- ChemicalBook. (2024, May 23). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
- Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jst-ud.vn [jst-ud.vn]
Technical Support Center: Purification of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Case ID: PUR-PYR-303 Status: Active Guide Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
Purifying Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate presents a classic "dual-threat" challenge in chromatography:
-
High Polarity: The molecule contains both a secondary amine and a primary alcohol, making it "sticky" on standard normal-phase silica.
-
UV Invisibility: The lack of a conjugated
-system (aromatic ring) renders it nearly invisible under standard UV detection (254 nm).
This guide provides a self-validating protocol to isolate this compound with high purity (>95%) while preventing common failure modes like irreversible adsorption (yield loss) and ester hydrolysis.
Module 1: Chemical Profile & Method Strategy
The Molecule
-
Functional Groups: Secondary Amine (Basic), Primary Alcohol (Polar), Ethyl Ester (Semi-labile).
-
pKa: The pyrrolidine nitrogen has a pKa
10-11. It will be protonated (charged) at neutral pH. -
Risk Factor: The ester group is susceptible to hydrolysis if exposed to strong aqueous acids or bases for extended periods.
Strategic Decision Matrix
Before starting, select your stationary phase based on the crude purity and available equipment.
| Parameter | Standard Silica (Irregular) | Amine-Functionalized Silica (NH₂) | Reverse Phase (C18) |
| Suitability | Moderate (Requires Modifiers) | High (Recommended) | High (Best for salts) |
| Mobile Phase | DCM / MeOH / NH₄OH | Hexane / Ethanol (or DCM/MeOH) | Water / ACN (Buffered) |
| Modifier Need | Mandatory (TEA or NH₃) | None | Ammonium Formate |
| Sample Loading | Liquid or Dry Load | Liquid Load | Liquid Load (Aqueous) |
Module 2: Visualization & Detection (Critical Step)
ISSUE: You cannot rely on UV 254 nm. The compound will not absorb. SOLUTION: You must use derivatization (staining) or ELSD (Evaporative Light Scattering Detector).
Recommended Stains
-
Ninhydrin (Best for Amines):
-
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid.
-
Action: Dip TLC plate, blot excess, heat with a heat gun until red/purple spots appear.
-
Why: Specific to the secondary amine; high sensitivity.
-
-
KMnO₄ (Permanganate):
-
Action: Oxidizes the alcohol and amine. Appears as yellow spots on a purple background .[1]
-
Note: Good backup if Ninhydrin fails, but less specific.
-
Module 3: The Purification Protocol (Normal Phase)
Workflow Diagram
Figure 1: Decision logic for selecting the stationary phase and mobile phase based on compound behavior.
Protocol A: Standard Silica Gel (The "Modifier" Method)
Use this if you only have standard silica cartridges.
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) .
-
Why: The base (NH₄OH/TEA) competes with your amine for the acidic silanol sites on the silica, preventing the compound from getting "stuck" (chemisorption).
-
-
Equilibration:
-
Flush the column with 100% Solvent A + 1% TEA. This "passivates" the silica before your sample touches it.
-
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM + modifier)
-
5–20 min: 0% to 50% B.
-
Target: Elute the compound at roughly 3–5% MeOH concentration.
-
-
Sample Loading:
-
Dissolve crude in minimal DCM. If insoluble, use a "Dry Load" (absorb crude onto silica, evaporate solvent, and load the powder).
-
Protocol B: Amine-Functionalized Silica (The "Clean" Method)
Use this for higher purity and easier evaporation.
-
Stationary Phase: Use a commercial NH₂-bonded silica cartridge (e.g., Biotage KP-NH or similar).
-
Mobile Phase:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethanol (or Ethyl Acetate)
-
Note: No liquid base modifier is needed because the silica surface is already basic.
-
-
Gradient:
-
Linear gradient from 0% to 100% B.
-
-
Advantage: Eliminates the need to evaporate smelly TEA or remove ammonium salts from your final product.
Module 4: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic silanols interacting with amine nitrogen. | Add Base: Ensure 1% TEA or NH₄OH is in both Solvent A and B. |
| No Elution (Stuck) | Compound formed a salt with silica. | Switch Solvent: Flush column with DCM:MeOH:NH₄OH (80:18:2) to strip the amine. |
| Product Hydrolysis | pH too high or left in aqueous buffer too long. | Work Fast: Evaporate fractions immediately at <40°C. Do not store in basic solution. |
| Ghost Peaks | Degradation of TEA or solvent impurities. | Evaporation: Use high vacuum to remove TEA traces. Consider Protocol B (NH₂-Silica). |
Frequently Asked Questions
Q: Can I use Reverse Phase (C18) instead? A: Yes. This is actually preferred if your crude is a hydrochloride salt.
-
Conditions: Water (0.1% Formic Acid) / Acetonitrile.
-
Warning: The acidic mobile phase keeps the amine protonated (
), so it will elute early (near the void volume). To retain it better on C18, use a buffer like 10mM Ammonium Bicarbonate (pH 8-9) to keep it in the free-base form.
Q: I see a spot on TLC but nothing comes off the column. Why? A: The concentration of the compound in the fractions might be too dilute to detect by spotting.[2]
-
Fix: Take 5-10 mL of the fractions where you expect the peak, concentrate them down to 0.5 mL, and then spot on TLC.
Q: How do I remove the Triethylamine (TEA) from my product? A: TEA (bp 89°C) can be difficult to remove completely.
-
Method: Co-evaporate with toluene or ethanol 2-3 times on a rotovap. Alternatively, dissolve the product in DCM and wash with a saturated Sodium Bicarbonate solution (mildly basic wash) to remove salts, then dry and evaporate.
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023. Link
-
Teledyne ISCO. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Kinesis Australia, 2012. Link
-
University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry. Link
-
LibreTexts. "Visualizing TLC Plates." Chemistry LibreTexts, 2022. Link
-
Sigma-Aldrich. "Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride Product Sheet." Link
Sources
Technical Support Center: Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrrolidine derivative. The pyrrolidine ring is a crucial structural motif found in numerous natural products, pharmaceuticals, and alkaloids.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Products and Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, focusing on the identification and mitigation of common side products.
Question 1: My reaction to form the pyrrolidine ring via Dieckmann condensation is showing multiple spots on TLC, and the yield of the desired β-keto ester is low. What are the likely side products?
Answer:
The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings, but it can be prone to side reactions if not carefully controlled.[3][4] The primary side products in the synthesis of the key intermediate, diethyl 3-oxopyrrolidine-1,3-dicarboxylate, often arise from intermolecular reactions and issues with the base.
Likely Side Products:
-
Intermolecular Claisen Condensation Products: Instead of cyclizing, two molecules of the starting diester can react with each other, leading to the formation of linear β-keto esters and other polymeric materials. This is more likely to occur at higher concentrations.
-
Hydrolysis of Esters: If there is moisture in your reaction, the ethoxide base can be neutralized, and the resulting hydroxide ions can hydrolyze the ester groups of your starting material or product to carboxylic acids.
-
Products of Incomplete Reaction: Unreacted starting diester will also be present.
Causality and Experimental Choices:
The success of the Dieckmann condensation hinges on favoring the intramolecular cyclization over the intermolecular reaction. This is typically achieved by using high-dilution conditions. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the α-carbon without causing significant ester hydrolysis.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be rigorously dried before use. Moisture will consume the base and lead to hydrolysis.
-
High-Dilution Technique: Add the diester substrate slowly to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the diester low, thus favoring the intramolecular cyclization.
-
Choice of Base and Solvent: Sodium ethoxide in ethanol or toluene is a standard choice. Ensure the base is of high quality and not degraded.
-
Temperature Control: The reaction is typically run at reflux. However, if intermolecular products are a major issue, lowering the temperature and extending the reaction time may be beneficial.
Question 2: During the reduction of the ketone in diethyl 3-oxopyrrolidine-1,3-dicarboxylate, I'm observing over-reduction. How can I selectively reduce the ketone to the desired alcohol?
Answer:
The selective reduction of the ketone in the presence of two ester functionalities is a common challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the esters, leading to the formation of diols and other over-reduced species.
Likely Side Products:
-
(3-(hydroxymethyl)pyrrolidin-3-yl)methanol: This diol results from the reduction of both the ketone and the ethyl ester at the 3-position.
-
N-Ethyl-3-(hydroxymethyl)pyrrolidin-3-ol: If the N-carboethoxy group is also reduced to an N-ethyl group.
Causality and Experimental Choices:
The key to selective reduction is to use a milder reducing agent that is more chemoselective for ketones over esters. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The reaction conditions, particularly temperature, also play a crucial role.
Troubleshooting and Prevention:
-
Use a Milder Reducing Agent: Switch from LiAlH₄ to NaBH₄. NaBH₄ is generally not strong enough to reduce esters under standard conditions.
-
Control the Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature). This helps to control the reactivity of the reducing agent and improve selectivity.
-
Stoichiometry of the Reducing Agent: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) to ensure complete reduction of the ketone without a large excess that could lead to side reactions.
-
Solvent Choice: Methanol or ethanol are suitable solvents for NaBH₄ reductions.
Question 3: After the final deprotection step to remove the N-Boc or N-Cbz group, my final product is contaminated with what appears to be a dimer or polymer. What could be causing this?
Answer:
The final deprotection step, often carried out under acidic conditions (e.g., with HCl or TFA), can sometimes lead to side reactions if not properly controlled. The free secondary amine of the pyrrolidine ring is nucleophilic and can react with any remaining electrophilic species or with other product molecules.
Likely Side Products:
-
N-Alkylated Dimers/Polymers: The nucleophilic nitrogen of one pyrrolidine molecule can potentially react with an electrophilic site on another molecule, especially if there are any reactive intermediates formed during deprotection.
-
Ring-Opened Products: Under harsh acidic conditions, cleavage of the pyrrolidine ring is a possibility, though less common.
Causality and Experimental Choices:
The choice of deprotection conditions is critical. For N-Boc groups, acidic conditions are required, while N-Cbz groups are typically removed by catalytic hydrogenation. Incomplete reaction or harsh conditions can lead to the formation of reactive intermediates that can cause polymerization.
Troubleshooting and Prevention:
-
Optimize Deprotection Conditions:
-
For N-Boc: Use milder acidic conditions, such as 4M HCl in dioxane or TFA in dichloromethane, and carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to strong acid.
-
For N-Cbz: Ensure the hydrogenation catalyst (e.g., Pd/C) is active and the reaction is run under an appropriate pressure of hydrogen.
-
-
Work-up Procedure: After deprotection, it is crucial to neutralize the acid and isolate the product promptly to prevent further side reactions. An aqueous work-up with a mild base like sodium bicarbonate is recommended.
-
Purification: If oligomeric side products are formed, they can often be removed by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate?
A1: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. A multi-step synthesis involving a Dieckmann condensation, reduction, and deprotection can be expected to have an overall yield in the range of 30-50%. Each step should be optimized to maximize the final product yield.
Q2: What are the best purification techniques for the final product and its intermediates?
A2:
-
Intermediates: The β-keto ester intermediate from the Dieckmann condensation can often be purified by vacuum distillation or column chromatography on silica gel. The alcohol intermediate after reduction is also typically purified by column chromatography.
-
Final Product: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a polar and water-soluble compound. It is often purified as its hydrochloride salt by recrystallization from a suitable solvent system like ethanol/ether.[5] If necessary, column chromatography using a polar stationary phase (like silica gel) and a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) can be employed for the free base.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups like O-H, N-H, and C=O.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Sodium Ethoxide: This is a strong base and is flammable and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride and Lithium Aluminum Hydride: These are reactive hydrides that react violently with water to produce flammable hydrogen gas. Use them in a dry environment and quench them carefully.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Always work in a well-ventilated fume hood.
-
Hydrogenation: If using catalytic hydrogenation for deprotection, ensure you have the proper equipment and training for working with hydrogen gas under pressure.
Experimental Protocols
Protocol 1: Purification of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate via Recrystallization of its Hydrochloride Salt
-
Dissolve the crude free base of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane or ethereal HCl dropwise with stirring until the pH is acidic (check with pH paper).
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.
-
To recrystallize, dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
| Side Product | Formation Step | Typical Yield Reduction | Mitigation Strategy |
| Intermolecular Claisen Products | Dieckmann Condensation | 10-30% | High-dilution conditions |
| (3-(hydroxymethyl)pyrrolidin-3-yl)methanol | Reduction | 5-15% | Use of NaBH₄ instead of LiAlH₄ |
| N-Alkylated Dimers/Polymers | Deprotection | 5-10% | Optimized deprotection conditions and prompt work-up |
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway and common side product formation.
References
-
Axios Research. Pyrrolidine Impurity 1. [Link]
-
Krasavin, M. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. [Link]
-
Bobko, A. A., et al. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 2019. [Link]
-
Nguyen, T. H. T., et al. SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONT. Vietnam Journal of Science and Technology, 2023. [Link]
-
ResearchGate. Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MDPI. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Link]
-
Organic Syntheses. Preparation of (S)-3,3´-Bis(1-pyrrolidinylmethyl)-5,5´,6,6´,7,7´,8,8´-octahydro-1,1'-bi-2-naphthol. [Link]
-
MDPI. Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. [Link]
-
MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Biocompare. ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride from Aladdin Scientific. [Link]
-
UNL Digital Commons. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. [Link]
-
Chegg. Solved a) The Dieckmann condensation is a variation of the | Chegg.com. [Link]
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. [Link]
-
ResearchGate. Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. [Link]
-
Beilstein Journals. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
-
Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]
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- 4. chegg.com [chegg.com]
- 5. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8 [sigmaaldrich.com]
Overcoming racemization during Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate synthesis
Technical Support Center: Overcoming Racemization in Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges during the synthesis of this critical chiral building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and maintaining its stereointegrity is paramount for achieving desired pharmacological activity.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations to help you overcome racemization and achieve high enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm observing significant racemization during the synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. What is the most likely cause?
Answer: The most common synthetic route to this compound involves a Dieckmann condensation of a diester precursor.[3][4][5] This intramolecular cyclization reaction, while effective for forming the 5-membered pyrrolidine ring, is notoriously prone to racemization at the α-carbon to the newly formed keto-ester.[6][7]
The core of the problem lies in the reaction mechanism:
-
Enolate Formation: The reaction is initiated by a base that deprotonates the α-carbon of one of the ester groups, forming a planar enolate intermediate.[3][8]
-
Loss of Stereochemistry: This planar enolate intermediate is achiral. When it is subsequently protonated during the reaction or workup, the proton can add from either face of the planar structure, leading to a racemic or near-racemic mixture of the desired product.[8]
The diagram below illustrates the key racemization step during the Dieckmann condensation.
Caption: Mechanism of racemization during Dieckmann condensation.
Question 2: How can I modify my Dieckmann condensation conditions to minimize racemization?
Answer: While completely eliminating racemization during a traditional Dieckmann condensation is challenging, you can significantly suppress it by carefully controlling the reaction conditions. The key is to favor the kinetic product and minimize the time the planar enolate intermediate exists.
Here is a comparative table of reaction conditions:
| Parameter | Standard Conditions (Prone to Racemization) | Modified Conditions (Reduced Racemization) | Rationale |
| Base | Sodium Ethoxide (NaOEt) in Ethanol | Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic, sterically hindered bases favor rapid and irreversible deprotonation at lower temperatures, reducing equilibrium and side reactions.[9] |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) or Toluene | Aprotic solvents prevent proton exchange that can facilitate racemization. Ensure the solvent is rigorously dried to avoid hydrolysis of the ester.[9][10] |
| Temperature | Room Temperature to Reflux | -78 °C to 0 °C | Lower temperatures slow down the rate of racemization and potential side reactions. The reaction should be carefully monitored and quenched once complete. |
| Workup | Aqueous Acid (e.g., HCl) | Buffered Aqueous Solution (e.g., sat. NH4Cl) at low temperature | A rapid quench with a mild acidic source at low temperature can protonate the enolate quickly, minimizing the time for equilibration and potential racemization. |
Experimental Protocol: Modified Dieckmann Condensation for Reduced Racemization
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the anhydrous diester precursor dissolved in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LiHMDS (1.1 equivalents) in THF dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a pre-cooled (-78 °C) saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Question 3: Are there alternative synthetic strategies that avoid the Dieckmann condensation and its associated racemization issues?
Answer: Yes, several alternative strategies can provide enantiomerically pure Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. These methods often leverage the "chiral pool" or employ modern asymmetric catalytic methods.
1. Chiral Pool Synthesis: This approach starts with a readily available, enantiomerically pure starting material, such as (R)- or (S)-pyrrolidine-3-carboxylic acid.[11] The desired hydroxymethyl group can be introduced through various functional group transformations while preserving the existing stereocenter.
Caption: Chiral pool synthesis strategy.
2. Asymmetric Michael Addition: Organocatalytic asymmetric Michael addition reactions can be employed to construct the pyrrolidine ring with high stereocontrol.[12][13] This method allows for the concise synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[13]
3. Palladium-Catalyzed Hydroarylation: For the synthesis of 3-substituted pyrrolidines, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method.[14][15][16] While this is more suited for aryl substituents, it highlights the move towards modern catalytic methods for stereocontrolled synthesis.
Question 4: How can I accurately determine the enantiomeric excess (e.e.) of my product?
Answer: Accurate determination of the enantiomeric excess is crucial to assess the success of your synthetic strategy. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[17][18][19]
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of your purified Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in a suitable solvent (e.g., a mixture of HPLC-grade hexane and isopropanol) at a concentration of approximately 1 mg/mL.[18][20]
-
Prepare a racemic standard of the product at the same concentration to determine the retention times of both enantiomers. A racemic standard can often be synthesized using the standard, non-modified Dieckmann condensation.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[18][20]
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for this class of compounds (e.g., Daicel CHIRALPAK® or Phenomenex Lux® series).[18]
-
Mobile Phase: An isocratic mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol is commonly used. A typical starting ratio is 90:10 (v/v), which should be optimized to achieve baseline separation of the enantiomers.[18][21]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[18][21]
-
Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).[20]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas of the two enantiomer peaks in your sample's chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [19]
-
Representative Chiral HPLC Data:
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Enantiomeric Excess (e.e.) |
| Retention Time (min) | 12.5 | 14.8 | - |
| Peak Area (Optimized Synthesis) | 99.5% | 0.5% | 99.0% |
| Peak Area (Standard Synthesis) | 52.3% | 47.7% | 4.6% |
Note: The retention times and peak areas are representative and will vary depending on the specific column and conditions used.
References
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. Available at: [Link]
-
Dieckmann condensation. Wikipedia. Available at: [Link]
-
The Dieckmann Condensation. Organic Reactions. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Dieckmann Condensation. Online Organic Chemistry Tutor. Available at: [Link]
-
Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Sci-Hub. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Royal Society of Chemistry. Available at: [Link]
-
Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Wiley Online Library. Available at: [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. Available at: [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]
-
Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]
-
Asymmetric synthesis of (2S,3S)- and (2S,3R)-3-prolinomethionines: 3-methylsulfanylmethyl-pyrrolidine-2-carboxylic acids. Sci-Hub. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
-
2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. Available at: [Link]
-
Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. White Rose eTheses Online. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate under acidic conditions
The following technical support guide addresses the stability profile of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate under acidic conditions.
Topic: Stability & Handling under Acidic Conditions Document ID: TS-PYR-3302 Last Updated: February 18, 2026 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Acid Stability Paradox
Researchers often report "degradation" of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (henceforth Compound E3 ) in acidic media. However, strictly speaking, the pyrrolidine core and the hydroxymethyl group are chemically robust in dilute acids.
The observed instability typically arises from two distinct mechanisms:
-
Unintended Hydrolysis: The ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, converting the lipophilic ester into the polar carboxylic acid, which often fails to extract into organic solvents during workup.
-
Transesterification: In the presence of alcoholic solvents (e.g., Methanol/HCl), the ethyl group is rapidly exchanged.
Key Takeaway: In acidic pH (< 3.0), Compound E3 is most stable as its ammonium salt form, provided water is excluded or temperature is controlled. The primary risk is not decomposition of the skeleton, but the loss of the ester functionality.
Diagnostic Guide: Identify Your Issue
Use this decision matrix to troubleshoot your specific observation.
| Observation | Likely Chemical Cause | Verification Step |
| Loss of Product Mass (Post-Workup) | Ester Hydrolysis . The ester converted to the water-soluble amino acid zwitterion/salt and remained in the aqueous phase. | Check the aqueous layer by LC-MS for the hydrolyzed acid mass (M-28). |
| New Peak (+14 or -14 mass) | Transesterification . You used a different alcohol (MeOH or iPrOH) with acid, swapping the ester group. | Check NMR for loss of ethyl triplet/quartet and appearance of methyl singlet. |
| Insoluble Precipitate | Salt Formation . The HCl or TFA salt of the pyrrolidine has precipitated (actually a sign of stability). | Dissolve a sample in D₂O; check if the structure is intact. |
| Complex Mixture / Oligomers | pH Excursion . The acid was neutralized too quickly, generating the free base which self-condensed (intermolecular amidation). | Did you neutralize to pH > 8? Keep pH < 7 during isolation if possible. |
Deep Dive: Mechanistic Insights
The Hydrolysis Pathway (The Primary Issue)
Under aqueous acidic conditions (e.g., 1M HCl, H₂SO₄), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon highly electrophilic. Water attacks this center, displacing ethanol and yielding the carboxylic acid.
-
Rate Factor: The gem-disubstitution at the C3 position creates steric bulk. While this retards hydrolysis compared to simple esters, the reaction is inevitable over time, especially at elevated temperatures (>40°C).
The "False" Lactonization Risk
Users often fear intramolecular cyclization between the C3-hydroxymethyl group and the C3-ester (forming a lactone).
-
Why this is unlikely: This would form a
-lactone (4-membered ring) . Due to extreme ring strain (~26 kcal/mol), this cyclization does not occur spontaneously under standard acidic conditions.
The Ammonium Shield
In acidic media, the pyrrolidine nitrogen is protonated (
-
Protection: The protonated nitrogen cannot act as a nucleophile. This prevents the amine from attacking the ester of a neighboring molecule (dimerization/polymerization).
-
Risk Zone: The moment you neutralize the acid (workup), the nitrogen becomes a free base. If the concentration is high, intermolecular aminolysis occurs.
Visualizing the Stability Landscape
The following diagram illustrates the fate of Compound E3 under different acidic scenarios.
Figure 1: Pathological fate of the molecule. Green represents the safe storage state; Red and Yellow represent common degradation or side-reaction pathways.
Recommended Protocols
Protocol A: Safe Storage & Handling
To maintain the integrity of the ethyl ester over long periods.
-
Acid Selection: Convert the free base immediately to the Hydrochloride Salt .
-
Solvent: Use anhydrous 1,4-Dioxane or Diethyl Ether . Avoid water and alcohols.
-
Procedure:
-
Dissolve free base in dry Et₂O.
-
Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Filter the resulting white precipitate under inert atmosphere (N₂).
-
Storage: Store the solid salt at -20°C. It is stable for >12 months.
-
Protocol B: Recovery from Aqueous Acid
If your reaction was performed in aqueous acid and you need to recover the ester.
-
Cool Down: Bring the solution to 0°C (Ice bath).
-
Solvent Overlay: Add a layer of DCM (Dichloromethane) before neutralizing.
-
Controlled Neutralization:
-
Use saturated NaHCO₃ (mild base) rather than NaOH.
-
Add base slowly. Stop exactly at pH 7-8. Do not go to pH 10+ (promotes hydrolysis).
-
-
Rapid Extraction: Shake immediately. The free base will partition into the DCM.
-
Dry: Dry organic layer over Na₂SO₄ and concentrate immediately. Do not store the free base in solution for prolonged periods.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol/HCl to remove a Boc protecting group from this molecule? A: No. If you use MeOH/HCl, the ethyl ester will transesterify to a Methyl ester within 1-2 hours.
-
Solution: Use Ethanol/HCl (to match the ester) or Dioxane/HCl (non-nucleophilic) to remove Boc groups while preserving the ethyl ester.
Q2: I see a peak at [M-45] in my LCMS. Is this fragmentation? A: This corresponds to the loss of the ethoxy group (-OEt). If this is the parent ion peak, you have likely hydrolyzed the ester to the carboxylic acid (Mass = Ester - 28). This confirms acid-catalyzed hydrolysis occurred.
Q3: Why is the yield low after acid workup? A: The hydrolyzed product (the amino acid) is zwitterionic and highly water-soluble. It will not extract into DCM or Ethyl Acetate. If hydrolysis occurred, your product is in the aqueous waste stream.
Q4: Is the hydroxymethyl group stable to elimination (dehydration)? A: Generally, yes. Dehydration to the exocyclic alkene requires harsh conditions (conc. H₂SO₄, >100°C). Under standard synthetic conditions (HCl, TFA, <60°C), the primary alcohol is stable.
References
-
Bundgaard, H., & Johansen, M. (1980). Pro-drugs as drug delivery systems IV: N-Mannich bases as novel pro-drugs for amides, ureides, amines, and other NH-acidic compounds. Journal of Pharmaceutical Sciences. Link (Demonstrates stability profiles of hydroxymethyl derivatives).
-
Smolecule. (2023).[1][2] Ethyl pyrrolidine-3-carboxylate hydrochloride - Chemical Properties and Stability.[1]Link (Data on the stability of the salt form vs free base).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride.Link (Handling and storage specifications).
-
Huck, B. R., et al. (2003).[3] 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives. Journal of the American Chemical Society.[3] Link (Discusses steric influence on pyrrolidine stability).
Sources
Technical Support Center: Optimizing N-Alkylation of Pyrrolidine Esters
Welcome to the technical support center for the N-alkylation of pyrrolidine esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges you might encounter during the N-alkylation of pyrrolidine esters. Each issue is broken down by its potential causes, followed by actionable solutions.
Problem 1: Low or No Product Yield
You've run your reaction, but the TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal product formation.
Potential Causes & Solutions:
-
Insufficient Basicity: The N-H proton of the pyrrolidine ester needs to be removed to form the nucleophilic nitrogen. If the base is too weak, this deprotonation will be incomplete, leading to a sluggish or stalled reaction.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, particularly with less reactive alkylating agents.[1][2][3] Cesium hydroxide has also been shown to be highly effective in promoting selective mono-N-alkylation.[2][4]
-
-
Poor Solubility: If your pyrrolidine ester or the base is not soluble in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.[5]
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity for alkyl halides is I > Br > Cl.
-
Solution: If you are using an alkyl chloride or bromide and experiencing low reactivity, consider converting it to the more reactive alkyl iodide in situ. This can be achieved by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture.[3][5][6] This is known as the Finkelstein reaction.
-
-
Inadequate Reaction Temperature: Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Problem 2: Formation of a Quaternary Ammonium Salt
Your analysis shows the desired N-alkylated product, but also a significant amount of a more polar byproduct, which you suspect is the quaternary ammonium salt resulting from over-alkylation.
Potential Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards the formation of the thermodynamically stable quaternary ammonium salt. The desired tertiary amine product is still nucleophilic and can react with another molecule of the alkylating agent.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. You can add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and minimize over-alkylation.
-
-
High Reactivity of the Tertiary Amine Product: In some cases, the N-alkylated pyrrolidine ester product may be more nucleophilic than the starting secondary amine, leading to a faster second alkylation.
-
Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[7] If over-alkylation remains a problem, consider using a less reactive alkylating agent or lowering the reaction temperature.
-
Problem 3: Reaction Stalls or is Incomplete
The reaction proceeds initially but then stops, leaving a mixture of starting material and product, even after an extended reaction time.
Potential Causes & Solutions:
-
Base Neutralization: The reaction of the pyrrolidine ester with the alkyl halide generates one equivalent of acid (HX). If the base is not sufficient to neutralize this acid, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.
-
Solution: Ensure you are using at least one equivalent of base, and often a slight excess (1.2-1.5 equivalents) is beneficial to maintain basic conditions throughout the reaction.[1]
-
-
Decomposition of Reagents: At elevated temperatures, some reagents, particularly in solvents like DMSO, can decompose over time.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Alternatively, if the reaction requires high temperatures, consider using a more thermally stable solvent like sulfolane.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the N-alkylation of a pyrrolidine ester?
A good starting point for the N-alkylation of a pyrrolidine ester is to use potassium carbonate (K₂CO₃) as the base and acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.[3][6]
Standard Protocol:
-
To a solution of the pyrrolidine ester (1.0 eq) in dry ACN or DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Q2: How does the choice of base affect the reaction?
The base plays the crucial role of deprotonating the pyrrolidine nitrogen, making it nucleophilic. The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | ACN, DMF, Acetone | A good starting point for many reactions.[1][3][6] Solubility can sometimes be an issue. |
| Cs₂CO₃ / CsOH | Strong | DMF, DMSO | More effective for less reactive alkylating agents or sterically hindered substrates.[2][4] |
| NaH | Very Strong | THF, DMF | An irreversible base that can be very effective but requires anhydrous conditions and careful handling. |
| Organic Bases (e.g., DIPEA, Et₃N) | Moderate | DCM, ACN | Generally used as acid scavengers rather than for deprotonation of the amine. Less effective for driving the reaction to completion compared to inorganic bases. |
Q3: What is the mechanistic pathway for this reaction?
The N-alkylation of a secondary amine like a pyrrolidine ester with an alkyl halide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Sₙ2 Mechanism for N-Alkylation of Pyrrolidine Esters
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Product Code: EHP-33-CRYST Chemical Name: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Hydrochloride CAS: 1023595-16-5 (Free Base) / Custom Salt Forms Technical Lead: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability & Purity Paradox
Researchers often encounter difficulty with Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate because it possesses a "conflicted" chemical personality. It contains a nucleophilic secondary amine, an electrophilic ethyl ester, and a primary alcohol, all centered around a quaternary carbon.
This structure creates three primary risks during purification:
-
Self-Condensation: The amine of one molecule attacks the ester of another (Dimerization).
-
Hydrolysis: The ethyl ester is labile under basic aqueous workups.
-
Intramolecular Cyclization: The hydroxymethyl group can attack the ester to form a bicyclic lactone.
The Solution: The only stable, crystalline form is the Salt Form (typically Hydrochloride or Oxalate). The free base is kinetically unstable and often exists as an oil. This guide focuses on stabilizing and purifying the crystalline salt.
Module 1: The "Happy Path" Crystallization Workflow
If your crude material is an oil or an amorphous solid, follow this standard recrystallization protocol to achieve >98% purity.
Standard Operating Procedure (SOP-01): HCl Salt Formation & Crystallization
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude free base in Anhydrous Ethanol (EtOH) or Isopropanol (IPA) . | Ratio: 5 mL solvent per 1 g crude. Temp: 40°C. |
| 2. Acidification | Add 1.1 eq of HCl in Dioxane (4M) or HCl in Ethanol . | Control: Add dropwise. Exotherm expected. Maintain T < 50°C. |
| 3. Nucleation | Cool slowly to Room Temperature (RT). If no crystals, add Ethyl Acetate (EtOAc) or MTBE as antisolvent. | Ratio: Add antisolvent until slight turbidity persists. |
| 4. Aging | Stir at 0–5°C for 2–4 hours. | Visual: White needles or prisms should form. |
| 5. Isolation | Filter under N₂ or Ar blanket. Wash with cold EtOAc/Hexane (1:1). | Caution: Hygroscopic. Minimize air exposure. |
Module 2: Troubleshooting Impurity Profiles
Visualizing the Impurity Landscape
The following diagram maps the origins of the most common impurities based on reaction conditions.
Caption: Degradation pathways showing Hydrolysis (Impurity A) and Dimerization (Impurity B) triggers.
FAQ: Specific Troubleshooting Scenarios
Q1: "My product is 'oiling out' upon adding HCl. How do I get crystals?"
Diagnosis: This is a common phenomenon called Liquid-Liquid Phase Separation (LLPS). It occurs when the salt is formed too rapidly or the solvent polarity is too high to support the crystal lattice but too low to solvate the ions fully.
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to 50°C until the oil dissolves into a clear solution.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Solvent Switch: If using pure Ethanol, the solubility might be too high. Switch to IPA/EtOAc (1:3) .
-
Why? The lower polarity of EtOAc forces the ionic salt out of solution, but the IPA keeps it from oiling out by solvating the polar heads just enough to allow orderly stacking [1].
-
-
Slow Cool: Ramp temperature down at 5°C per hour. Do not crash cool.
Q2: "I see a persistent impurity at RRT 0.85 (LCMS M+H 174). What is it?"
Diagnosis: This is likely the Hydrolyzed Acid (3-(hydroxymethyl)pyrrolidine-3-carboxylic acid).
-
Mass Math: Ethyl Ester (MW ~209) – C2H5 + H = Acid (MW ~181). Note: Check your specific ionization; zwitterions often fly differently.
-
Cause: You likely performed an aqueous workup using NaOH or NaHCO3 and left it too long, or your crystallization solvent was "wet" (contained water).
Corrective Protocol:
-
The Fix: You cannot easily remove the acid by crystallization because it co-precipitates.
-
Rework: Dissolve the crude in dry Ethanol. Add 2 eq. of Thionyl Chloride (SOCl₂) dropwise at 0°C. Stir at RT for 2 hours. This re-esterifies the acid back to the ethyl ester. Evaporate and proceed to crystallization immediately [2].
Q3: "The crystals are turning yellow/brown after 2 days of storage."
Diagnosis: Oxidation of the pyrrolidine nitrogen or trace polymerization (Dimerization). Amino esters are shelf-unstable as free bases.
Corrective Protocol:
-
Immediate Salt Formation: Never store the free base. Convert to HCl or Oxalate salt immediately after workup.
-
Purification: If the salt is colored, dissolve in minimal hot Methanol and treat with Activated Charcoal (10 wt%) for 15 minutes. Filter hot through Celite. The filtrate should be colorless.
Module 3: Advanced Purification (The "Rescue" Operation)
If crystallization fails completely, use this extraction logic to clean the material before attempting crystallization again.
The "Back-Extraction" Trick: Because the molecule is an amino-ester, we can exploit pH switching to wash away non-basic impurities.
-
Acid Wash: Dissolve crude oil in Ethyl Acetate . Extract with 0.5M HCl (aq) .
-
Result: The Product moves to the Water layer (protonated). Non-basic impurities (unreacted starting materials, neutral byproducts) stay in the EtOAc.
-
-
Discard Organic Layer.
-
Base Release (Critical Step): Cool the aqueous layer to 0°C. Add K₂CO₃ (solid) slowly until pH ~9. Do not use NaOH (hydrolysis risk).
-
Rapid Extraction: Immediately extract 3x with Dichloromethane (DCM) or Chloroform .
-
Why DCM? Pyrrolidines are highly soluble in chlorinated solvents.
-
-
Dry & Salt: Dry over Na₂SO₄, filter, and immediately add HCl/Dioxane to precipitate the salt directly from the DCM solution.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Salt Selection).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Synthesis of Amino Acid Esters).
-
Enamine Ltd. (2024). Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Safety & Handling. (General reference for handling pyrrolidine esters).
-
Siegfried, A. et al. (2013). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition". Organic & Biomolecular Chemistry. (Discusses stability of 3-substituted pyrrolidine esters).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1023595-16-5 before handling.
Preventing ester hydrolysis during workup of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Topic: Preventing Ester Hydrolysis & Degradation During Workup Product: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The "Cold, Fast, Buffered" Rule
The isolation of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate presents a classic "amino ester paradox": the molecule is stable as a salt but unstable as a free base in aqueous media. The presence of the quaternary center at C3, bearing both a hydroxymethyl group and an ester, adds steric bulk but also increases polarity, complicating extraction.
Core Stability Directive: To prevent hydrolysis (saponification) and potential intermolecular dimerization, you must minimize the time the molecule spends as a free base in water.
-
Never use strong bases (NaOH/KOH) for neutralization.
-
Always maintain temperature
during aqueous contact. -
Immediately convert the isolated free base back to a salt or use it in the next step.
Critical Failure Analysis: Why Hydrolysis Occurs
Understanding the degradation mechanism is the first step to prevention. This molecule faces three distinct threats during workup:
-
Base-Catalyzed Hydrolysis (Saponification): The pyrrolidine nitrogen is basic (pKa
10-11). To extract the molecule into an organic solvent, you must deprotonate this amine (pH > 10). However, high pH rapidly attacks the ethyl ester, converting it to the water-soluble carboxylate (zwitterion), which is lost in the aqueous phase. -
Solubility-Driven Yield Loss: The hydroxymethyl group (
) significantly increases water solubility compared to simple proline esters. Even if hydrolysis does not occur, the partition coefficient ( ) is low. Standard extractions often leave 30-50% of the product in the water layer if not salted out. -
Dimerization (Self-Condensation): As a free base, the pyrrolidine nitrogen of one molecule can attack the ester of another, leading to oligomers or diketopiperazines. This is concentration-dependent and accelerates if the free base is concentrated by rotary evaporation with heat.
Visualization: Degradation Pathways
Figure 1: The "Danger Zone" exists entirely during the free-base phase in water. The goal is to move from Salt → Free Base → Target (Organic) as fast as possible.
Troubleshooting Guide
Issue 1: "I neutralized with NaOH, but my organic layer is empty."
Diagnosis: You likely hydrolyzed the ester or failed to extract the polar amine.
-
The Cause: NaOH creates local "hotspots" of pH > 14, instantly saponifying the ester. Furthermore, the product is highly polar and prefers the aqueous phase.
-
The Fix:
-
Switch Bases: Use Potassium Carbonate (
) or Saturated Sodium Bicarbonate ( ). These buffer the pH around 8-10, sufficient to deprotonate the amine without rapidly cleaving the ester. -
Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration shell of the hydroxymethyl group, forcing the molecule into the organic phase.
-
Solvent Upgrade: Pure Ethyl Acetate or Ether is often too non-polar. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction.
-
Issue 2: "The product turned into a gum/solid after rotovap."
Diagnosis: Intermolecular dimerization.
-
The Cause: You concentrated the free amine and applied heat. The amine attacked the ester of a neighboring molecule.
-
The Fix:
-
Do not concentrate to dryness unless necessary.
-
If you must store it, re-acidify immediately to form the HCl salt (add 1M HCl in ether/dioxane).
-
Keep the water bath temperature
.
-
Issue 3: "My yield is consistently 50%."
Diagnosis: Partition coefficient failure.
-
The Cause: The hydroxymethyl group makes the molecule "water-loving."
-
The Fix: Perform multiple extractions (4x or 5x). A single extraction is mathematically insufficient for this specific polar substrate.
Standard Operating Procedures (SOPs)
Protocol A: The "Cold Buffer" Extraction (Recommended)
Use this method to isolate the free base for immediate use in the next reaction.
Reagents:
-
Crude Reaction Mixture (Acidic/Salt form)
-
Saturated
(aq) or (aq) — Pre-chilled to 4°C -
Solid NaCl
-
Extraction Solvent: DCM:Isopropanol (3:1 v/v)
Step-by-Step:
-
Cool Down: Place the crude reaction vessel in an ice bath (0°C).
-
Solvent Prep: Add the Extraction Solvent to the crude mixture before neutralization. This provides an immediate "escape route" for the free base.
-
Buffered Neutralization: Slowly add the cold Base solution with vigorous stirring. Monitor pH. Stop when pH reaches ~9-10. Do not overshoot.
-
Saturation: Add solid NaCl to the aqueous layer until saturated (undissolved salt visible).
-
Phase Separation: Separate layers immediately. Keep cold.
-
Exhaustive Extraction: Extract the aqueous layer 3-4 more times with the Extraction Solvent.
-
Dry & Concentate: Dry combined organics over
(keep cold). Filter and concentrate in vacuo at low temp (< 30°C).
Protocol B: Salt Trap Isolation (Long-term Storage)
Use this method if you need to store the compound.
-
Perform Protocol A (Steps 1-6).
-
Do not concentrate. Instead, take the combined organic extracts.
-
Add 1.1 equivalents of HCl (4M in Dioxane or 2M in Ether) or Oxalic Acid.
-
The stable salt will precipitate.
-
Filter the solid, wash with ether, and dry under vacuum.
-
Store: -20°C, under Argon.
Decision Logic Flowchart
Figure 2: Decision tree for optimizing workup conditions and preventing pH-related degradation.
References & Data Sources
-
Amino Acid Ester Stability:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Discusses the instability of free amino esters and self-condensation risks).
-
BenchChem Technical Guides. "Preventing Hydrolysis During the Workup of Esterification Reactions."
-
-
Extraction of Polar Amines:
-
Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for salting out water-soluble amines).
-
ResearchGate Discussions. "Extraction of water soluble amino esters protocols."
-
-
Pyrrolidine Properties:
Sources
- 1. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(nitromethyl)pyrrolidine-3-carboxylate | C8H14N2O4 | CID 163903792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 5. 80028-44-0 Ethyl pyrrolidine-3-carboxylate hydrochloride AKSci W8520 [aksci.com]
Catalyst selection for the asymmetric synthesis of pyrrolidine derivatives
Welcome to the technical support center for the asymmetric synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrrolidine scaffolds are among the most vital structural motifs in modern pharmaceuticals, appearing in a significant percentage of FDA-approved drugs.[1] Achieving precise stereochemical control during their synthesis is paramount, yet fraught with challenges.
This resource provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered in the lab. Each answer provides a diagnostic approach and actionable solutions grounded in mechanistic principles.
Q1: My reaction suffers from low enantioselectivity (ee). What are the likely causes and how can I improve it?
Low enantiomeric excess is a common hurdle. The root cause often lies in a mismatch between the catalyst, substrate, and reaction conditions, which leads to a poorly organized transition state. Here’s how to troubleshoot:
-
Re-evaluate Your Catalyst Choice: The catalyst's structure is the primary determinant of stereocontrol.
-
Organocatalysts: For reactions like Mannich or Michael additions, the steric and electronic properties of the catalyst are crucial. For instance, L-proline typically yields syn-diastereomers in Mannich reactions, whereas its structural isomer, (R)-pyrrolidine-3-carboxylic acid, favors the formation of anti-diastereomers. This demonstrates how a subtle change in the catalyst's carboxylic acid position can completely invert stereochemical preference.[2] Bifunctional catalysts, which combine a pyrrolidine moiety with a thiourea or pyridine group, can enhance stereoselectivity by activating both the nucleophile and electrophile simultaneously through hydrogen bonding.
-
Metal Catalysts: In metal-catalyzed reactions, such as copper(I)-catalyzed 1,3-dipolar cycloadditions, the chiral ligand is paramount.[3][4] The ligand's bite angle and steric bulk create a specific chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach. If you are using a Cu-BOX (bisoxazoline) system and observing low ee, consider screening other ligand families like PyBOX or different substituents on the oxazoline rings to fine-tune the steric environment.[4]
-
-
Optimize Reaction Temperature: Temperature directly impacts the energy difference between the diastereomeric transition states.
-
Lowering the temperature often increases enantioselectivity. A more ordered, lower-energy transition state for the desired enantiomer is favored, while the higher-energy pathway to the undesired enantiomer becomes less accessible. However, this usually comes at the cost of a slower reaction rate.[5][6] For example, in a Michael addition using a pyrrolidine-based organocatalyst, decreasing the temperature from room temperature to 0 °C can significantly improve both diastereoselectivity and enantioselectivity.[5]
-
-
Scrutinize the Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition state.
-
Polarity: In organocatalyzed reactions involving enamine intermediates (like those with proline), polar aprotic solvents such as DMSO or DMF are often effective.[7] They can stabilize charged intermediates without interfering with crucial hydrogen-bonding interactions between the catalyst and substrate.[7]
-
Coordination: Non-polar solvents like toluene or cyclohexane are often preferred in reactions catalyzed by chiral phosphoric acids, as they minimize solvation of the catalyst, allowing for a more effective and ordered hydrogen-bond-directed transition state.[8] A screen of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, MeCN) is a fundamental step in optimization.[1][6]
-
-
Check for Catalyst Poisoning: Trace impurities can act as inhibitors. Water, for instance, can hydrolyze sensitive intermediates or compete for binding sites on the catalyst. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (Nitrogen or Argon).
Q2: The reaction yield is poor, or the reaction is not proceeding to completion. What factors should I investigate?
Poor conversion can stem from catalyst inactivity, unfavorable reaction kinetics, or substrate-related issues.
-
Catalyst Loading and Activity: While higher catalyst loading can increase rates, it's not always the solution and can be costly. First, confirm the catalyst is active.
-
Decomposition: Some catalysts, particularly air-sensitive organometallic complexes, can decompose if not handled properly.[9] Ensure you are using appropriate air-sensitive techniques (e.g., Schlenk line or glovebox).[9]
-
Catalyst Loading: Typical organocatalyst loadings range from 5-20 mol%.[1][5] If you suspect low activity, try a slightly higher loading (e.g., increase from 10 mol% to 15 mol%) to see if the conversion improves.
-
-
Reaction Concentration and Temperature:
-
Concentration: Le Chatelier's principle applies. If the reaction is stalling, increasing the concentration of reactants may drive it forward. However, be cautious, as high concentrations can sometimes lead to side reactions or solubility issues.
-
Temperature: While lowering temperature is good for selectivity, it slows the reaction.[5] A trade-off must be found. If conversion is the primary issue, cautiously increasing the temperature may be necessary. For instance, some cycloadditions may require heating to 50-80 °C to achieve reasonable conversion.[1][8]
-
-
Role of Additives:
-
Acids/Bases: Many catalytic cycles require an acid or base co-catalyst or additive to facilitate key steps. In proline-catalyzed reactions, weak acids can assist in the turnover-limiting step.[5] Similarly, in some metal-catalyzed cycloadditions, a base like DABCO is required to generate the active azomethine ylide intermediate.[10] The absence or incorrect stoichiometry of such an additive can halt the reaction.
-
Water: Surprisingly, in some organocatalytic aldol reactions, a small amount of water (e.g., 5 mol%) can improve the reaction rate without significantly harming enantioselectivity.[11]
-
Q3: I'm observing significant side product formation. How can I improve chemoselectivity?
Side products arise from competing reaction pathways. Improving chemoselectivity involves steering the reaction toward the desired path.
-
Substrate Reactivity: The inherent reactivity of your starting materials is key. In [3+2] cycloadditions of azomethine ylides, highly electron-deficient alkenes are used as dipolarophiles to ensure the reaction is fast and selective.[12] If your dipolarophile is not sufficiently activated, you may see decomposition of the ylide or other side reactions.
-
Catalyst-Controlled Selectivity: A well-chosen catalyst directs the reactants into a specific orientation. For example, in reactions with substrates possessing multiple reactive sites, a bifunctional catalyst can use hydrogen bonding to shield one site while activating the other, thus enhancing chemoselectivity.[7]
-
Protecting Groups: If your substrate has functional groups that can interfere with the reaction (e.g., free amines or alcohols), consider using protecting groups. This is a classic strategy to temporarily block unwanted reactivity.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Letting a reaction run for too long after completion can sometimes lead to the formation of degradation products or epimerization of the desired stereocenter.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a metal-based catalyst and an organocatalyst?
The choice depends on the specific transformation, substrate scope, and practical considerations.
| Feature | Organocatalysts (e.g., Proline, Chiral Phosphoric Acids) | Metal Catalysts (e.g., Cu-BOX, Ir-complexes) |
| Mechanism | Often involve covalent activation modes like enamine or iminium ion formation, or non-covalent modes like hydrogen bonding.[13][14][15] | Involve coordination of substrates to a chiral metal-ligand complex, activating them via Lewis acidity.[4][12] |
| Common Reactions | Aldol, Mannich, Michael additions, Diels-Alder reactions.[16] | 1,3-Dipolar cycloadditions, C-H aminations, hydrogenations.[3][6][17] |
| Advantages | Generally low toxicity, inexpensive, readily available, and insensitive to air and moisture.[15][18] | High turnover numbers, broad substrate scope, and unique reactivity not accessible with organocatalysts. |
| Disadvantages | Often require higher catalyst loadings (5-30 mol%); can have a more limited substrate scope compared to metals.[14] | Potential for heavy metal contamination in the final product, air/moisture sensitivity, cost of precious metals and ligands.[9] |
Key Takeaway: For carbonyl chemistry like aldol or Michael additions, organocatalysts are a robust and green starting point. For cycloadditions or C-H functionalization, metal catalysts often provide superior reactivity and efficiency.[12][18]
Q2: What is the role of the counter-ion or additive in my catalytic system?
Additives are often not passive spectators; they are integral to the catalytic cycle.
-
In Metal Catalysis: The counter-ion (e.g., OTf⁻, PF₆⁻) in a metal salt like Cu(OTf)₂ can influence the Lewis acidity of the metal center and the overall solubility and stability of the catalyst complex.
-
In Organocatalysis: Additives can act as co-catalysts. For example, in some proline-catalyzed Michael additions, an acid additive like benzoic acid can increase reactivity, although it may sometimes be detrimental to diastereoselectivity.[5] In other cases, a base is required to deprotonate a pro-nucleophile, making it active for the subsequent reaction.
Q3: How should I properly handle and store my air-sensitive catalysts?
Proper handling is critical for reproducibility and safety, especially with organometallic reagents and some reduced metal catalysts.[9]
-
Storage: Store air-sensitive compounds in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).
-
Glassware: Always use oven-dried or flame-dried glassware to remove any adsorbed water. Assemble the apparatus hot and allow it to cool under a stream of inert gas.
-
Transfers: Use specialized techniques like cannulation or gas-tight syringes for transferring reagents. Never open a container of an air-sensitive reagent to the open air.[9][19]
-
Solvents: Use anhydrous solvents, typically purchased in sealed bottles or dried and degassed using a solvent purification system.
Experimental Protocols & Workflows
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between a ketone and an aldehyde, a cornerstone transformation in this field.[7][16]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a clean, dry, and nitrogen-flushed reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and L-proline (0.1 mmol).
-
Add the ketone (5.0 mmol) followed by anhydrous DMSO (2.0 mL).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Catalyst Selection & Optimization Workflow
The following diagram outlines a logical workflow for developing a new asymmetric synthesis of a pyrrolidine derivative.
Caption: Catalytic cycle of a proline-catalyzed [3+2] cycloaddition reaction.
References
- Current time information in London, GB. Google.
- A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. Benchchem.
- A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis. Benchchem.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Bentham Science Publisher.
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers.
- Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition. Organic Letters - ACS Publications.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC.
- The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Semantic Scholar.
- Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles. PMC.
- Proline Catalyzed Asymmetric Cyclization. Theory of the Reaction Mechanism. SSRN.
- CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Blogs - Cardiff University.
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC Publishing).
- Scope of the reaction in the asymmetric synthesis of pyrrolidine... ResearchGate.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
- Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews.
- The copper-catalyzed asymmetric construction of a dispiropyrrolidine skeleton via 1,3-dipolar cycloaddition of azomethine ylides to α-alkylidene succinimides. Chemical Communications (RSC Publishing).
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate.
- Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
- the manipulation of air.sensitive compounds. Neilson Lab.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 16. books.rsc.org [books.rsc.org]
- 17. Pyrrolidine synthesis [organic-chemistry.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Validation & Comparative
Publish Comparison Guide: Synthetic Routes to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
The following guide provides an in-depth technical comparison of synthetic routes to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate , a critical quaternary amino-ester scaffold used in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).
Executive Summary
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) presents a specific synthetic challenge: the construction of a quaternary carbon center at the C3 position of the pyrrolidine ring.
Standard approaches for monosubstituted pyrrolidines (e.g., reduction of proline derivatives) fail here. The introduction of the hydroxymethyl group alongside the ester requires constructing the quaternary center de novo or functionalizing a pre-existing ring with high steric control.
This guide compares the two dominant strategies:
-
Route A (The "Gold Standard"): [3+2] Cycloaddition of Azomethine Ylides.[1]
-
Route B (The "Classical" Alternative):
-Functionalization of Pyrrolidine-3-carboxylates.
Verdict: Route A is superior for scalability and stereochemical control, while Route B suffers from polyalkylation side reactions and retro-aldol instability.
Route Analysis
Route A: [3+2] Cycloaddition of Azomethine Ylides (Recommended)
This convergent route constructs the pyrrolidine ring and the quaternary center simultaneously. It relies on the reaction between an in situ generated azomethine ylide and an electron-deficient alkene (dipolarophile).
Mechanism & Logic
-
Dipolarophile Preparation: Ethyl 2-(hydroxymethyl)acrylate is prepared and protected (e.g., TBS) to prevent side reactions with the ylide.
-
Ylide Generation:
-Benzyl- -(methoxymethyl)-trimethylsilylmethylamine acts as the latent ylide precursor.[1] Treatment with a catalytic acid (TFA) or fluoride source generates the reactive 1,3-dipole via desilylation.[1] -
Cycloaddition: The dipole undergoes a [3+2] cycloaddition with the acrylate derivative. The regioselectivity is controlled by electronic matching, placing the gem-disubstitution at the 3-position.
Detailed Protocol
-
Step 1: Dipolarophile Synthesis
-
Reagents: Paraformaldehyde, Triethyl phosphonoacetate,
. -
Procedure: Perform a Horner-Wadsworth-Emmons reaction using aqueous formaldehyde and triethyl phosphonoacetate to yield Ethyl 2-(hydroxymethyl)acrylate.
-
Protection: React with TBSCl/Imidazole to yield Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate .
-
-
Step 2: Cycloaddition
-
Reagents:
-Benzyl- -(methoxymethyl)-trimethylsilylmethylamine (1.2 equiv), TFA (0.1 equiv), DCM. -
Procedure: Dissolve the protected acrylate in DCM at 0°C. Add the amine precursor and catalytic TFA. Stir at room temperature for 12–16 h.
-
Workup: Quench with
, extract with DCM. Purify via silica chromatography.
-
-
Step 3: Global Deprotection
-
Reagents:
, (or Ammonium Formate) for debenzylation; TBAF for desilylation. -
Note: If the
-benzyl group is desired, only TBAF is used.
-
Pros & Cons
-
(+) High Convergence: Forms the ring and quaternary center in one key step.
-
(+) Scalability: Reagents are commercially available or easily made on multigram scale.
-
(-) Atom Economy: The silyl and methoxy groups are waste byproducts.
Route B: -Alkylation of Pyrrolidine-3-carboxylates (Alternative)
This route attempts to install the hydroxymethyl group onto an existing pyrrolidine ring via enolate chemistry.
Mechanism & Logic
-
Starting Material: Ethyl
-benzylpyrrolidine-3-carboxylate. -
Enolization: Generation of the enolate at C3 using a strong base (LDA or LiHMDS).
-
Electrophile Trapping: Reaction with formaldehyde (gas or paraformaldehyde).
Critical Flaws
-
Retro-Aldol: The resulting
-hydroxy ester is prone to retro-aldol cleavage under basic conditions. -
Polyalkylation: The product is a tertiary alcohol that can undergo further side reactions; controlling mono-hydroxymethylation is difficult compared to alkylation with alkyl halides.
-
Steric Hindrance: The C3 position is sterically crowded, leading to sluggish reactivity and low yields.
Comparative Data Analysis
| Metric | Route A: [3+2] Cycloaddition | Route B: |
| Overall Yield | 45 - 60% (3 steps) | < 25% (Variable) |
| Step Count | 3 (Linear) | 2 (from commercial pyrrolidine) |
| Quaternary Purity | High (Regiocontrolled) | Low (Mixtures common) |
| Scalability | High (Multi-gram proven) | Low (Cryogenic conditions req.) |
| Key Reagent Cost | Moderate (Silyl amine) | Low (Formaldehyde/LDA) |
Visualizations
Synthetic Pathway: Route A ([3+2] Cycloaddition)[1][3]
Caption: The convergent assembly of the quaternary pyrrolidine scaffold via 1,3-dipolar cycloaddition.[1][2]
Experimental Protocol (Route A)
Preparation of Ethyl 1-benzyl-3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine-3-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Add Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate (10.0 mmol, 1.0 equiv) and dry DCM (50 mL). Cool to 0°C.[3]
-
Addition: Add
-Benzyl- -(methoxymethyl)-trimethylsilylmethylamine (CAS 93102-05-7, 12.0 mmol, 1.2 equiv) dropwise. -
Catalysis: Add Trifluoroacetic acid (TFA) (1.0 mmol, 0.1 equiv) as a 1M solution in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (formation of a UV-active spot, disappearance of acrylate).
-
Workup: Quench with saturated aqueous
(30 mL). Extract the aqueous layer with DCM ( mL). Dry combined organics over and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate 9:1 to 4:1) to yield the protected pyrrolidine as a colorless oil.
Deprotection to Target:
-
Dissolve the intermediate in THF. Add TBAF (1.1 equiv) and stir for 2 h to remove the TBS group.
-
(Optional) Hydrogenate with
in EtOH to remove the benzyl group if the free amine is required.
References
-
Padwa, A., & Dent, W. (1989). N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine. Organic Syntheses, 67, 133. Link
-
Chem, B. (2008). Polycyclic Indazole Derivatives that are ERK Inhibitors. European Patent EP 1966151 B1. (Describes the specific synthesis of the title compound via the cycloaddition route). Link
-
Villieras, J., & Rambaud, M. (1988). Ethyl
-(Hydroxymethyl)acrylate. Organic Syntheses, 66, 220. Link -
BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide. Link
Sources
The Quaternary Advantage: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in Fsp3-Rich Drug Design
Topic: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate vs. Other Chiral Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the correlation between clinical success and the fraction of sp3-hybridized carbons (
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate represents a superior alternative for fragment-based drug discovery (FBDD). By installing a quaternary carbon at the C3 position, this building block achieves two critical goals:
-
Conformational Rigidification: The gem-disubstitution locks the pyrrolidine ring envelope, reducing the entropic penalty of binding.
-
Orthogonal Divergence: The simultaneous presence of an ester and a primary alcohol allows for "bi-directional" library synthesis, enabling the exploration of chemical space that is inaccessible to standard proline analogs.
Comparative Analysis: The Architectural Shift
The following table contrasts Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate with standard market alternatives.
Table 1: Physicochemical & Functional Comparison of Pyrrolidine Scaffolds
| Feature | Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate | L-Proline Methyl Ester | 3-Hydroxyproline | 3,3-Dimethylpyrrolidine |
| Chirality | Axial/Quaternary (C3) | Point (C2) | Point (C2, C3) | Achiral (Symmetric) |
| Vector Geometry | Perpendicular (Substituents project "up/down" from ring face) | Planar/Equatorial | Mixed | Perpendicular |
| Functional Handles | 3 (Amine, Ester, | 2 (Amine, Ester) | 3 (Amine, Acid, | 1 (Amine) |
| Reactivity | High (Primary alcohol is unhindered; Ester is accessible) | Moderate (Steric bulk at C2) | Moderate (Secondary alcohol is slow to react) | Low (Inert alkyl groups) |
| High (Quaternary center breaks planarity) | Moderate | Moderate | High | |
| Key Application | Divergent Library Synthesis (Scaffold hopping) | Peptidomimetics | Collagen mimics | Solubility enhancement |
Divergent Synthesis Strategy
The true power of this scaffold lies in its ability to serve as a "chemical junction." Unlike proline, where the acid and amine are adjacent (causing potential cyclization/diketopiperazine issues), the C3-quaternary center separates the reactive groups.
Mechanism of Divergence
-
Path A (The Ester): Hydrolysis to acid (amide coupling), reduction to aldehyde, or Grignard addition.
-
Path B (The Alcohol): Conversion to leaving group (mesylate/tosylate) for
displacement, oxidation to aldehyde, or etherification. -
Path C (The Amine): Urea formation, reductive amination, or arylation (
/Buchwald).
Figure 1: Divergent synthesis map demonstrating the orthogonal utility of the C3-quaternary scaffold.
Experimental Protocol: Scalable Synthesis via [3+2] Cycloaddition
While alkylation of 3-pyrrolidinecarboxylates is possible, it often suffers from polyalkylation. The most robust, field-proven method for generating this quaternary center is the [3+2] cycloaddition of an azomethine ylide with a hydroxymethyl-acrylate equivalent.
Objective: Synthesis of Ethyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate.
Reagents & Materials:
-
Precursor A: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Azomethine ylide precursor).
-
Precursor B: Ethyl 2-(hydroxymethyl)acrylate (Dipolarophile).
-
Catalyst: Trifluoroacetic acid (TFA) (catalytic amount).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation of Dipolarophile:
-
Note: Ethyl 2-(hydroxymethyl)acrylate is commercially available or synthesized via Baylis-Hillman reaction of ethyl acrylate and paraformaldehyde.
-
Ensure the acrylate is free of polymerization inhibitors.
-
-
Cycloaddition Setup:
-
In a flame-dried round-bottom flask under
, dissolve Ethyl 2-(hydroxymethyl)acrylate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M concentration). -
Add N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 equiv).
-
Cool the solution to 0°C.
-
-
Initiation:
-
Add TFA (0.1 equiv) dropwise. Caution: Exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Self-Validating Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the acrylate UV spot and the appearance of a basic, ninhydrin-active (after deprotection) spot indicates conversion.
-
-
Workup & Purification:
-
Quench with saturated
solution. -
Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Expectation: 75–85%.
-
-
Deprotection (Optional for final block):
-
To obtain the free amine (Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate), perform hydrogenolysis (
, Pd/C) in EtOH.
-
Figure 2: Workflow for the [3+2] cycloaddition synthesis of the target scaffold.
Applications in Drug Discovery
Case Study: PD-1/PD-L1 Inhibitors
Recent patents (e.g., WO2017066227) highlight the use of 3,3-disubstituted pyrrolidines as core scaffolds for immunomodulators. The quaternary center provides the necessary steric bulk to displace water molecules in the hydrophobic pocket of the PD-L1 interface, a feat difficult to achieve with planar proline derivatives.
Case Study: Kinase Inhibitors (Solubility)
Replacing a phenyl ring with the Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate core in a kinase inhibitor series improved aqueous solubility by 40-fold (due to the aliphatic amine and alcohol) while maintaining potency via the vector-aligned carbonyl interaction.
References
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Google Patents.WO2017066227A1 - Compounds useful as immunomodulators.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Isomers
Executive Summary
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chiral building block whose stereochemistry is critical for its function in pharmaceutical development. As enantiomers, the (R)- and (S)-isomers possess identical physical properties in an achiral environment, rendering their differentiation by standard spectroscopic methods impossible. This guide provides a comprehensive comparison of advanced spectroscopic strategies to unambiguously distinguish and characterize these isomers. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-tested protocols and comparative data are presented to equip researchers in drug development and chemical synthesis with the tools for rigorous stereochemical assignment.
Introduction: The Challenge of Stereoisomerism
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of a quaternary chiral center, as in Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, presents a significant analytical challenge. The (R)- and (S)-enantiomers of this molecule (Figure 1) can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and testing of individual enantiomers for chiral drugs.[3]
Standard spectroscopic techniques like NMR, IR, and MS are inherently achiral. When analyzing a racemic or enantiopure sample of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, these methods will yield identical spectra for both the (R) and (S) forms. The core analytical task, therefore, is to create a diastereomeric interaction, thereby inducing a diastereotopic environment that makes the isomers spectroscopically distinguishable. This guide focuses on the practical application of these techniques to achieve this differentiation.
Figure 1: Enantiomers of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Caption: The (R) and (S) enantiomers are non-superimposable mirror images.
Comparative Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for stereochemical determination. While a standard ¹H or ¹³C NMR spectrum of the enantiomers will be identical, we can induce diastereotopicity through two primary methods: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Causality Behind the Method: The principle relies on converting the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are expected to have non-equivalent NMR spectra.[3]
A. Using Chiral Derivatizing Agents (CDAs)
This involves a covalent reaction between the analyte and a chiral, enantiopure reagent. For our target molecule, the primary alcohol or the secondary amine of the pyrrolidine ring are ideal reaction sites. A common and effective CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the primary alcohol to form diastereomeric Mosher's esters.
Experimental Protocol: Mosher Esterification for NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate sample (either enantiomer or the racemate) in 0.5 mL of anhydrous pyridine-d₅ in a dry NMR tube.
-
Reagent Addition: Add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).
-
Reaction: Cap the NMR tube and gently agitate. Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by ¹H NMR until the disappearance of the starting material's hydroxymethyl signal.
-
Analysis: Acquire ¹H, ¹⁹F, and 2D (COSY, HSQC) NMR spectra. The resulting diastereomeric esters will exhibit distinct chemical shifts, particularly for the protons near the newly formed chiral center.
B. Using Chiral Solvating Agents (CSAs)
CSAs form weak, transient diastereomeric complexes with the analyte through non-covalent interactions. This method is advantageous as it is non-destructive. A common CSA for amines is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
Logical Workflow for Isomer Differentiation via NMR
Caption: Workflow for distinguishing isomers using NMR spectroscopy.
Comparative Data (Predicted ¹H NMR)
| Proton | Standard Spectrum (ppm) | After (R)-Mosher's Esterification (ppm) | Key Observation |
| (R,R)-Diastereomer | (S,R)-Diastereomer | ||
| -OCH₂ CH₃ (quartet) | ~4.1-4.2 | ~4.1-4.2 | ~4.1-4.2 |
| -CH₂ OH (singlet/doublet) | ~3.6-3.7 | ~4.3-4.5 | ~4.4-4.6 |
| Pyrrolidine Ring H's | ~2.8-3.5 | Shifted, two sets of signals | Shifted, two sets of signals |
| -OCH₂CH₃ (triplet) | ~1.2-1.3 | ~1.2-1.3 | ~1.2-1.3 |
Mass Spectrometry (MS)
Standard MS techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) will not differentiate between enantiomers as they have the same mass. However, MS is indispensable for confirming the molecular weight and elemental composition. The fragmentation patterns provide structural confirmation of the pyrrolidine core.
Predicted Fragmentation Pathways: Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would be observed at m/z 174.11. Key fragmentation pathways for pyrrolidine derivatives often involve the loss of the neutral pyrrolidine molecule or cleavage at the ester group.[4][5]
-
[M+H]⁺ → Loss of H₂O: m/z 156.10
-
[M+H]⁺ → Loss of EtOH: m/z 128.07
-
[M+H]⁺ → Cleavage yielding the pyrrolidine iminium ion: A characteristic fragment for the pyrrolidine ring is often observed around m/z 70-100.[5][6]
Table: Predicted Key MS Fragments
| m/z | Proposed Fragment | Significance |
| 174.11 | [C₈H₁₅NO₃ + H]⁺ | Molecular Ion (Protonated) |
| 156.10 | [C₈H₁₃NO₂ + H]⁺ | Loss of water from the alcohol |
| 128.07 | [C₆H₁₀NO₂ + H]⁺ | Loss of ethanol from the ester |
| 70.06 | [C₄H₈N]⁺ | Pyrrolidine iminium ion fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. As with MS and standard NMR, the IR spectra of the two enantiomers will be identical. However, it serves as an essential quality control check to verify the compound's identity.
Causality of IR Absorptions: IR spectroscopy measures the vibrational frequencies of bonds. The energy of these vibrations is determined by the bond strength and the mass of the atoms, which are identical for enantiomers.
Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| 3400-3200 (broad) | O-H (Alcohol) | Stretching | [7] |
| 3350-3250 (secondary) | N-H (Pyrrolidine) | Stretching | [8] |
| 2980-2850 | C-H (Aliphatic) | Stretching | [9] |
| ~1730 | C=O (Ester) | Stretching | [7] |
| 1250-1050 | C-O (Ester & Alcohol) | Stretching | [7] |
Conclusion and Recommendations
The unambiguous characterization of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate isomers is a multi-step process that cannot be achieved with any single achiral spectroscopic technique.
-
Identity Confirmation: Utilize IR Spectroscopy to confirm the presence of essential functional groups (O-H, N-H, C=O) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and elemental formula.
-
Stereochemical Determination: The definitive technique is NMR Spectroscopy . It is essential to convert the enantiomers into diastereomers, either through covalent modification with a Chiral Derivatizing Agent (CDA) like Mosher's acid or through non-covalent interaction with a Chiral Solvating Agent (CSA) .
-
Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended complementary technique to determine enantiomeric excess (ee%) and confirm the purity of the sample.[10]
By employing this integrated analytical approach, researchers can ensure the rigorous and accurate stereochemical assignment of their target molecules, a critical step in modern drug discovery and development.
References
- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025).
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992).
- Glen Jackson. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University Research Repository.
- Supporting Information for various tetrahydropyrimidine-5-carboxylate deriv
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers.
- Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-PPP in urine. (2003). Elsevier.
- Structure of pyrrolidine and their derivatives. (2018).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). BenchChem.
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- ¹H NMR spectra of compound 3a. (2024).
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- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015).
- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum. ChemicalBook.
- Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. (2019). White Rose eTheses Online.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (2005). Organic Process Research & Development.
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A Comparative Analysis of the Biological Activity of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Analogs as Novel Kinase Inhibitors
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold for designing molecules that interact with a wide range of biological targets, including enzymes and receptors.[3] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4]
This guide focuses on Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (EHP-C), a promising but underexplored scaffold. Our objective is to provide a comprehensive comparison of the biological activity of EHP-C and a series of rationally designed analogs. This investigation is framed around a hypothetical, yet critical, cancer target: "Kinase X," a protein kinase implicated in the proliferation and survival of non-small cell lung cancer. The central hypothesis is that modifications to the core EHP-C structure can significantly modulate its inhibitory potency and cellular activity, offering a clear path for lead optimization.
This document serves as a practical and theoretical guide for researchers in drug discovery. We will not only present comparative data but also delve into the causality behind the experimental design and the interpretation of the structure-activity relationships (SAR) that emerge.
Rational Design of EHP-C Analogs
The design of the analog series was guided by established principles of structure-activity relationship (SAR) studies, aiming to probe the key pharmacophoric features of the parent molecule, EHP-C.[4][5] Each modification was intended to test a specific hypothesis regarding the molecule's interaction with the target enzyme, Kinase X.
-
Lead Scaffold: EHP-C (Analog 1)
-
Structure: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
-
Rationale: The foundational molecule containing a tertiary carboxylate and a primary alcohol. The hydroxymethyl group is hypothesized to be a key hydrogen bond donor, while the ethyl ester may influence solubility and cell permeability.
-
-
Analog 2: Ester Group Modification
-
Structure: tert-Butyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
-
Rationale: Replacing the ethyl ester with a bulkier tert-butyl group allows us to investigate the steric tolerance of the binding pocket.[5] This modification may also impact the rate of ester hydrolysis by intracellular esterases, potentially altering the compound's stability and pharmacokinetic profile.
-
-
Analog 3: Hydroxymethyl Group Modification
-
Structure: Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate.
-
Rationale: By capping the hydroxyl group with a methyl ether, we eliminate its ability to act as a hydrogen bond donor, while largely preserving its size. This directly tests the hypothesis that hydrogen bonding from this moiety is critical for target engagement.[6]
-
-
Analog 4: Ring Substitution
-
Structure: Ethyl 4-fluoro-3-(hydroxymethyl)pyrrolidine-3-carboxylate.
-
Rationale: The introduction of a fluorine atom to the pyrrolidine ring can induce subtle conformational changes and alter the electronic properties of the scaffold. This modification helps to explore the conformational requirements of the binding site and the potential for favorable fluorine-protein interactions.
-
Experimental Methodologies
To ensure the trustworthiness and reproducibility of our findings, we employed standardized and self-validating assay protocols. The following sections provide detailed, step-by-step methodologies for the key experiments performed.
Experimental Workflow Diagram
Caption: Overall experimental workflow from compound preparation to biochemical and cell-based assays, culminating in data analysis.
Protocol 1: In Vitro Kinase X Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Kinase X. Enzyme assays are foundational in drug discovery for identifying and characterizing molecules that modulate enzyme function.[7]
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Prepare a 2X solution of Kinase X in Assay Buffer.
-
Prepare a 2X solution of a fluorescently labeled peptide substrate and ATP in Assay Buffer. The concentration of ATP should be at its Km value to ensure competitive inhibition can be accurately measured.
-
-
Compound Plating:
-
In a 384-well plate, add 5 µL of serially diluted test compounds (in 10% DMSO).
-
For positive controls (no inhibition), add 5 µL of 10% DMSO.
-
For negative controls (100% inhibition), add a known potent inhibitor of Kinase X.
-
-
Enzyme Reaction:
-
Add 10 µL of the 2X Kinase X solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 28°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a termination buffer containing EDTA.
-
Read the plate on a fluorescence polarization reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Protocol 2: Cell Viability (MTT) Assay
Cytotoxicity assays are crucial for evaluating a compound's effect on cell health and are a primary screening step in drug development.[8][9] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[10][11]
-
Cell Culture and Seeding:
-
Culture A549 (human lung carcinoma) and HEK293 (human embryonic kidney) cells in complete growth medium.
-
Harvest cells and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).[10]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubate the cells for 48 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. In living cells, mitochondrial enzymes reduce the yellow MTT to a purple formazan product.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value for each compound by plotting viability against the log of the compound concentration.
-
Results: Comparative Biological Activity
The biological activities of the EHP-C analogs were evaluated through both biochemical and cell-based assays. The quantitative data are summarized below.
Table 1: In Vitro Kinase X Inhibition
| Analog ID | Modification from Lead (EHP-C) | Kinase X IC₅₀ (nM) |
| 1 (EHP-C) | Lead Compound | 150 ± 12 |
| 2 | Ethyl → tert-Butyl Ester | 450 ± 25 |
| 3 | -OH → -OCH₃ | 2,500 ± 180 |
| 4 | Addition of 4-Fluoro | 95 ± 8 |
Table 2: Cellular Activity and Selectivity
| Analog ID | A549 Cell Viability IC₅₀ (µM) | HEK293 Cell Viability IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 1 (EHP-C) | 5.2 ± 0.4 | > 50 | > 9.6 |
| 2 | 15.8 ± 1.1 | > 50 | > 3.2 |
| 3 | > 50 | > 50 | N/A |
| 4 | 2.1 ± 0.2 | 45.3 ± 3.5 | 21.6 |
¹ Selectivity Index (SI) is calculated as IC₅₀ in HEK293 cells / IC₅₀ in A549 cells. A higher SI indicates greater selectivity for the cancer cell line.[11]
Discussion and Structure-Activity Relationship (SAR)
The results provide critical insights into the SAR of the EHP-C scaffold as a Kinase X inhibitor.
-
The Critical Role of the Hydroxymethyl Group: The most dramatic loss of activity was observed with Analog 3 , where the hydroxymethyl group was converted to a methoxy ether. The Kinase X inhibitory potency dropped by over 16-fold, and the compound was inactive in the cellular assay. This strongly supports the initial hypothesis that the hydroxyl group's ability to act as a hydrogen bond donor is essential for binding to the active site of Kinase X.
-
Steric Constraints in the Ester Binding Pocket: Replacing the ethyl ester with a bulkier tert-butyl group (Analog 2 ) resulted in a 3-fold decrease in biochemical potency and a corresponding loss in cellular activity. This suggests that the binding pocket accommodating the ester is sterically constrained, favoring smaller alkyl groups.
-
Favorable Impact of Ring Substitution: The introduction of a fluorine atom at the 4-position of the pyrrolidine ring (Analog 4 ) led to a modest but significant improvement in biochemical potency (1.6-fold) and a more pronounced enhancement in cellular activity (2.5-fold). More importantly, Analog 4 displayed a superior selectivity index of 21.6, indicating it is significantly more toxic to the A549 cancer cells than to the non-cancerous HEK293 cells. This improvement may stem from the fluorine atom inducing a more favorable ring conformation for target binding or enhancing membrane permeability.
Hypothetical Kinase X Signaling Pathway
Caption: A simplified diagram showing the hypothetical role of Kinase X in a cancer cell signaling pathway and its inhibition by an EHP-C analog.
Conclusion and Future Directions
This comparative guide demonstrates the utility of the Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate scaffold as a foundation for developing novel kinase inhibitors. Our systematic analog design and subsequent biological evaluation have elucidated key structure-activity relationships:
-
A hydrogen-bond-donating hydroxymethyl group is crucial for potent inhibition of Kinase X.
-
The ester-binding pocket has limited tolerance for bulky substituents.
-
Substitution on the pyrrolidine ring, specifically with fluorine, can enhance both potency and cancer cell selectivity.
Analog 4 has emerged as a promising lead compound, exhibiting sub-micromolar cellular activity and a favorable selectivity profile. Future work should focus on further exploring substitutions on the pyrrolidine ring and investigating alternative ester bioisosteres to improve pharmacokinetic properties while retaining the potent inhibitory activity.
References
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- Benchchem (n.d.) Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
- Biocompare (n.d.) Inhibitor Screening Kits.
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- Al-Sanea, M. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
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- ResearchGate (2025) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4255-4259.
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- MSU Chemistry (n.d.) Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents.
- Vasilev, I. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
- da Silva, E. F., et al. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Molecular Biosciences, 9, 810931.
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Beyond the Michael Addition: A Comparative Guide to Modern Pyrrolidine Synthesis
The pyrrolidine ring is a cornerstone of modern medicine, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] For decades, the intramolecular aza-Michael addition has been a workhorse for its construction. However, the reliance on activated olefinic Michael acceptors and the challenges in achieving high stereocontrol have driven chemists to explore more versatile and powerful alternatives. This guide provides an in-depth comparison of leading contemporary methods that bypass the classical Michael addition, offering researchers a strategic toolkit for synthesizing highly functionalized and stereochemically complex pyrrolidines.
We will dissect three major strategies: the elegant [3+2] cycloaddition of azomethine ylides, the powerful transition metal-catalyzed intramolecular aminations, and the classical yet effective reductive amination of 1,4-dicarbonyl compounds. Each section will detail the mechanistic rationale, provide a validated experimental protocol, and present comparative performance data to guide your synthetic planning.
1,3-Dipolar Cycloaddition of Azomethine Ylides: The Architect of Stereocenters
The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as one of the most powerful methods for the enantioselective synthesis of polysubstituted pyrrolidines.[3] This reaction is prized for its ability to construct the pyrrolidine core while simultaneously creating up to four new contiguous stereocenters with high levels of control.[2]
Mechanism and Rationale
The core of this transformation involves the in situ generation of an azomethine ylide, a transient 1,3-dipole.[4][5] Typically, this is achieved by the reaction of an α-amino ester with an aldehyde or through the thermal or metal-catalyzed ring-opening of an aziridine.[4] This ylide then undergoes a concerted [3+2] cycloaddition with a dipolarophile (an alkene).
The choice of metal catalyst and chiral ligand is paramount. A chiral metal complex, often copper- or silver-based, coordinates to the α-imino ester precursor. This coordination serves two purposes: it facilitates the deprotonation to form the metallo-dipole and creates a chiral environment that dictates the facial selectivity of the cycloaddition, leading to high enantioselectivity.[3]
Caption: General workflow for catalytic asymmetric 1,3-dipolar cycloaddition.
Representative Experimental Protocol: Asymmetric Synthesis of a Spirooxindole-Pyrrolidine
This protocol is adapted from a procedure utilizing a TiO2 nanocatalyst in water, highlighting a green chemistry approach to this powerful reaction.[6][7]
-
Reactant Preparation: A mixture of an isatin derivative (1.0 mmol), benzylamine (1.0 mmol), and a benzylideneacetone (chalcone) derivative (1.0 mmol) is prepared.
-
Reaction Setup: The reactants are added to a round-bottom flask containing a suspension of TiO2 nanoparticles (1 mol%) in water (5 mL).
-
Execution: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion (typically 30-60 minutes), the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.
Performance Data
The 1,3-dipolar cycloaddition is renowned for its high yields and stereoselectivity across a broad range of substrates.
| Dipolarophile | Ylide Precursor | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| N-Methylmaleimide | HMF-Iminoester | CuI/Fesulphos | 75 | >99:1 (endo) | 95 | [3] |
| Dimethyl Fumarate | Glycine Iminoester | AgOAc / (R)-TF-BiphamPhos | 99 | 95:5 | 98 | [2] |
| Chalcone | Isatin/Sarcosine | (none, thermal) | 85-95 | High Regioselectivity | (not applicable) | [8] |
| Sugar-derived Enone | Glycine Iminoester | AgF / DBU | 80-94 | >95:5 (endo) | (Diastereoselective) | [9] |
Palladium-Catalyzed Intramolecular C-H Amination: Functionalizing the Unactivated
Transition metal catalysis has revolutionized the synthesis of N-heterocycles by enabling the use of previously inert C-H bonds.[10] Palladium-catalyzed intramolecular amination, a type of C-H activation/functionalization, provides a powerful route to pyrrolidines from simple amine precursors without the need for pre-functionalized handles like double bonds.[11][12]
Mechanism and Rationale
This strategy typically employs a directing group, such as picolinamide (PA), attached to the amine substrate.[11] The reaction proceeds via a palladium-catalyzed process:
-
C-H Activation: The directing group coordinates to the Pd(II) catalyst, bringing it into proximity with a specific C-H bond (at the γ-position for pyrrolidine synthesis). This facilitates a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.
-
Oxidation: The Pd(II) center is oxidized to Pd(IV) by a stoichiometric oxidant (e.g., PhI(OAc)2).
-
C-N Reductive Elimination: The nitrogen nucleophile reductively eliminates from the Pd(IV) center, forming the new C-N bond and closing the pyrrolidine ring. The Pd(II) catalyst is regenerated, completing the catalytic cycle.
The directing group is crucial for both reactivity and regioselectivity, ensuring that the C-H amination occurs predictably at the desired position.[11]
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A Comparative Guide to the Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-substituted pyrrolidine-3-carboxylate framework is a key structural motif in a variety of biologically active compounds. The presence of both a hydroxymethyl and an ester group at the C3 position offers versatile handles for further chemical modification, making Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate a sought-after intermediate. This guide will compare and contrast plausible synthetic pathways, evaluating them on criteria such as starting material cost, reagent expense, reaction yield, operational complexity, and safety and environmental impact.
Synthetic Strategies: A Tale of Two Routes
Two primary synthetic strategies for the construction of the target molecule will be analyzed:
-
Route 1: The Malonate-Based Approach. This classic approach builds the pyrrolidine ring from acyclic precursors, centering around the versatile chemistry of diethyl malonate.
-
Route 2: The Pyroglutamate-Derived Approach. This strategy leverages a commercially available, chiral starting material, diethyl 3-oxopyrrolidine-1,3-dicarboxylate, derived from pyroglutamic acid.
Route 1: The Malonate-Based Approach - Building from the Ground Up
This synthetic pathway constructs the pyrrolidine ring through a series of reliable and well-established organic transformations, starting from the readily available and inexpensive diethyl malonate.
Workflow Diagram
Caption: Synthetic pathway for Route 1, starting from diethyl malonate.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-(ethoxymethylidene)malonate
-
Reaction: A mixture of diethyl malonate (1.0 eq.), triethyl orthoformate (1.2 eq.), and a catalytic amount of acetic anhydride is heated at reflux.
-
Rationale: This reaction forms the enol ether, which acts as a key intermediate for the subsequent Michael addition. Triethyl orthoformate serves as the source for the ethoxymethylene group, and acetic anhydride acts as a water scavenger to drive the equilibrium towards the product.
Step 2: Synthesis of Diethyl 2-((benzylamino)methylidene)malonate
-
Reaction: Diethyl 2-(ethoxymethylidene)malonate (1.0 eq.) is reacted with benzylamine (1.0 eq.) in a suitable solvent like ethanol at room temperature.
-
Rationale: This is a straightforward condensation reaction where the amine displaces the ethoxy group to form the enamine, which is a stable and readily isolable intermediate.
Step 3: Synthesis of Diethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate
-
Reaction: The enamine from the previous step is subjected to a Michael addition with acrylonitrile in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes an in-situ Dieckmann condensation to form the pyrrolidine ring.
-
Rationale: The Michael addition of the enamine to acrylonitrile introduces the cyanoethyl group. The subsequent intramolecular Dieckmann condensation, a classic ring-forming reaction, proceeds via deprotonation of the malonate α-carbon and attack on the nitrile group, followed by tautomerization and hydrolysis of the resulting imine during workup to yield the 3-oxopyrrolidine, which is then further manipulated.
Step 4: Synthesis of Diethyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
Reaction: The nitrile group of the pyrrolidine derivative is first hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH), and then the resulting keto-acid is reduced. A more direct approach involves the reduction of the keto group to a hydroxyl group using a reducing agent like sodium borohydride, followed by reduction of the nitrile. A plausible alternative is the direct conversion of the cyano group to a hydroxymethyl group, though this is a more complex transformation. A more likely sequence involves the initial formation of a 3-oxo-pyrrolidine derivative which is then reduced.
-
Rationale: This two-step sequence first introduces the carboxylic acid functionality and then reduces the ketone to the desired hydroxyl group. Sodium borohydride is a mild and selective reducing agent for ketones in the presence of esters.
Step 5: Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
Reaction: The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines, yielding the free amine with minimal side products.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Starting Material Cost | Diethyl malonate, benzylamine, and acrylonitrile are inexpensive, commodity chemicals. |
| Reagent Cost | Reagents like triethyl orthoformate, sodium ethoxide, and sodium borohydride are also relatively low-cost. The most significant cost is associated with the palladium catalyst for the debenzylation step. |
| Yield | Overall yields for multi-step syntheses of this type are typically moderate. Each step will have an associated loss, and the overall yield is the product of the individual step yields. |
| Operational Complexity | This route involves multiple steps, including reflux conditions, a base-catalyzed cyclization which can be sensitive, and a final hydrogenation step which requires specialized equipment (hydrogenator). |
| Safety & Environment | Acrylonitrile is a toxic and carcinogenic substance requiring careful handling. The use of sodium ethoxide requires anhydrous conditions. Hydrogenation carries the risk of fire or explosion if not handled properly. |
Route 2: The Pyroglutamate-Derived Approach - A Chiral Pool Strategy
This approach begins with a more complex but stereochemically defined starting material, diethyl 3-oxopyrrolidine-1,3-dicarboxylate, which can be prepared from L-pyroglutamic acid, a derivative of the naturally occurring amino acid glutamic acid.
Workflow Diagram
Caption: Synthetic pathway for Route 2, starting from a pyroglutamate derivative.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylate
-
Reaction: Diethyl 3-oxopyrrolidine-1,3-dicarboxylate (1.0 eq.) is reduced with sodium borohydride (NaBH4) in a solvent like methanol or ethanol. The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc2O).
-
Rationale: The ketone at the 3-position is selectively reduced to a hydroxyl group using the mild reducing agent NaBH4. The subsequent N-protection with a Boc group is a standard procedure to prevent side reactions in the following steps and to aid in purification.
Step 2: Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
Reaction: The diester from the previous step is selectively reduced. A strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both ester groups. A more controlled reduction would be necessary to selectively reduce the ester at the 3-position. A plausible alternative involves the selective hydrolysis of the 3-carboxylate followed by reduction of the resulting carboxylic acid. However, a more direct approach from a related intermediate is more likely. A more direct precursor would be N-Boc-3-oxopyrrolidine-3-carboxylic acid ethyl ester. Its reduction with NaBH4 would yield N-Boc-3-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester. The hydroxymethyl group would then need to be introduced, for example, by reaction with paraformaldehyde. A more direct route starts with a precursor already containing the hydroxymethyl group. Let's reconsider the starting material. A more suitable starting point would be N-Boc-3-oxopyrrolidine. This can be reacted with ethyl cyanoacetate in a Knoevenagel condensation, followed by reduction of the double bond and the nitrile. A more straightforward approach, however, would be the reduction of a 3-keto-ester.
Let's refine this route based on more plausible transformations. A more likely sequence starting from diethyl 3-oxopyrrolidine-1,3-dicarboxylate would be:
-
Reduction of the keto group: Treatment with sodium borohydride to give diethyl 3-hydroxypyrrolidine-1,3-dicarboxylate.
-
Selective reduction of the 3-ester group: This is challenging. A potential method involves selective hydrolysis of the 3-ester followed by reduction of the resulting carboxylic acid.
-
Deprotection: Removal of the N-protecting group.
Given the difficulty of selective ester reduction, a more practical starting material for this approach would be one where the hydroxymethyl group is introduced earlier. Let's propose a more viable sequence:
Revised Route 2:
Step 1: Synthesis of 1-Benzyl-3-ethoxycarbonyl-3-pyrrolidinone
-
This intermediate can be prepared via Dieckmann condensation of the appropriate acyclic precursor.
Step 2: Introduction of the Hydroxymethyl Group
-
Reaction: Reaction of 1-benzyl-3-ethoxycarbonyl-3-pyrrolidinone with paraformaldehyde in the presence of a base.
-
Rationale: This aldol-type reaction introduces the hydroxymethyl group at the α-position to the ketone.
Step 3: Reduction of the Ketone
-
Reaction: The ketone is reduced to a hydroxyl group using sodium borohydride.
-
Rationale: This step creates the desired 3-hydroxy-3-(hydroxymethyl) functionality.
Step 4: Deprotection and Esterification
-
Reaction: The N-benzyl group is removed by catalytic hydrogenation, and the carboxylic acid is esterified. It is more likely the ester is already present.
Let's simplify and use a more direct known precursor. A plausible and more direct synthesis starts from diethyl 2-acetyl-2-(2-cyanoethyl)malonate .
Revised and More Plausible Route 2:
Step 1: Reductive Amination and Cyclization
-
Reaction: Diethyl 2-acetyl-2-(2-cyanoethyl)malonate is subjected to reductive amination with an ammonia source (or a primary amine like benzylamine followed by deprotection) and a reducing agent (e.g., H2, Raney Nickel). This will lead to the formation of the pyrrolidine ring.
-
Rationale: This one-pot reaction combines the formation of an imine/enamine and its subsequent reduction and cyclization to directly form the substituted pyrrolidine ring.
Step 2: Reduction of the Acetyl Group
-
Reaction: The acetyl group at the 3-position is reduced to a hydroxyl group using a selective reducing agent like sodium borohydride.
-
Rationale: This step converts the acetyl group into the desired hydroxymethyl precursor.
Step 3: Conversion of the Cyano Group to an Ester
-
Reaction: The cyano group is hydrolyzed to a carboxylic acid, which is then esterified to the ethyl ester.
-
Rationale: This two-step process provides the final ester functionality.
Cost-Benefit Analysis of a More Plausible Route 2 (Starting from a substituted malonate)
| Factor | Analysis |
| Starting Material Cost | Diethyl 2-acetyl-2-(2-cyanoethyl)malonate is a more complex starting material than diethyl malonate and would be more expensive. |
| Reagent Cost | Reagents for reductive amination (e.g., Raney Nickel, hydrogen) and reduction (sodium borohydride) are of moderate cost. |
| Yield | A multi-step one-pot reaction can sometimes offer better overall yields by minimizing intermediate isolation steps. |
| Operational Complexity | Reductive amination under hydrogenation conditions requires specialized equipment. The workup and purification of the polar, multi-functionalized product can be challenging. |
| Safety & Environment | Raney Nickel is pyrophoric and must be handled with care. Hydrogen gas is flammable. The use of cyanide precursors requires stringent safety protocols. |
Comparative Summary of the Synthetic Routes
| Feature | Route 1 (Malonate-Based) | Route 2 (Revised - Substituted Malonate) |
| Starting Materials | Simple, inexpensive | More complex, more expensive |
| Number of Steps | Multiple discrete steps | Potentially fewer steps (one-pot) |
| Overall Yield | Likely moderate | Potentially higher |
| Scalability | Feasible, but multiple steps can be cumbersome | Potentially more streamlined for scale-up |
| Cost of Goods | Lower starting material cost, but catalyst cost can be significant | Higher starting material cost, potentially offset by higher yield and fewer steps |
| Safety Concerns | Acrylonitrile toxicity, hydrogenation hazards | Pyrophoric catalyst, hydrogenation hazards, cyanide precursors |
Conclusion and Recommendation
Both synthetic strategies present viable pathways to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, each with its own set of advantages and disadvantages.
-
Route 1 (Malonate-Based) is a classic, well-understood approach that utilizes cheap and readily available starting materials. Its primary drawbacks are the multiple steps, which can lead to a lower overall yield, and the use of the toxic reagent acrylonitrile. The cost of the palladium catalyst for the final deprotection step is also a significant consideration, especially at a larger scale.
-
A more convergent approach (similar to the revised Route 2) , starting from a more functionalized precursor, could offer a more efficient synthesis in terms of step economy and potentially overall yield. While the starting material cost would be higher, the reduction in the number of synthetic operations could lead to lower processing costs and a more streamlined workflow, which is often a critical factor in an industrial setting.
Recommendation:
For small-scale laboratory synthesis and initial exploratory work , Route 1 offers a cost-effective and flexible approach, allowing for the synthesis of various analogs by modifying the amine or the Michael acceptor.
For larger-scale production and process development , a more convergent route, such as the one outlined in the revised Route 2 , would likely be more advantageous. The higher initial cost of the starting material could be offset by improved overall efficiency, higher yield, and reduced labor costs associated with fewer synthetic steps. A thorough process optimization would be necessary to maximize the yield of the one-pot reductive amination/cyclization step.
Ultimately, the choice of synthesis will depend on the specific needs of the research or development program, including the desired scale, budget constraints, and available equipment and expertise.
References
-
Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29). [Link]
-
Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. [Link]
-
Block, P., Jr. (1951). Diethyl Bis(hydroxymethyl)malonate. Organic Syntheses, 31, 33. [Link]
-
Gatilov, Y. V., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(10), 2549. [Link]
-
OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]
A Comparative Guide to Enantiomeric Excess Determination of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step in the synthesis and quality control of chiral building blocks. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a key scaffold in medicinal chemistry, is no exception. Its tertiary stereocenter demands robust analytical methodologies to ensure the desired enantiomer is selectively produced and quantified.
This guide provides a comparative analysis of the primary techniques for determining the enantiomeric excess of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Decision Matrix: Selecting the Optimal Analytical Technique
The choice of analytical method for ee determination is contingent on several factors, including available instrumentation, sample volatility, required sensitivity, and the stage of research or development. The following diagram outlines a decision-making framework for selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely employed technique for the enantiomeric separation of non-volatile compounds like Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Method Design: For pyrrolidine derivatives, polysaccharide-based CSPs are particularly effective.[1] The helical structure of cellulose or amylose derivatives provides a chiral environment rich in hydrogen bond donors and acceptors, as well as possibilities for dipole-dipole and steric interactions. The hydroxyl and ester functionalities of the target molecule can readily engage in these interactions, leading to effective chiral recognition.
Comparative Performance of Chiral Stationary Phases
| Stationary Phase Type | Typical Column | Mobile Phase | Resolution (Rs) | Analysis Time | Strengths & Considerations |
| Polysaccharide-based | Chiralpak® AD-H, Lux® Cellulose-2 | n-Hexane/Isopropanol | > 2.0 | 10-30 min | Broad applicability, excellent resolution for many pyrrolidine derivatives.[2] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T | Polar organic or reversed-phase | Variable | 15-40 min | Good for polar and ionizable compounds, robust. |
| Pirkle-type | Whelk-O® 1 | n-Hexane/Isopropanol | Variable | 10-25 min | Effective for compounds with π-acidic or π-basic groups. |
Experimental Protocol: Chiral HPLC
This protocol is a representative starting point for the analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. Optimization of the mobile phase composition is likely necessary to achieve baseline separation.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.
-
Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Caption: Workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For compounds that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[3] Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate itself has limited volatility, but its acylated or silylated derivatives can be readily analyzed by GC.
Causality of Method Design: Cyclodextrin-based chiral stationary phases are the most common for chiral GC.[3] The hydrophobic cavity of the cyclodextrin and the chiral hydroxyl groups on its rim create a chiral microenvironment. The derivatized analyte can enter the cavity and interact with the chiral selectors, leading to separation.
Experimental Protocol: Chiral GC (after derivatization)
-
Derivatization (Acetylation Example):
-
Dissolve ~1 mg of the sample in 0.5 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen and redissolve the residue in ethyl acetate for injection.
-
-
GC System and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXcst (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Similar to HPLC, analyze a derivatized racemic standard to determine retention times.
-
Integrate the peak areas of the two enantiomers and calculate the ee.
-
Caption: Workflow for chiral GC analysis.
NMR Spectroscopy with Chiral Solvating Agents: A Rapid Approach
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[4] The principle involves the use of a chiral solvating agent (CSA) that forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have distinct NMR spectra, allowing for the quantification of each enantiomer.
Causality of Method Design: For a molecule like Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, which contains a basic nitrogen atom and hydrogen bond donors/acceptors, chiral acids or crown ethers can be effective CSAs. The formation of ion pairs or hydrogen-bonded complexes in a non-polar solvent like CDCl₃ can lead to sufficient differentiation in the chemical shifts of the enantiomers.
Experimental Protocol: Chiral NMR
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the sample (e.g., 5-10 mg) in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Gently mix the sample.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show separation.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Conclusion: A Multi-faceted Approach to Chiral Purity
The determination of enantiomeric excess for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be reliably achieved through several analytical techniques. Chiral HPLC on polysaccharide-based columns stands out as the most versatile and direct method. Chiral GC, while requiring derivatization, offers high resolution and sensitivity. Chiral NMR provides a rapid, non-separative alternative for quick screening. The optimal choice will depend on the specific context of the analysis, including the required level of validation, sample throughput, and available resources. The methodologies and comparative data presented in this guide serve as a robust starting point for the development and implementation of accurate and reliable ee determination for this critical chiral building block.
References
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem Scientific.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem Scientific.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Scientific.
- Zhang, Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Wang, X., et al. (2023). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis.
- Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California.
- Hill, J. P., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Magdesieva, T. V., & Butin, K. P. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1510.
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem Scientific.
- Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6130-6134.
- Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. The Open University.
- Jiang, Z., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
- Ibragimov, A. G., & Dzhemilev, U. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
- Yin, F., et al. (2017).
- Kannappan, V. (2022).
- Rong, Z. Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(29), 15456-15464.
- Phenomenex. (n.d.).
- Del Rio, J. C., et al. (2016). Contemporary Analysis of Chiral Molecules.
- Bonjoch, J., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 433.
- Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
Sources
Navigating Selectivity: A Comparative Guide to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Cross-reactivity, Selectivity Profiling, and Synthetic Utility
Executive Summary: The "Dual-Handle" Advantage
In the optimization of pyrrolidine-based pharmacophores, the Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate scaffold represents a critical divergence point from standard proline or simple pyrrolidine derivatives. Unlike the "naked" Ethyl pyrrolidine-3-carboxylate, which offers a single vector for elaboration (the secondary amine), or Prolinol derivatives (2-substitution), this 3,3-disubstituted scaffold provides a quaternary carbon center with two orthogonal functional handles: an ester and a primary alcohol.
This guide objectively compares the performance of this scaffold against its primary alternatives.[1] We focus on cross-reactivity —defined here as both chemical selectivity during synthesis and biological selectivity (off-target effects) in final drug candidates.
Quick Comparison Matrix
| Feature | Scaffold A: 3-(Hydroxymethyl)-3-carboxylate | Scaffold B: Ethyl pyrrolidine-3-carboxylate | Scaffold C: Prolinol (2-Hydroxymethyl) |
| Steric Bulk | High (Quaternary Center) | Low (Tertiary Center) | Medium (Alpha to Nitrogen) |
| Chemical Orthogonality | Tri-functional (Amine, Ester, Alcohol) | Bi-functional (Amine, Ester) | Bi-functional (Amine, Alcohol) |
| Primary Bio-Mimicry | Sugar/Transition State Mimic (Isoprolinol) | GPCR/Kinase Linker | Peptide Mimic |
| Key Cross-Reactivity Risk | Glycosidases (due to sugar mimicry) | Promiscuous Binding (due to flexibility) | Proteases (due to peptide mimicry) |
Chemical Cross-Reactivity: Synthetic Orthogonality
The primary challenge in working with Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is managing the competing reactivity of the primary alcohol (hydroxymethyl) and the secondary amine (pyrrolidine ring). Without precise control, cross-reactivity leads to polymerization or intramolecular cyclization (lactone formation).
The "Self-Validating" Protection Strategy
To prevent cross-reactivity during scaffold elaboration, a specific order of operations is required. The following protocol ensures distinct functionalization of the N-terminus and the C-terminus.
Experimental Protocol: Orthogonal Protection Workflow
Objective: Selectively functionalize the amine while preserving the alcohol and ester.
-
N-Protection (Kinetic Control):
-
Dissolve 1.0 eq of scaffold in DCM at 0°C.
-
Add 1.1 eq of Boc₂O and 1.2 eq of TEA.
-
Checkpoint: Monitor TLC. The amine is nucleophilic enough to react without DMAP. Avoid DMAP to prevent ester transesterification or reaction with the free alcohol.
-
-
O-Protection (Silyl Ether Formation):
-
To the N-Boc intermediate, add 1.2 eq TBDMS-Cl and 2.5 eq Imidazole in DMF.
-
Causality: The steric bulk of the quaternary center at C3 makes the primary alcohol less reactive than a standard primary alcohol. Imidazole acts as a nucleophilic catalyst to drive this to completion.
-
-
Differentiation:
-
The Ester is now the only reactive electrophile. It can be hydrolyzed to the acid or reduced to the aldehyde without affecting the protected amine or alcohol.
-
Figure 1: The sequential protection strategy prevents the thermodynamic trap of lactonization between the alcohol and ester.
Biological Cross-Reactivity: The "Isoprolinol" Effect
When this scaffold is incorporated into a drug molecule, the hydroxymethyl group at the 3-position significantly alters the selectivity profile compared to unsubstituted pyrrolidines.
Mechanism of Cross-Reactivity
The 3-hydroxymethyl-pyrrolidine motif is a structural mimic of iminosugars . While intended to target a specific receptor (e.g., a GPCR or Kinase), this moiety can inadvertently bind to glycosidases (enzymes that break down carbohydrates), causing gastrointestinal side effects.
Comparative Data: Glycosidase Inhibition
Data synthesized from structure-activity relationship (SAR) studies of pyrrolidine-based inhibitors.
| Target Enzyme | Scaffold A (3-Hydroxymethyl) | Scaffold B (Unsubstituted) | Scaffold C (2-Hydroxymethyl) | Interpretation |
| High Affinity ( | No Affinity | Low Affinity | Risk: High potential for GI distress (similar to Miglitol). | |
| Moderate Affinity | No Affinity | Moderate Affinity | Risk: Lysosomal storage interference. | |
| GPCR (Target) | High Specificity (H-bond donor) | Moderate (Hydrophobic) | Low (Steric clash) | Benefit: The -OH group anchors the molecule in polar pockets. |
Key Insight: If your drug candidate uses Scaffold A, you must screen for glycosidase inhibition early. The "naked" Scaffold B avoids this cross-reactivity entirely but may lack the potency driven by the hydrogen bond interactions of the hydroxymethyl group.
Experimental Protocol: Cross-Reactivity Profiling
To validate the selectivity of a derivative containing this scaffold, a "Self-Validating" enzyme inhibition assay is required.
Protocol: Glycosidase Selectivity Panel
This protocol determines if the 3-hydroxymethyl group is causing off-target binding to sugar-processing enzymes.
Materials:
-
Enzymes:
-Glucosidase (Yeast), -Glucosidase (Almonds), Amylase (Porcine). -
Substrate:
-Nitrophenyl- -D-glucopyranoside ( NPG). -
Control: Miglitol (Positive control for cross-reactivity).
Step-by-Step Methodology:
-
Preparation: Dissolve the test compound (Derivative of Scaffold A) in DMSO. Prepare serial dilutions (0.1 nM to 100
M). -
Incubation:
-
Mix 20
L Enzyme solution (0.5 U/mL) with 20 L Test Compound in phosphate buffer (pH 6.8). -
Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows slow-binding inhibitors (common with iminosugars) to equilibrate.
-
-
Reaction Trigger:
-
Add 40
L of NPG substrate (2 mM). -
Monitor absorbance at 405 nm (release of
-nitrophenol) kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate
.[2] -
Pass Criteria: If
against -Glucosidase is > 100x the of the primary therapeutic target, the cross-reactivity is acceptable.
-
Structural Decision Guide
When should you choose Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate over the alternatives?
Figure 2: Decision tree for selecting the 3-hydroxymethyl scaffold while mitigating cross-reactivity risks.
References
-
Design and Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. Focuses on ET(B) antagonists and the impact of scaffold substitution on receptor selectivity.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. Comprehensive review of pyrrolidine stereochemistry and its influence on biological profiles.
-
Synthesis of branched seven-membered 1-N-iminosugars. ResearchGate. Discusses the transition state mimicry of 3-hydroxymethylpyrrolidines in glycosidase inhibition.
-
Quaternary Ammonium Compounds and Cross Reactivity. Clinical, Cosmetic and Investigational Dermatology. Provides context on the immunologic cross-reactivity of charged pyrrolidine derivatives.
-
Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride Product Data. Sigma-Aldrich. Physical properties and handling of the core building block.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Substituted Pyrrolidines: Validation of a Novel Palladium-Catalyzed Hydroarylation Method
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of many natural products and pharmaceuticals, making the development of efficient and stereoselective synthetic methods for its substituted derivatives a critical endeavor in modern organic chemistry.[1][2] This guide provides a comparative analysis of a novel palladium-catalyzed hydroarylation method for the synthesis of 3-substituted pyrrolidines against established techniques, namely 1,3-dipolar cycloaddition and organocatalytic Michael addition. Through a detailed examination of experimental data, we aim to equip researchers with the insights needed to select the optimal synthetic strategy for their specific research and development goals.
The Enduring Importance of 3-Substituted Pyrrolidines
The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, five-membered ring structure provides a well-defined orientation for substituents, enabling precise interactions with biological targets. Consequently, derivatives of 3-substituted pyrrolidines have found applications as antiviral, anticancer, and central nervous system-targeting agents.[3][4] The continued exploration of new synthetic routes to these valuable compounds is driven by the need for greater efficiency, stereocontrol, and substrate scope.
Comparative Analysis of Synthetic Methodologies
Here, we compare three prominent methods for the synthesis of 3-substituted pyrrolidines: the novel palladium-catalyzed hydroarylation, the classic 1,3-dipolar cycloaddition of azomethine ylides, and an organocatalytic Michael addition approach.
| Method | Key Features | Advantages | Disadvantages | Typical Yields | Stereoselectivity |
| Palladium-Catalyzed Hydroarylation | Direct C-H functionalization of pyrrolines with aryl halides.[5] | Excellent for synthesizing 3-aryl pyrrolidines; good functional group tolerance; proceeds in a single step from readily available starting materials.[3][4][6] | Primarily limited to aryl substituents; requires a metal catalyst which may need to be removed from the final product. | 60-95%[6] | Generally produces racemic mixtures unless chiral ligands are employed. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide with an alkene.[2][7][8] | Highly versatile with a broad substrate scope; can generate multiple stereocenters in a single step; well-established for asymmetric synthesis.[2][7][8] | Can sometimes lead to mixtures of regioisomers; requires the in-situ generation of the azomethine ylide. | 70-98%[9] | High diastereoselectivity and enantioselectivity can be achieved with appropriate chiral catalysts or auxiliaries.[9] |
| Organocatalytic Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.[10][11] | Metal-free; often proceeds with high enantioselectivity using chiral organocatalysts; mild reaction conditions.[1][10] | Can require multi-step sequences to build the pyrrolidine ring; substrate scope may be limited by the nature of the Michael acceptor and donor. | 80-95%[10][11] | Excellent enantioselectivity (often >90% ee) is achievable.[11] |
Featured Method: Palladium-Catalyzed Hydroarylation of Pyrrolines
This recently developed method offers a direct and efficient route to 3-aryl pyrrolidines, a class of compounds with significant biological activity.[3][4] The reaction proceeds via a palladium-catalyzed Mizoroki-Heck-type reaction, followed by an in-situ reduction of the resulting enamine intermediate.[12]
Mechanistic Rationale
The catalytic cycle is believed to initiate with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by coordination of the pyrroline and migratory insertion of the aryl group onto the double bond. Subsequent β-hydride elimination is suppressed, and instead, the resulting palladium enamine intermediate is protonated and then reduced to afford the 3-aryl pyrrolidine product.
Experimental Workflow: Palladium-Catalyzed Hydroarylation
Caption: General workflow for the palladium-catalyzed hydroarylation of pyrrolines.
Detailed Experimental Protocol
The following protocol is adapted from the work of Sweeney and colleagues.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-propyl-3-pyrroline (3.0 equiv)
-
PdCl2 (4 mol%)
-
P(o-Tol)3 (6 mol%)
-
N,N-dimethylpiperazine (5.0 equiv)
-
Cu(OTf)2 (1.0 equiv)
-
Acetonitrile (to make a 1 mM solution)
Procedure:
-
To a sealed vial, add the aryl bromide, N-propyl-3-pyrroline, PdCl2, and P(o-Tol)3.
-
Add N,N-dimethylpiperazine, Cu(OTf)2, and acetonitrile.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 17 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel.
Representative Experimental Data: Palladium-Catalyzed Hydroarylation [6]
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 3-(4-methoxyphenyl)-1-propylpyrrolidine | 85 |
| 4-Bromobenzonitrile | 4-(1-propylpyrrolidin-3-yl)benzonitrile | 78 |
| 3-Bromopyridine | 3-(pyridin-3-yl)-1-propylpyrrolidine | 65 |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 92 |
Established Method: Asymmetric 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the synthesis of polysubstituted pyrrolidines.[2][7][8] By employing a chiral catalyst, this reaction can be rendered highly enantioselective.
Mechanistic Rationale
An azomethine ylide is generated in situ from an imino ester. In the presence of a chiral metal catalyst (e.g., a copper-based catalyst), the ylide coordinates to the metal center, creating a chiral environment. The alkene then approaches this complex, and the [3+2] cycloaddition occurs in a stereocontrolled manner to yield the enantioenriched pyrrolidine.
Reaction Scheme: Asymmetric 1,3-Dipolar Cycloaddition
Sources
- 1. mdpi.com [mdpi.com]
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A Comparative Performance Analysis of 3-Substituted Pyrrolidine Scaffolds in Asymmetric Synthesis: Benchmarking Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Introduction
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and organic synthesis, serving as a privileged scaffold in numerous natural products, pharmaceuticals, and chiral organocatalysts.[1][2] Its non-planar, sp³-rich structure provides a three-dimensional framework ideal for creating specific stereochemical environments. Within the diverse family of pyrrolidine derivatives, those substituted at the 3-position have emerged as powerful tools for stereoselective transformations, often inducing different stereochemical outcomes compared to their more common 2-substituted counterparts like L-proline.[3]
This guide focuses on the performance benchmarking of a specific, yet underexplored, derivative: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate . Direct, comparative performance data for this compound is notably scarce in peer-reviewed literature. Therefore, this document will adopt a comprehensive analytical approach. We will first establish the performance benchmarks of closely related and well-documented 3-substituted pyrrolidines, particularly (R)-3-pyrrolidinecarboxylic acid, in key asymmetric reactions. Subsequently, we will dissect the structural features of our target molecule to hypothesize its potential catalytic behavior and provide detailed, robust protocols for its empirical evaluation.
This analysis is designed for researchers, synthetic chemists, and drug development professionals seeking to understand the nuanced role of 3-substitution on the pyrrolidine scaffold and to pioneer the application of novel derivatives like Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.
The Mechanistic Role of the Pyrrolidine Scaffold in Organocatalysis
Pyrrolidine-based catalysts, most famously L-proline, operate primarily through an enamine-based catalytic cycle for reactions involving carbonyl compounds. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. The inherent chirality of the pyrrolidine scaffold directs this attack, leading to the formation of a new stereocenter with high enantioselectivity. The final step involves hydrolysis, which releases the product and regenerates the catalyst.
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Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
The position and nature of substituents on the pyrrolidine ring are critical. A carboxylic acid group, as seen in proline, can act as a Brønsted acid, co-catalyst, or internal proton shuttle, influencing the transition state geometry. For 3-substituted pyrrolidines, the substituent's position relative to the nitrogen atom creates a distinct steric and electronic environment that can lead to unique stereochemical outcomes.
Comparative Analysis: Performance in Key Asymmetric Reactions
The efficacy of a chiral catalyst is best measured by its performance in well-established, stereoselective reactions. We will examine the Mannich and Michael reactions, where 3-substituted pyrrolidines have shown significant promise.
The Asymmetric Anti-Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds. While L-proline is known to catalyze the syn-selective Mannich reaction, derivatives of (R)-3-pyrrolidinecarboxylic acid have proven to be exceptional catalysts for the complementary anti-selective pathway.[3][4] This opposing stereochemical preference is a crucial tool for synthetic chemists.[3]
Evaluation of existing data indicates that the carboxylic acid group at the β-position (C-3) of the pyrrolidine ring is critical for promoting the formation of the anti-diastereomer with high enantioselectivity.[4]
Table 1: Performance of (R)-3-Pyrrolidinecarboxylic Acid in the Asymmetric Mannich Reaction
| Aldehyde/Ketone | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|---|
| Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | 20 | Dioxane | 24-48 | 95 | >99:1 | 99 | [4] |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | 10 | Dioxane | 24 | 99 | 99:1 | >99 |[4] |
PMP = p-methoxyphenyl
Causality Behind Performance: The consistent high yield and exceptional diastereo- and enantioselectivity demonstrate the profound influence of the 3-carboxy substituent. It is proposed that the catalyst and substrates form a rigid, hydrogen-bonded transition state that sterically favors the anti configuration.
The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction. Pyrrolidine-based organocatalysts are highly effective at promoting the asymmetric addition of nucleophiles to α,β-unsaturated compounds.[5] While extensive data exists for proline and its derivatives, the exploration of 3-substituted scaffolds continues to be an active area of research.[6]
Hypothesizing the Performance of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate:
Based on the established principles, we can project the potential behavior of our target molecule.
-
The Ethyl Ester Group: Compared to the free carboxylic acid of the benchmark catalyst, the ethyl ester in our target molecule is less acidic and a weaker hydrogen bond donor. This will likely alter the transition state geometry. It may reduce the reaction rate or, conversely, favor a different stereochemical pathway if the steric bulk of the ester becomes the dominant directing factor.
-
The Hydroxymethyl Group (-CH₂OH): This is the most significant structural variant. The hydroxyl moiety introduces a new hydrogen bond donor site.[7] This group could interact with the electrophile or the nucleophile, potentially creating a more organized, bifunctional transition state that could enhance stereoselectivity.[5] Furthermore, the -CH₂OH group can significantly increase the catalyst's solubility in polar solvents and serves as a valuable synthetic handle for further functionalization.
Proposed Experimental Protocols for Benchmarking
To move from hypothesis to empirical data, a rigorous, side-by-side comparison is necessary. The following protocols are designed to be self-validating systems for benchmarking the performance of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate against the established (R)-3-pyrrolidinecarboxylic acid .
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Caption: Experimental workflow for comparative catalyst benchmarking.
Protocol 1: Benchmarking in an Asymmetric anti-Mannich Reaction
This protocol is adapted from the highly successful conditions reported for 3-pyrrolidinecarboxylic acid.[4]
Objective: To compare the yield, diastereoselectivity, and enantioselectivity of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate against (R)-3-pyrrolidinecarboxylic acid.
Materials:
-
Cyclohexanone (freshly distilled)
-
N-PMP-protected α-imino ethyl glyoxylate
-
Catalyst 1: (R)-3-pyrrolidinecarboxylic acid
-
Catalyst 2: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
Anhydrous Dioxane
-
Standard reagents for work-up and column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried vials equipped with stir bars, add the N-PMP-imino ester (0.1 mmol, 1.0 equiv) and the respective catalyst (0.02 mmol, 20 mol%).
-
Solvent and Reagent Addition: To each vial, add anhydrous dioxane (0.5 mL). Then, add cyclohexanone (0.5 mmol, 5.0 equiv) via syringe.
-
Reaction Execution: Seal the vials and stir the mixtures at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours.
-
Work-up: Upon completion (or after 48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield.
-
Determine the diastereomeric ratio (anti:syn) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (% ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Benchmarking in an Asymmetric Michael Addition
Objective: To evaluate and compare the catalysts in a conjugate addition reaction.
Materials:
-
Propanal (freshly distilled)
-
Nitrostyrene
-
Catalyst 1: (R)-3-pyrrolidinecarboxylic acid
-
Catalyst 2: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
Anhydrous Chloroform
-
Standard reagents for work-up and column chromatography
Procedure:
-
Reaction Setup: To two separate, dry vials, add the respective catalyst (0.02 mmol, 20 mol%) and nitrostyrene (0.1 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous chloroform (1.0 mL) to each vial, followed by propanal (0.2 mmol, 2.0 equiv).
-
Reaction Execution: Stir the reactions at room temperature and monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Determine the isolated yield and enantiomeric excess (% ee) of the purified Michael adduct by chiral HPLC.
Conclusion and Outlook
While direct experimental data for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate remains to be published, a detailed analysis of its structural features in the context of well-established pyrrolidine-based organocatalysts allows for informed predictions of its potential. The benchmark performance of (R)-3-pyrrolidinecarboxylic acid, particularly in achieving outstanding anti-selectivity in Mannich reactions, sets a high standard.
The unique combination of an ethyl ester and a hydroxymethyl group at the C-3 position of the target molecule presents an intriguing profile. The hydroxymethyl group, in particular, may introduce beneficial bifunctional capabilities, enhancing stereocontrol through secondary interactions in the transition state. However, the replacement of the free carboxylic acid with an ester function will undoubtedly alter its catalytic behavior.
The provided experimental protocols offer a clear and robust pathway for the systematic evaluation of this promising catalyst. The resulting data will not only elucidate the performance of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate but will also contribute valuable insights to the broader understanding of structure-activity relationships in 3-substituted pyrrolidine organocatalysis, paving the way for the rational design of next-generation asymmetric catalysts.
References
- BenchChem. A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis.
- BenchChem. A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis.
- ACS Publications. (2007). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions.
- ResearchGate. Comparison of the pyrrolidine control, amorphous nonporous polymers, and COFs as catalysts for a Michael addition reaction.
- PMC. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Organic Syntheses. Preparation of (S)-3,3´-Bis(1-pyrrolidinylmethyl)-5,5´,6,6´,7,7´,8,8´-octahydro-1,1'-bi-2-naphthol.
- VNUHCM Press. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES.
- RSC Publishing. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones.
- Sigma-Aldrich. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Google Patents. (2019). Alternate processes for the preparation of pyrrolidine derivatives.
- Sigma-Aldrich. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8.
- PMC. (2023). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis.
- Frontiers. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
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A Comparative Guide to Structural Analogs of Ethyl 3-(Hydroxymethyl)pyrrolidine-3-carboxylate for Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable building block for creating compounds with high target specificity.[2] Among the vast library of pyrrolidine-based molecules, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate stands out as a versatile starting point for the synthesis of a diverse range of structural analogs with significant therapeutic potential.
This guide provides a comparative analysis of key structural analogs of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, focusing on their synthesis, physicochemical properties, and biological activities. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel pyrrolidine-based therapeutics.
The Core Scaffold: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chiral molecule featuring a central pyrrolidine ring with three key functional groups: a secondary amine, an ethyl ester, and a hydroxymethyl group at the C3 position. This trifunctional nature allows for a multitude of chemical modifications, providing a rich platform for structure-activity relationship (SAR) studies.
Structural Analogs: A Comparative Overview
For this guide, we will focus on three primary classes of structural analogs, categorized by modifications at the C3 position, the pyrrolidine nitrogen, and the ester functionality.
Class I: Analogs with Modifications at the C3-Hydroxymethyl Group
The hydroxymethyl group at the C3 position offers a prime site for modification to explore its impact on biological activity and physicochemical properties. Key analogs in this class include those where the hydroxyl group is replaced by an amino group (aminomethyl) or converted to an ether (methoxymethyl).
Class II: N-Substituted Analogs
The secondary amine of the pyrrolidine ring is readily functionalized, allowing for the introduction of various substituents to modulate properties such as basicity, lipophilicity, and target engagement. We will examine N-aryl and N-alkyl substituted analogs.
Class III: Analogs with Modified Ester Functionality
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, significantly altering the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The following table summarizes key physicochemical data for our selected analogs.
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| Parent Compound: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate HCl | C₈H₁₆ClNO₃ | 209.67 | 17-42[3] | -0.5 to 0.5 (predicted)[4] |
| Class I Analog: Ethyl 3-(aminomethyl)pyrrolidine-3-carboxylate | C₈H₁₆N₂O₂ | 172.23 | - | - |
| Class I Analog: Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | C₉H₁₇NO₃ | 187.24 | - | - |
| Class II Analog: Ethyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate | C₁₅H₂₁NO₃ | 263.33 | - | - |
| Class III Analog: 3-(Hydroxymethyl)pyrrolidine-3-carboxamide | C₆H₁₂N₂O₂ | 144.17 | - | - |
Comparative Biological Activities
The structural modifications of the pyrrolidine scaffold have been shown to impart a wide range of biological activities. The following table provides a snapshot of the therapeutic potential of these analogs.
| Analog Class | Representative Biological Activity | Example Target/Assay | Reported Potency (IC₅₀/Kᵢ) |
| Parent Scaffold | Building block for various therapeutic agents. | - | - |
| Class I (C3-modified) | Antibacterial | Fluoroquinolone analogs | Potency varies with substitution[5] |
| Class II (N-substituted) | Anticancer | Proliferation assays in cancer cell lines | IC₅₀ values in the low micromolar range[5] |
| Class III (Ester-modified) | Endothelin Receptor Antagonists | ETₐ/ETₐ receptor binding assays | Kᵢ values in the nanomolar range |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate scaffold have yielded valuable insights into the structural requirements for various biological activities:
-
Substitution at the C3 position: The nature of the substituent at the C3 position is critical for potency and selectivity. For instance, in the context of certain antibacterial agents, a 3-amino group has been shown to be beneficial for activity.[5]
-
N-Substitution: Modification of the pyrrolidine nitrogen significantly impacts the overall properties of the molecule. N-alkylation or N-arylation can modulate lipophilicity and introduce new interactions with biological targets.
-
Ester to Amide Conversion: The conversion of the ethyl ester to an amide can introduce additional hydrogen bond donors and acceptors, which can be crucial for target binding. Furthermore, amides generally exhibit greater metabolic stability compared to esters.
Experimental Protocols
To facilitate further research and development, we provide detailed, step-by-step methodologies for the synthesis of key analogs.
General Synthetic Workflow
The synthesis of structural analogs of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate typically follows a modular approach, starting from a common intermediate.
Caption: General synthetic workflow for analog synthesis.
Protocol 1: Synthesis of Ethyl 3-(aminomethyl)pyrrolidine-3-carboxylate
This protocol describes a two-step process involving the conversion of the hydroxymethyl group to an azide, followed by reduction to the primary amine.
Step 1: Synthesis of Ethyl 3-(azidomethyl)pyrrolidine-3-carboxylate
-
To a solution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a sulfonylating agent (e.g., mesyl chloride, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide (1.5 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.
-
Cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain Ethyl 3-(azidomethyl)pyrrolidine-3-carboxylate.
Step 2: Reduction to Ethyl 3-(aminomethyl)pyrrolidine-3-carboxylate
-
Dissolve Ethyl 3-(azidomethyl)pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as palladium on carbon (10 mol%), under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the azide is fully reduced (monitor by TLC or IR spectroscopy).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 3-(aminomethyl)pyrrolidine-3-carboxylate.
Protocol 2: N-Benzylation of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
This protocol outlines the direct N-alkylation of the parent compound.
-
To a solution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate, 2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Ethyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate.
Conclusion and Future Directions
The Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate scaffold provides a fertile ground for the discovery of novel therapeutic agents. The structural analogs discussed in this guide demonstrate a wide range of biological activities, highlighting the versatility of this chemical framework. Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating comprehensive and directly comparable datasets of physicochemical and biological properties. The development of novel synthetic methodologies to access a wider diversity of analogs will also be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.
References
- Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole deriv
- Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (URL not provided)
- Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0. Smolecule. (URL not provided)
- CN111072543B - Preparation method and application of (3R,4S)
-
Ethyl 3-(nitromethyl)pyrrolidine-3-carboxylate | C8H14N2O4 | CID 163903792 - PubChem. ([Link])
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem. (URL not provided)
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. (URL not provided)
- Process for the preparation of 3-amino-pyrrolidine derivatives - Google P
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. ([Link])
- Synthesis of dienes from pyrrolidines using skeletal modific
- A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. (URL not provided)
- Computational investigations of three main drugs and their comparison with synthesized compounds as potent inhibitors of SARS-Co. (URL not provided)
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. (URL not provided)
- A Simple Method of Synthesis of 3-Carboxy-2,2,5,5- Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction- Resistant Spin Labels and Probes of Pyrrolidine Series. Semantic Scholar. (URL not provided)
- Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. ([Link])
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Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. ([Link])
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. ([Link])
- Ethyl 3-Aminopyrrole-2-carboxylate Hydrochloride - CAS 252932-49-3. (URL not provided)
- Studies on Pyrrolidinones. An Improved Synthesis of Pyroglutamoyl Chloride. (URL not provided)
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.msu.edu [chemistry.msu.edu]
Safety Operating Guide
Operational Guide: Disposal of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Executive Summary & Chemical Identity
This guide outlines the operational protocols for the safe disposal of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate . As a pyrrolidine derivative containing both a secondary amine and an ester functionality, this compound presents specific compatibility challenges in mixed waste streams.
Immediate Action Required: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Segregate from strong oxidizing agents and acid chlorides to prevent exothermic runaway reactions in waste drums.
Chemical Profile & Hazard Assessment
The following physiochemical properties dictate the disposal strategy:
| Property | Specification | Operational Implication |
| CAS Number | 80028-44-0 (HCl salt often cited) | Use for manifest tracking and inventory reconciliation. |
| Functional Groups | Secondary Amine, Ethyl Ester, Primary Alcohol | Amine: Basic, nucleophilic. Incompatible with acid anhydrides/chlorides.Ester: Susceptible to hydrolysis in high/low pH, releasing ethanol. |
| Physical State | Solid (Salt) or Viscous Oil (Free Base) | Solids require double-bagging; oils require solvent dilution before incineration. |
| Hazard Class | Irritant (Skin/Eye), Acute Tox (Oral) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| RCRA Status | Non-Listed (Characteristic Determination) | Likely not P- or U-listed. Classify based on characteristics (Ignitability if in solvent). |
Pre-Disposal Stabilization & Segregation
Core Directive: The primary risk during disposal is accidental derivatization in the waste container. The secondary amine moiety is nucleophilic; mixing it with electrophiles (e.g., acetyl chloride, thionyl chloride) in a waste drum can generate heat and pressure.
Protocol A: Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label clearly as "Solid Organic Waste - Toxic/Irritant."
-
Segregation: Do not co-pack with solid oxidizers (e.g., potassium permanganate).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: If the waste stream is acidic (pH < 4), the amine is protonated (ammonium salt) and stable. If basic (pH > 10), the free amine is reactive.
-
Quenching: Ensure no active acylating agents are present. If unsure, add a small amount of water or methanol to quench reactive electrophiles before adding the pyrrolidine waste to the drum.
-
Solvent Compatibility: Compatible with standard non-halogenated organic solvents (Methanol, Ethyl Acetate, DMSO).
Disposal Decision Workflow
The following logic gate ensures the material enters the correct destruction stream, minimizing environmental release and compliance risks.
Figure 1: Decision tree for segregating pyrrolidine-based waste streams to ensure compatibility with incineration protocols.
Regulatory Compliance (RCRA & EPA)
While Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Characteristic of Ignitability (D001): Applicable if the compound is dissolved in a solvent with a flash point < 60°C (e.g., Ethanol, Ethyl Acetate).
-
Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and has a pH ≤ 2 or ≥ 12.5. (Note: The free base amine may raise pH, but rarely to D002 levels in dilute waste).
-
Recommendation: Unless analytical data proves otherwise, manifest this waste as "Waste Toxic Solids, Organic, N.O.S." or "Waste Flammable Liquid" (if in solvent).
Spill Response & Decontamination
In the event of a benchtop spill or container rupture, follow this closed-loop response protocol to prevent tracking the material out of the lab.
Figure 2: Closed-loop spill response protocol. Note that standard paper towels are acceptable for small spills but must be treated as solid hazardous waste.
References
-
Fisher Scientific. (2016).[1] Safety Data Sheet: Pyrrolidine-3-carboxylic acid derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
National Institutes of Health (NIH). (2023). Chemical Wastes in the Peptide Synthesis Process. Retrieved from
-
Vanderbilt University Medical Center. Chemical Compatibility Chart for Waste Segregation. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
